Capivasertib
描述
Structure
3D Structure
属性
IUPAC Name |
4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN6O2/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUBGYFRJFOXQC-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1(C(=O)N[C@@H](CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150710 | |
| Record name | AZD-5363 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1143532-39-1 | |
| Record name | AZD-5363 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1143532391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Capivasertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12218 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZD-5363 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAPIVASERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFR23M21IE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Capivasertib: A Deep Dive into its Role in the PI3K/AKT/mTOR Pathway
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism. Its frequent dysregulation in a wide array of human cancers has established it as a prime target for therapeutic intervention. Capivasertib (formerly AZD5363) is a potent, orally bioavailable, selective, ATP-competitive pan-AKT inhibitor that has demonstrated significant anti-tumor activity in both preclinical and clinical settings. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on the PI3K/AKT/mTOR pathway, and the experimental methodologies used to elucidate its function.
Introduction: The PI3K/AKT/mTOR Pathway in Cancer
The PI3K/AKT/mTOR pathway is a tightly regulated signaling network that responds to a variety of extracellular and intracellular stimuli, such as growth factors and nutrients. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger. PIP3 recruits AKT to the cell membrane, where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR complex 2 (mTORC2).
Once activated, AKT phosphorylates a plethora of downstream substrates, thereby regulating numerous cellular functions. Key downstream effectors include mTORC1, which promotes protein synthesis and cell growth, and glycogen (B147801) synthase kinase 3 beta (GSK3β), which is involved in cell proliferation and survival. By inhibiting pro-apoptotic proteins and activating pro-survival factors, AKT plays a central role in preventing apoptosis. Hyperactivation of this pathway, often due to mutations in key components like PIK3CA (encoding the p110α catalytic subunit of PI3K), loss of the tumor suppressor PTEN (which dephosphorylates PIP3), or activating mutations in AKT itself, is a common driver of tumorigenesis and therapeutic resistance.[1]
This compound: Mechanism of Action
This compound is a potent inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[2][3] It functions as an ATP-competitive inhibitor, binding to the kinase domain of AKT and preventing its phosphorylation and subsequent activation.[4] This blockade of AKT activity leads to the inhibition of downstream signaling, resulting in decreased cell proliferation, survival, and metabolism in cancer cells with a hyperactivated PI3K/AKT/mTOR pathway.[5] Preclinical studies have shown that this compound's anti-tumor effects are particularly pronounced in cancer models with alterations in PIK3CA, AKT1, or PTEN.[1][6]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's activity from preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| AKT1 | 3 | Cell-free kinase assay | [2][3] |
| AKT2 | 7-8 | Cell-free kinase assay | [2] |
| AKT3 | 7-8 | Cell-free kinase assay | [2][3] |
| Cell Line | IC50 (µM) | Assay Type | Reference |
| HGS27 (Gastric) | 4.6 | SRB Assay | [3] |
| AGS (Gastric) | 0.1 | SRB Assay | [3] |
| N87 (Gastric) | 14.18 | SRB Assay | [3] |
| SNU-1 (Gastric) | 24.04 | SRB Assay | [3] |
| MKN45 (Gastric) | 30.0 | SRB Assay | [3] |
| MGC803 (Gastric) | 44.4 | SRB Assay | [3] |
| AN3-CA | 0.869 | CellTiter-Glo Assay | [7] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species/Population | Dosing | Reference |
| Tmax | 1-2 hours | Humans | 400 mg twice daily | [6] |
| Absolute Bioavailability | 29% | Humans | 400 mg single dose | [6] |
| Steady-state Cmax | 1371 ng/mL (30% CV) | Humans | 400 mg twice daily (4 days on/3 days off) | [6] |
| Steady-state AUC | 8,069 hr*ng/mL (37% CV) | Humans | 400 mg twice daily (4 days on/3 days off) | [6] |
| Volume of Distribution (Vd/F) | 1847 L (36% CV) | Humans | Not specified | [6] |
| Clearance (CL/F) | 62.2 L/h (initial) | Humans | 400 mg twice daily (4 days on/3 days off) | [8] |
| Terminal Half-life (t1/2) | 8.34 hours | Humans | Multiple doses | [8] |
Table 3: Clinical Efficacy of this compound in Combination Therapy
| Trial | Treatment Arm | Population | Median PFS (months) | Median OS (months) | ORR (%) | Reference |
| CAPItello-291 | This compound + Fulvestrant | Overall | 7.2 | Immature | 22.9 | [9][10] |
| Placebo + Fulvestrant | Overall | 3.6 | Immature | 12.2 | [9][10] | |
| This compound + Fulvestrant | AKT Pathway Altered | 7.3 | Immature | 28.8 | [9][10] | |
| Placebo + Fulvestrant | AKT Pathway Altered | 3.1 | Immature | 9.7 | [9][10] | |
| FAKTION | This compound + Fulvestrant | Overall | 10.3 | 29.3 | Not Reported | [11][12] |
| Placebo + Fulvestrant | Overall | 4.8 | 23.4 | Not Reported | [11][12] |
Table 4: Pharmacodynamic Biomarker Modulation by this compound (STAKT Trial)
| Biomarker | This compound 480 mg b.i.d. (H-score absolute change) | Placebo (H-score absolute change) | P-value | Reference |
| pGSK3β | -55.3 | Not Reported | 0.006 | [13][14][15] |
| pPRAS40 | -83.8 | Not Reported | < 0.0001 | [13][14][15] |
| pS6 | -42.3 | Not Reported | 0.004 | [13][14][15] |
| pAKT | 81.3 | Not Reported | 0.005 | [13][14][15] |
| Ki67 (% positive nuclei) | -9.6% | Not Reported | 0.031 | [13][14][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the efficacy and mechanism of action of this compound.
Cell Viability Assays (MTS/SRB)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
MTS Assay Protocol:
-
Seed cells in 96-well plates at a density that allows for logarithmic growth over a 72-hour period and incubate overnight.[5]
-
Treat cells with a range of this compound concentrations (e.g., 0.003 to 30 µM) for 72 hours.[5]
-
Add CellTiter 96® AQueous One Solution Reagent (Promega) to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.[5]
-
Measure the absorbance at 490 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.[5]
SRB Assay Protocol:
-
Seed cells in 96-well plates and treat with this compound as described for the MTS assay.[5]
-
After 72 hours, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.[5]
-
Wash the plates five times with deionized water and allow them to air dry.[5]
-
Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.[5]
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilize the bound dye with 10 mM Tris base (pH 10.5).[5]
-
Measure the absorbance at 510 nm using a microplate reader.[5]
-
Calculate cell viability and IC50 values as described for the MTS assay.[5]
Western Blotting
Objective: To assess the effect of this compound on the phosphorylation status of AKT and its downstream targets.
Protocol:
-
Culture cancer cells to 70-80% confluency and treat with this compound (e.g., 0.03-10 µM) for a specified time (e.g., 2 hours).[3][5]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Determine the protein concentration of the lysates using a BCA protein assay.[5]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[16]
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[16]
-
Incubate the membrane with primary antibodies against total AKT, phospho-AKT (Ser473 and Thr308), total and phospho-GSK3β, total and phospho-PRAS40, and other relevant downstream targets overnight at 4°C.[16]
-
Wash the membrane three times with TBST.[16]
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane three times with TBST.[16]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[16]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Subcutaneously inject cancer cells (e.g., BT474c) into the flank of immunodeficient mice.[5]
-
Once tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[5]
-
Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., 100-300 mg/kg, twice daily). The vehicle control group should receive the same formulation without the active compound.[3][5]
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).[5]
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for pathway biomarkers).
Visualizing the PI3K/AKT/mTOR Pathway and this compound's Intervention
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling cascade and the point of intervention for this compound.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound on AKT.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Conclusion
This compound has emerged as a promising therapeutic agent that effectively targets the hyperactivated PI3K/AKT/mTOR pathway in various cancers. Its potent and selective inhibition of all three AKT isoforms leads to a significant reduction in downstream signaling, ultimately inhibiting cancer cell proliferation and survival. The quantitative data from both preclinical and clinical studies underscore its therapeutic potential, particularly in combination with other targeted therapies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the role of this compound and other AKT inhibitors in cancer biology and drug development. The continued exploration of this pathway and its inhibitors holds great promise for advancing cancer treatment.
References
- 1. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (AZD5363) | AKT inhibitor | TargetMol [targetmol.com]
- 4. honnet.jp [honnet.jp]
- 5. benchchem.com [benchchem.com]
- 6. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Population Pharmacokinetics of this compound in Patients with Advanced or Metastatic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Addition of this compound to Fulvestrant Improves Outcomes in Metastatic Breast Cancer [theoncologynurse.com]
- 10. This compound Plus Fulvestrant Doubles Progression-Free Survival in Hormone Receptor–Positive, HER2-Negative Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 11. cancerresearchuk.org [cancerresearchuk.org]
- 12. Fulvestrant plus this compound versus placebo after relapse or progression on an aromatase inhibitor in metastatic, oestrogen receptor-positive breast cancer (FAKTION): a multicentre, randomised, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Proliferation and AKT Activity Biomarker Analyses after this compound (AZD5363) Treatment of Patients with ER+ Invasive Breast Cancer (STAKT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ulab360.com [ulab360.com]
Preclinical Profile of Capivasertib in Ovarian Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capivasertib (AZD5363) is a potent and selective oral inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, including ovarian cancer, playing a crucial role in cell proliferation, survival, and metabolism.[1][2][3][4][5] Alterations such as mutations in PIK3CA and loss of PTEN function are common in certain ovarian cancer subtypes, making the AKT pathway a rational target for therapeutic intervention.[1][2] This technical guide provides an in-depth overview of the preclinical studies of this compound in ovarian cancer, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways.
Mechanism of Action
This compound is an ATP-competitive inhibitor that binds to the kinase domain of AKT, preventing its phosphorylation and subsequent activation of downstream effector proteins.[6] By inhibiting AKT, this compound disrupts the signaling cascade that promotes cell cycle progression, glucose metabolism, and cell survival. Key downstream targets of AKT that are inhibited by this compound include Glycogen Synthase Kinase 3 Beta (GSK3β), Proline-Rich AKT Substrate of 40 kDa (PRAS40), and the mTOR complex 1 (mTORC1) substrate, ribosomal protein S6.[7][8]
Below is a diagram illustrating the mechanism of action of this compound within the PI3K/AKT/mTOR signaling pathway.
In Vitro Efficacy
Cell Viability Assays
This compound has demonstrated potent anti-proliferative activity as a single agent in a panel of human ovarian cancer cell lines. The half-maximal inhibitory concentration (IC50) values from the Genomics of Drug Sensitivity in Cancer (GDSC) database are summarized in the table below.[9][10]
| Cell Line | Tissue Sub-type | IC50 (µM) |
| EFO-27 | Ovary | 0.218923 |
| OVCAR-3 | Ovary | 1.091100 |
| OVCAR-4 | Ovary | 1.341100 |
| CAOV-3 | Ovary | 1.637500 |
| OAW-42 | Ovary | 1.832900 |
| COV362 | Ovary | 2.059400 |
| OVISE | Ovary | 2.215500 |
| SK-OV-3 | Ovary | 2.503400 |
| RMUGS | Ovary | 2.628800 |
| OV-90 | Ovary | 2.915800 |
| TOV-21G | Ovary | 3.250300 |
| COV504 | Ovary | 3.421400 |
| KURAMOCHI | Ovary | 3.844300 |
| OVCAR-8 | Ovary | 4.301300 |
| OVCAR-5 | Ovary | 4.418400 |
| EFO-21 | Ovary | 4.509800 |
| FU-OV-1 | Ovary | 5.314600 |
| JHOM-1 | Ovary | 6.002800 |
| HEY-A8 | Ovary | 6.275700 |
| IGROV1 | Ovary | 6.444900 |
| OVSAHO | Ovary | 7.025300 |
| RMG-I | Ovary | 8.000000 |
| SNU-119 | Ovary | 8.000000 |
| COV318 | Ovary | 8.000000 |
| JHOS-2 | Ovary | 8.000000 |
| JHOS-4 | Ovary | 8.000000 |
| MCAS | Ovary | 8.000000 |
| OVMANA | Ovary | 8.000000 |
| OVKATE | Ovary | 8.000000 |
| TYK-NU | Ovary | 8.000000 |
Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database.[9][10]
Combination Studies
Preclinical studies have explored the synergistic potential of this compound with standard-of-care chemotherapeutic agents. In a study by Fabi et al., this compound was shown to sensitize ovarian cancer cell lines to doxorubicin.[7]
| Cell Line | Doxorubicin IC50 (µM) | Doxorubicin + 5 µM AZD5363 IC50 (µM) |
| A2780 | 0.45 | 0.15 |
| A2780CP | 0.9 | 0.3 |
Data from Fabi et al. (2021).[7]
In Vivo Efficacy
Cell Line-Derived Xenograft (CDX) Models
While specific in vivo data for this compound monotherapy in ovarian cancer xenografts is limited in the public domain, studies in other cancer types demonstrate its anti-tumor activity. For instance, in a breast cancer xenograft model (BT474c), chronic oral dosing of this compound led to dose-dependent tumor growth inhibition.[8] Similar studies are warranted to establish the in vivo efficacy of this compound in orthotopic ovarian cancer models.
Patient-Derived Xenograft (PDX) Models
Patient-derived xenografts, which more closely recapitulate the heterogeneity and microenvironment of human tumors, are invaluable tools for preclinical drug evaluation.[11][12] While specific studies on this compound in ovarian cancer PDX models are not widely published, the methodology for establishing and utilizing these models for therapeutic testing is well-documented.[11][12]
Below is a generalized workflow for a preclinical trial using patient-derived ovarian cancer xenografts.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed ovarian cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (or vehicle control) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total AKT, phospho-AKT (Ser473), total GSK3β, phospho-GSK3β (Ser9), total S6, phospho-S6 (Ser235/236), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Line Preparation: Culture the desired ovarian cancer cell line and harvest the cells during the logarithmic growth phase.
-
Animal Model: Use female immunodeficient mice (e.g., nude or SCID), 6-8 weeks old.
-
Tumor Implantation:
-
Subcutaneous Model: Inject 1-5 x 10^6 cells suspended in Matrigel subcutaneously into the flank of each mouse.
-
Orthotopic (Intraperitoneal) Model: Inject 1-5 x 10^6 cells directly into the peritoneal cavity. For some models, surgical implantation onto the ovarian bursa may be performed.[10]
-
-
Tumor Growth Monitoring:
-
Subcutaneous Model: Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width^2)/2.
-
Orthotopic Model: Monitor tumor burden using bioluminescence imaging (for luciferase-expressing cell lines) or by measuring abdominal circumference and body weight.
-
-
Drug Administration: Once tumors are established (e.g., 100-200 mm³ for subcutaneous models), randomize the mice into treatment and control groups. Administer this compound orally via gavage at the desired dose and schedule (e.g., 100-150 mg/kg, twice daily).[6]
-
Efficacy Evaluation: Continue treatment for a defined period (e.g., 21-28 days) and monitor tumor growth and animal well-being. At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Patient-Derived Xenograft (PDX) Model Establishment and Treatment
-
Tumor Acquisition: Obtain fresh tumor tissue from consenting patients undergoing surgery for ovarian cancer.
-
Implantation: Implant small tumor fragments (2-3 mm³) subcutaneously or intraperitoneally into immunodeficient mice within 24 hours of collection.[11][12]
-
Passaging: Once the tumors reach a certain size (e.g., >1000 mm³), harvest and passage them into new recipient mice for expansion.
-
Preclinical Trial: Once a cohort of mice with established PDX tumors of a similar size is available, randomize them into treatment and control groups and proceed with drug administration and efficacy evaluation as described for CDX models.
Conclusion
Preclinical studies provide a strong rationale for the clinical investigation of this compound in ovarian cancer. Its potent inhibition of the frequently activated PI3K/AKT/mTOR pathway, demonstrated by its in vitro anti-proliferative activity, suggests its potential as a therapeutic agent, both as a monotherapy and in combination with other anti-cancer drugs. Further in vivo studies, particularly using orthotopic and patient-derived xenograft models of ovarian cancer, are crucial to fully elucidate its therapeutic efficacy and to identify predictive biomarkers for patient selection. The experimental protocols outlined in this guide provide a framework for conducting such preclinical investigations.
References
- 1. The PI3K/Akt/mTOR pathway in ovarian cancer: therapeutic opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. mdpi.com [mdpi.com]
- 4. PI3K-AKT-mTOR and NFκB Pathways in Ovarian Cancer: Implications for Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR signaling pathway as a therapeutic target for ovarian cancer - ProQuest [proquest.com]
- 6. AZD5363 [openinnovation.astrazeneca.com]
- 7. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 10. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 11. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.upenn.edu [med.upenn.edu]
Capivasertib: A Technical Guide for Prostate Cancer Research and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Capivasertib (AZD5363) is a potent, orally bioavailable, small-molecule inhibitor targeting all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in the pathogenesis and progression of prostate cancer.[1] this compound, by competitively inhibiting the ATP-binding site of AKT, effectively disrupts this oncogenic signaling.[1] This technical guide provides an in-depth overview of this compound as a potential therapeutic agent for prostate cancer, with a focus on its mechanism of action, data from key clinical trials, and detailed experimental protocols relevant to its preclinical and clinical evaluation.
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor of all three AKT isoforms, a key node in the PI3K/AKT/mTOR signaling cascade.[1][2] In prostate cancer, this pathway is often dysregulated, most commonly through the loss of the tumor suppressor phosphatase and tensin homolog (PTEN).[3] PTEN loss leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates AKT. Activated AKT then phosphorylates a multitude of downstream substrates, including GSK3β, PRAS40, and the mTOR complex 1 (mTORC1), promoting cell survival, proliferation, and resistance to therapy.[4] By inhibiting AKT, this compound blocks these downstream signaling events, leading to anti-tumor effects.[4]
Clinical Trial Data in Prostate Cancer
This compound has been evaluated in several clinical trials for prostate cancer, primarily in combination with other standard-of-care agents. The following tables summarize key quantitative data from two pivotal trials: CAPItello-281 and ProCAID.
CAPItello-281: this compound in Metastatic Hormone-Sensitive Prostate Cancer (mHSPC)
The Phase III CAPItello-281 trial evaluated the efficacy and safety of this compound in combination with abiraterone (B193195) and androgen deprivation therapy (ADT) in patients with PTEN-deficient de novo mHSPC.[5][6]
Table 1: Efficacy Data from the CAPItello-281 Trial [7][8]
| Endpoint | This compound + Abiraterone + ADT (n=507) | Placebo + Abiraterone + ADT (n=505) | Hazard Ratio (95% CI) | p-value |
| Median Radiographic Progression-Free Survival (rPFS) | 33.2 months | 25.7 months | 0.81 (0.66 - 0.98) | 0.034 |
| Median Overall Survival (OS) | Not Reached | Not Reached | 0.90 (0.71 - 1.15) | 0.401 |
| Time to Next Treatment | 37.0 months | 28.5 months | 0.75 - 1.11 (95% CI) | N/A |
| Symptomatic Skeletal Event-Free Survival | 42.5 months | 37.3 months | N/A | N/A |
Table 2: Safety Data from the CAPItello-281 Trial (Grade ≥3 Adverse Events) [8]
| Adverse Event | This compound + Abiraterone + ADT (%) | Placebo + Abiraterone + ADT (%) |
| Any Grade ≥3 AE | 67% | 40.4% |
| Diarrhea | 51.9% (all grades) | 8.0% (all grades) |
| Hyperglycemia | 38.0% (all grades) | 12.9% (all grades) |
| Rash | 35.4% (all grades) | 7.0% (all grades) |
ProCAID: this compound in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
The Phase II ProCAID trial investigated the addition of this compound to docetaxel (B913) and prednisolone (B192156) in patients with mCRPC.[9][10][11][12][13][14]
Table 3: Efficacy Data from the ProCAID Trial [4][9]
| Endpoint | This compound + Docetaxel + Prednisolone (n=75) | Placebo + Docetaxel + Prednisolone (n=75) | Hazard Ratio (95% CI) | p-value |
| Median Composite Progression-Free Survival (cPFS) | 7.03 months | 6.70 months | 0.92 (0.73 - 1.16) | 0.32 |
| Median Overall Survival (OS) | 31.15 months | 20.27 months | 0.54 (0.34 - 0.88) | 0.01 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
PTEN Immunohistochemistry (IHC) for Patient Selection
Objective: To identify patients with PTEN-deficient tumors for enrollment in clinical trials such as CAPItello-281.[3][7][15][16]
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) prostate tumor tissue is sectioned at 4-5 µm.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Antibody Incubation: Slides are incubated with a primary antibody against PTEN. A commonly used and validated antibody is the rabbit monoclonal antibody clone 6H2.1.[17][18] The antibody is diluted according to the manufacturer's instructions and incubated for a specified time (e.g., 60 minutes at room temperature).
-
Detection: A polymer-based detection system with a chromogen (e.g., DAB) is used to visualize the antibody binding.
-
Counterstaining: Slides are counterstained with hematoxylin.
-
Scoring: PTEN expression is evaluated by a pathologist. In the CAPItello-281 trial, PTEN deficiency was defined as ≥90% of viable malignant cells with no specific cytoplasmic staining.[7] Internal positive controls (e.g., surrounding benign glands or stroma) should show intact PTEN expression.[19]
Western Blotting for AKT Pathway Modulation
Objective: To assess the in vitro and in vivo pharmacodynamic effects of this compound on the phosphorylation status of AKT and its downstream effectors.[20][21]
Protocol:
-
Cell/Tissue Lysis: Prostate cancer cells (e.g., LNCaP, PC-3, DU145) or tumor xenograft tissue are lysed in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[22][23]
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting phosphorylated and total proteins of interest. Recommended antibodies and starting dilutions include:
-
p-AKT (Ser473) (1:1000)
-
Total AKT (1:1000)
-
p-GSK3β (Ser9) (1:1000)
-
Total GSK3β (1:1000)
-
A loading control such as GAPDH or β-actin (1:5000)[24]
-
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:2000-1:5000) for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with a digital imaging system.
In Vivo Prostate Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound alone or in combination with other agents in a preclinical setting.[22][25]
Protocol:
-
Cell Culture: Human prostate cancer cell lines (e.g., DU-145, PC-3) are cultured in appropriate media.[22][23]
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice) are used.[22][26]
-
Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) is subcutaneously injected into the flank of each mouse.[25] For patient-derived xenografts (PDX), tumor fragments are implanted.[26]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is typically administered orally on an intermittent schedule (e.g., 4 days on, 3 days off).[27][28][29]
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, IHC).
Mechanisms of Resistance
Understanding potential mechanisms of resistance to this compound is crucial for the development of effective long-term treatment strategies. Preclinical studies have begun to explore these mechanisms. One identified mechanism involves the upregulation of mTORC1-driven translation, suggesting that proteomic profiling may help identify patients prone to resistance.[30] Another study in breast cancer models pointed to the upregulation of ER signaling and rewiring of pathways to bypass AKT inhibition and reactivate mTORC1 as a resistance mechanism.[31] Further research is needed to fully elucidate the resistance landscape in prostate cancer.[32][33]
Conclusion
This compound has demonstrated promising clinical activity in prostate cancer, particularly in the PTEN-deficient population. Its targeted mechanism of action offers a rational therapeutic approach for a disease often driven by aberrant PI3K/AKT signaling. The data from the CAPItello-281 and ProCAID trials provide a strong foundation for its further development and potential integration into the treatment paradigm for prostate cancer. Continued research into predictive biomarkers and mechanisms of resistance will be critical to optimizing its clinical utility.
References
- 1. ijfmr.com [ijfmr.com]
- 2. oncology.astrazeneca.co.uk [oncology.astrazeneca.co.uk]
- 3. ascopubs.org [ascopubs.org]
- 4. Pan-AKT Inhibitor this compound With Docetaxel and Prednisolone in Metastatic Castration-Resistant Prostate Cancer: A Randomized, Placebo-Controlled Phase II Trial (ProCAID) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRUQAP® (this compound) combination in PTEN-deficient metastatic hormone-sensitive prostate cancer demonstrated statistically significant and clinically meaningful improvement in radiographic progression-free survival in CAPItello-281 Phase III trial [astrazeneca-us.com]
- 6. This compound+Abiraterone as Treatment for Patients with Metastatic Hormone-sensitive Prostate Cancer and PTEN deficiency [astrazenecaclinicaltrials.com]
- 7. This compound plus abiraterone in PTEN-deficient metastatic hormone-sensitive prostate cancer: CAPItello-281 phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. urologytimes.com [urologytimes.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Pan-AKT Inhibitor this compound With Docetaxel and Prednisolone in Metastatic Castration-Resistant Prostate Cancer: A Randomized, Placebo-Controlled Phase II Trial (ProCAID) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. urotoday.com [urotoday.com]
- 13. ISRCTN [isrctn.com]
- 14. cancerresearchuk.org [cancerresearchuk.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. targetedonc.com [targetedonc.com]
- 17. PTEN Antibody - Biocare Medical [biocare.net]
- 18. PTEN Antibody | Cell Signaling Technology [cellsignal.com]
- 19. news-medical.net [news-medical.net]
- 20. This compound combines with docetaxel to enhance anti-tumour activity through inhibition of AKT-mediated survival mechanisms in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. conservancy.umn.edu [conservancy.umn.edu]
- 22. DU145 Xenograft Model - Altogen Labs [altogenlabs.com]
- 23. PC-3 Xenograft Model | Xenograft Services [xenograft.net]
- 24. benchchem.com [benchchem.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 27. researchgate.net [researchgate.net]
- 28. Update on CAPItello-280 Phase III trial of TRUQAP® (this compound) in metastatic castration-resistant prostate cancer [astrazeneca-us.com]
- 29. reference.medscape.com [reference.medscape.com]
- 30. Proteomic Analysis Uncovers Mechanism of Drug Resistance - NCI [dctd.cancer.gov]
- 31. aacrjournals.org [aacrjournals.org]
- 32. kar.kent.ac.uk [kar.kent.ac.uk]
- 33. Investigating mechanisms of acquired resistance to the AKT inhibitor this compound (AZD5363) - Kent Academic Repository [kar.kent.ac.uk]
The Discovery and Development of Capivasertib (AZD5363): A Technical Guide
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in a wide array of human cancers has made it a prime target for therapeutic intervention.[2][3] Capivasertib (formerly AZD5363, brand name TRUQAP™) is a first-in-class, potent, and selective oral inhibitor of the serine/threonine kinase AKT, a central node in this pathway.[4][5] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, culminating in its regulatory approval.
Discovery and Medicinal Chemistry
The development of this compound originated from a fragment-based drug design strategy, a method that builds upon small, low-complexity molecules that bind to the target protein.[4][6] The initial starting point was a pyrrolopyrimidine scaffold identified through collaboration between the Institute of Cancer Research (ICR) and Astex Therapeutics Ltd.[7]
The lead optimization process involved extensive structure-activity relationship (SAR) studies to address several key challenges:[7]
-
Potency Enhancement: Initial efforts focused on modifying the pyrrolopyrimidine core to improve binding affinity to the ATP-binding pocket of AKT.
-
Selectivity: A significant hurdle was achieving selectivity against closely related AGC family kinases, particularly ROCK, which is involved in regulating blood pressure.[7]
-
hERG Inhibition Reduction: Early compounds exhibited affinity for the hERG ion channel, a major liability associated with cardiac toxicity. Medicinal chemistry efforts were directed at introducing specific substituents to mitigate this off-target activity without compromising AKT potency.[7]
This multi-parameter optimization journey led to the identification of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, designated AZD5363 (this compound).[8] This compound demonstrated a superior balance of high potency, selectivity over ROCK and other kinases, reduced hERG affinity, and favorable pharmacokinetic properties, positioning it for clinical development.[7][8]
Mechanism of Action
This compound is a potent, ATP-competitive inhibitor that targets all three isoforms of AKT (AKT1, AKT2, and AKT3).[9][10] By binding to the kinase domain's ATP-binding pocket, this compound prevents the phosphorylation and subsequent activation of AKT.[11][12] This blockade inhibits the downstream signaling cascade, preventing the phosphorylation of key AKT substrates such as Glycogen Synthase Kinase 3 beta (GSK3β) and Proline-Rich AKT Substrate of 40 kDa (PRAS40).[10][13] The ultimate effect is the suppression of cellular signals that promote cell proliferation and survival, leading to anti-tumor activity.[14][15]
Preclinical Development
In Vitro Activity
This compound demonstrated potent inhibition of all three AKT isoforms in cell-free kinase assays.[16] In cellular assays, it effectively inhibited the phosphorylation of downstream AKT substrates.[13][17] The compound's antiproliferative activity was assessed across a large panel of cancer cell lines, revealing a significant correlation between sensitivity and the genetic status of the PI3K/AKT pathway, particularly mutations in PIK3CA and PTEN.[13][18] Conversely, mutations in RAS were associated with resistance.[13][18]
Table 1: In Vitro Kinase and Cellular Potency of this compound
| Assay Type | Target/Cell Line | Endpoint | Potency Value | Reference |
|---|---|---|---|---|
| Kinase Assay | AKT1 | IC₅₀ | 3 nM | [16] |
| Kinase Assay | AKT2 | IC₅₀ | 8 nM | [16] |
| Kinase Assay | AKT3 | IC₅₀ | 8 nM | [16] |
| Cellular Assay | BT474c, LNCaP, MDA-MB-468 | IC₅₀ (p-PRAS40, p-GSK3β) | ~0.3 - 0.8 µM | [13][17] |
| Proliferation Assay | 41 of 182 cell lines | GI₅₀ | < 3 µM | [13][18][19] |
| Proliferation Assay | 25 of 182 cell lines | GI₅₀ | < 1 µM |[18] |
In Vivo Activity
In preclinical xenograft models, oral administration of this compound led to a dose- and time-dependent reduction in the phosphorylation of key pharmacodynamic biomarkers, including PRAS40, GSK3β, and S6, confirming target engagement in vivo.[13][18] Chronic oral dosing resulted in significant, dose-dependent inhibition of tumor growth across various xenograft models.[17][18] Notably, this compound demonstrated efficacy in models resistant to other targeted therapies, such as HER2+ breast cancer models resistant to trastuzumab.[13] Furthermore, it showed synergistic anti-tumor activity when combined with standard-of-care agents like docetaxel, lapatinib, and trastuzumab.[13][18]
Table 2: Summary of In Vivo Efficacy of this compound
| Model | Treatment | Dosing | Outcome | Reference |
|---|---|---|---|---|
| BT474c Xenograft | This compound Monotherapy | 50-150 mg/kg, BID | Dose-dependent growth inhibition | [18] |
| U87-MG Xenograft | This compound Monotherapy | Oral Dosing | Dose-dependent decrease in ¹⁸F-FDG uptake | [13][17] |
| Breast Cancer Xenografts | This compound + Docetaxel | Oral Dosing | Significantly enhanced antitumor activity | [13][18] |
| Breast Cancer Xenografts | this compound + Lapatinib/Trastuzumab | Oral Dosing | Significantly enhanced antitumor activity |[13][18] |
Clinical Development
The clinical development program for this compound investigated its safety, tolerability, pharmacokinetics, and efficacy, both as a monotherapy and in combination with other agents.[5] Early phase I trials established a manageable safety profile and determined the recommended Phase II dose (RP2D), often with an intermittent schedule (e.g., 4 days on, 3 days off) to optimize tolerability.[10][20]
The CAPItello-291 Trial
The pivotal Phase III trial, CAPItello-291, was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of this compound in combination with fulvestrant (B1683766) for patients with hormone receptor (HR)-positive, HER2-negative advanced or metastatic breast cancer whose disease had progressed on or after aromatase inhibitor therapy.[21][22][23]
The trial met its primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in progression-free survival (PFS) for patients treated with this compound plus fulvestrant compared to placebo plus fulvestrant.[24][25] The benefit was even more pronounced in the subgroup of patients whose tumors harbored alterations in the PIK3CA, AKT1, or PTEN genes.[25][26]
Table 3: Key Efficacy Results from CAPItello-291
| Patient Population | Treatment Arm | Median PFS (months) | Hazard Ratio (95% CI) | p-value | Reference |
|---|---|---|---|---|---|
| Overall Population | This compound + Fulvestrant | 7.2 | 0.60 (0.51 - 0.71) | <0.001 | [25] |
| Placebo + Fulvestrant | 3.6 | ||||
| PIK3CA/AKT1/PTEN-altered | This compound + Fulvestrant | 7.3 | 0.50 (0.37 - 0.68) | <0.001 | [25][26] |
| | Placebo + Fulvestrant | 3.1 | | | |
Safety and Tolerability
The safety profile of this compound in combination with fulvestrant was found to be generally manageable.[27] The most common adverse events (AEs) were consistent with the known mechanism of action of AKT inhibition.[26][28]
Table 4: Common Adverse Events (All Grades) in CAPItello-291 (this compound Arm)
| Adverse Event | Incidence (%) | Reference |
|---|---|---|
| Diarrhea | 72% | [26] |
| Cutaneous Adverse Reactions (Rash) | 58% | [26] |
| Nausea | 35% | [22] |
| Fatigue | 21% | [22] |
| Hyperglycemia | 18% |[26] |
Regulatory Approval
Based on the positive results of the CAPItello-291 trial, on November 16, 2023, the U.S. Food and Drug Administration (FDA) approved this compound in combination with fulvestrant for adult patients with HR-positive, HER2-negative locally advanced or metastatic breast cancer with one or more PIK3CA/AKT1/PTEN-alterations, following progression on at least one endocrine-based regimen.[21][22] The FDA also approved the FoundationOne®CDx assay as a companion diagnostic to identify eligible patients.[21]
Mechanisms of Acquired Resistance
As with many targeted therapies, acquired resistance to this compound is a clinical challenge. Preclinical studies have begun to elucidate potential mechanisms. In models of acquired resistance, researchers have observed the reactivation of mTORC1 signaling despite continued AKT inhibition, often driven by the upregulation of ER signaling or other signaling pathway components like PDK1 and mTORC2.[29][30] These findings suggest that combination therapies targeting these escape pathways may be a strategy to overcome resistance.[30]
Detailed Experimental Protocols
A. In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
This protocol is a representative method for determining the IC₅₀ of a compound against AKT isoforms.[16]
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM HEPES, 10 mM MgCl₂, 4 mM DTT, 0.015% Brij-35). Dilute active recombinant AKT1, AKT2, or AKT3 enzyme and a FAM-labeled peptide substrate in the buffer. Prepare serial dilutions of this compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the AKT enzyme, peptide substrate, and ATP (at the Kₘ concentration for each isoform).
-
Compound Addition: Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Termination: Stop the reaction by adding a termination buffer containing EDTA.
-
Data Acquisition: Analyze the plate on a Caliper EZ Reader or similar microfluidic capillary electrophoresis instrument. The instrument measures the ratio of phosphorylated (product) to unphosphorylated (substrate) peptide.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
B. Cell Proliferation (MTS) Assay
This protocol outlines a common method to assess the effect of a compound on cell viability.[17]
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old media from the plates and add fresh media containing the various concentrations of the compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72-96 hours).
-
MTS Reagent Addition: Add a solution of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan (B1609692) product.
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. Plot the percentage of inhibition against the drug concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).
C. Western Blot Analysis for Pharmacodynamic Markers
This protocol is used to detect changes in protein phosphorylation, confirming target engagement in cells.[17]
-
Cell Culture and Treatment: Plate cells (e.g., BT474c, LNCaP) and allow them to adhere. Treat the cells with increasing concentrations of this compound for a defined period (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-PRAS40, anti-phospho-GSK3β, anti-total-AKT, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation levels upon treatment with this compound.
Conclusion
The journey of this compound from a fragment-based chemical starting point to a globally approved therapeutic represents a significant achievement in oncology drug development. Its rational design overcame key medicinal chemistry challenges to produce a potent and selective pan-AKT inhibitor. Rigorous preclinical and clinical evaluation, highlighted by the success of the CAPItello-291 trial, has established this compound, in combination with fulvestrant, as a new standard of care for a defined population of patients with HR-positive, HER2-negative advanced breast cancer, underscoring the value of targeting the PI3K/AKT pathway.
References
- 1. dovepress.com [dovepress.com]
- 2. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Medicinal Chemistry behind this compound Discovery: Seventh Magic Bullet of the Fragment-based Drug Design Approved for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - NCI [dctd.cancer.gov]
- 6. icr.ac.uk [icr.ac.uk]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. TRUQAP™ (this compound) Approval for Breast Cancer Treatment [inpharmd.com]
- 10. “The emerging role of this compound in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 13. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. This compound (Truqap) - side effects and more | | Breast Cancer Now [breastcancernow.org]
- 16. selleckchem.com [selleckchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. AZD5363 [openinnovation.astrazeneca.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. fda.gov [fda.gov]
- 22. FDA approves this compound with fulvestrant for breast cancer - ecancer [ecancer.org]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 25. FDA Approval Summary: this compound with Fulvestrant for HR-positive, HER2-negative Locally Advanced or Metastatic Breast Cancer with PIK3CA/AKT1/PTEN Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. US Food and Drug Administration Approval Summary: this compound With Fulvestrant for Hormone Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Locally Advanced or Metastatic Breast Cancer With PIK3CA/ AKT1/ PTEN Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. targetedonc.com [targetedonc.com]
- 28. An exposure–safety analysis to support the dosage of the novel AKT inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 29. aacrjournals.org [aacrjournals.org]
- 30. researchgate.net [researchgate.net]
Capivasertib: A Deep Dive into its Impact on Cellular Proliferation and Survival
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capivasertib, also known as AZD5363, is a potent, orally bioavailable, small-molecule inhibitor targeting all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[4] this compound's mechanism of action involves competitively inhibiting the ATP-binding site of AKT, thereby preventing the phosphorylation and activation of its downstream effectors.[1] This comprehensive guide delves into the technical details of this compound's impact on cell proliferation and survival, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the AKT Signaling Pathway
This compound exerts its anti-proliferative and pro-apoptotic effects by directly inhibiting the kinase activity of AKT1, AKT2, and AKT3.[4] This inhibition prevents the phosphorylation of a multitude of downstream substrates, leading to the disruption of key signaling cascades that promote cell growth and survival.[3]
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central signaling node that integrates signals from various growth factors and receptors. Upon activation, phosphatidylinositol 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates a wide array of downstream targets to regulate cellular processes.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Impact on Cell Proliferation
This compound has demonstrated significant anti-proliferative effects across a wide range of cancer cell lines.[3] This is primarily achieved through the induction of cell cycle arrest and the inhibition of key proteins involved in cell cycle progression.
Quantitative Data on Anti-Proliferative Activity
The potency of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.
| Cell Line | Cancer Type | IC50 (nM) for AKT1 | IC50 (nM) for AKT2 | IC50 (nM) for AKT3 | Reference |
| Various | Solid and Hematologic Tumors | 3 | 8 | 8 | [5] |
| - | - | 0.1 | 2 | 2.6 | [1] |
Table 1: In Vitro Inhibitory Activity of this compound Against AKT Isoforms.
Clinical studies have also provided evidence of this compound's anti-proliferative effects in patients. A study in patients with ER+ invasive breast cancer showed that treatment with this compound led to a significant decrease in the proliferation marker Ki67.[6][7]
| Treatment Group | Dose | Change in Ki67 (% positive nuclei) | p-value | Reference |
| This compound | 480 mg b.i.d. | -9.6% | 0.031 | [6][7] |
Table 2: Effect of this compound on Ki67 Levels in ER+ Breast Cancer.
Impact on Cell Survival
In addition to inhibiting proliferation, this compound promotes apoptosis, or programmed cell death, in cancer cells.[3] This is achieved by modulating the activity of key downstream targets of AKT that are involved in cell survival and apoptosis.
Modulation of Downstream Survival Pathways
Activated AKT promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as GSK3β and FOXO transcription factors.[3] By inhibiting AKT, this compound prevents the inactivation of these proteins, leading to the promotion of apoptosis.
Clinical data from the STAKT study demonstrated that this compound treatment leads to a significant decrease in the phosphorylation of GSK3β and PRAS40, both of which are downstream targets of AKT.[6][7]
| Biomarker | Treatment Group | Dose | Absolute Change (H-score) | p-value | Reference |
| pGSK3β | This compound | 480 mg b.i.d. | -55.3 | 0.006 | [6][7] |
| pPRAS40 | This compound | 480 mg b.i.d. | -83.8 | < 0.0001 | [6][7] |
Table 3: Modulation of AKT Pathway Biomarkers by this compound.
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
This protocol outlines a common method for assessing the effect of this compound on cell proliferation.
Caption: Workflow for a typical cell proliferation assay (MTS).
Detailed Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
Drug Treatment: The following day, the media is replaced with fresh media containing various concentrations of this compound (e.g., ranging from 0.003 to 30 µM).[5] A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 72 hours.[5]
-
MTS Reagent Addition: After the incubation period, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is added to each well.[5]
-
Final Incubation: The plates are incubated for an additional 1-4 hours to allow for the conversion of MTS to formazan (B1609692) by viable cells.[5]
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.
Western Blotting for Phosphorylated Proteins
This protocol is used to detect the levels of phosphorylated proteins in the AKT pathway.
Detailed Methodology:
-
Cell Lysis: Cells are treated with this compound or a vehicle control for a specified time. After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-AKT, anti-phospho-GSK3β) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The intensity of the bands is quantified using densitometry software.
Logical Relationship of this compound's Effects
The administration of this compound initiates a cascade of molecular events that ultimately lead to a reduction in tumor growth. This can be visualized as a logical flow from drug administration to the final clinical outcome.
Caption: Logical flow from this compound administration to clinical outcome.
Conclusion
This compound is a highly specific and potent inhibitor of the AKT signaling pathway, demonstrating significant effects on both cell proliferation and survival. By targeting a central node in cancer cell signaling, it effectively induces cell cycle arrest and apoptosis. The quantitative data from both preclinical and clinical studies underscore its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted effects of this promising anti-cancer agent. The continued exploration of this compound, both as a monotherapy and in combination with other agents, holds great promise for the future of cancer treatment.[3][8]
References
- 1. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 2. abmole.com [abmole.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. “The emerging role of this compound in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Proliferation and AKT activity biomarker analyses after this compound (AZD5363) treatment of patients with ER+ invasive breast cancer (STAKT) - White Rose Research Online [eprints.whiterose.ac.uk]
- 8. clinicaltrials.eu [clinicaltrials.eu]
Beyond AKT: An In-depth Technical Guide to the Molecular Targets of Capivasertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capivasertib (AZD5363) is a potent, orally bioavailable, pan-AKT inhibitor that has demonstrated significant clinical activity in various tumor types, particularly those with alterations in the PI3K/AKT/PTEN pathway.[1][2] While its primary mechanism of action is the competitive inhibition of all three AKT isoforms (AKT1, AKT2, and AKT3), a comprehensive understanding of its molecular interactions beyond these primary targets is crucial for predicting its full therapeutic potential, understanding potential off-target effects, and identifying novel combination strategies. This technical guide provides an in-depth analysis of the molecular targets of this compound beyond AKT, summarizing quantitative data, detailing experimental methodologies, and visualizing the affected signaling pathways.
Kinase Selectivity Profile of this compound
This compound exhibits a high degree of selectivity for the AKT isoforms. However, kinase profiling studies have revealed inhibitory activity against other kinases, albeit at generally higher concentrations. The following table summarizes the inhibitory potency of this compound against its primary targets and key off-targets.
| Target | IC50 (nM) | Primary/Off-Target | Reference(s) |
| AKT1 | 3 | Primary | [3] |
| AKT2 | 7 | Primary | [3] |
| AKT3 | 7 | Primary | [3] |
| p70S6K (RPS6KB1) | 6 | Off-Target | [3] |
| PKA (PRKACA) | 7 | Off-Target | [3] |
| ROCK2 | 60 | Off-Target | [3] |
| ROCK1 | 470 | Off-Target | [3] |
Off-Target Signaling Pathways
Inhibition of p70S6K, PKA, and ROCK kinases by this compound can modulate several cellular processes independently of its effects on the canonical AKT pathway.
p70S6K Signaling
p70S6K is a key regulator of protein synthesis and cell growth. Its inhibition by this compound can lead to decreased phosphorylation of its downstream substrate, the 40S ribosomal protein S6 (RPS6), ultimately impacting translation initiation and protein synthesis.[4] This can contribute to the anti-proliferative effects of this compound.
PKA Signaling
Protein Kinase A (PKA) is a crucial mediator of cyclic AMP (cAMP)-dependent signaling, regulating a wide array of cellular functions including gene expression, metabolism, and cell growth. By inhibiting PKA, this compound may interfere with these processes, although the specific downstream consequences of this off-target activity require further investigation.
References
- 1. This compound, an AKT Kinase Inhibitor, as Monotherapy or in Combination with Fulvestrant in Patients with AKT1 E17K-Mutant, ER-Positive Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD5363 [openinnovation.astrazeneca.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Combining the AKT inhibitor this compound and SERD fulvestrant is effective in palbociclib-resistant ER+ breast cancer preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Capivasertib's Potent Activity in PTEN-Deficient Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Capivasertib, a potent and selective ATP-competitive pan-AKT kinase inhibitor, has demonstrated significant clinical activity in tumors characterized by alterations in the PI3K/AKT/mTOR pathway, particularly in those with a deficiency in the tumor suppressor protein PTEN. The loss or inactivation of PTEN leads to hyperactivation of the AKT signaling cascade, a key driver of tumor cell proliferation, survival, and resistance to therapy. This technical guide provides an in-depth overview of the mechanism of action, preclinical evidence, and clinical efficacy of this compound in PTEN-deficient tumors, with a focus on the pivotal CAPItello-291 trial. Detailed experimental protocols for key assays and visualizations of the underlying biological pathways and workflows are provided to support further research and drug development in this targeted therapeutic space.
Introduction: The Rationale for Targeting AKT in PTEN-Deficient Cancers
The Phosphatidylinositol-3-Kinase (PI3K)/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer.[1][2] A critical negative regulator of this pathway is the Phosphatase and Tensin homolog (PTEN), a tumor suppressor gene commonly mutated or deleted in a wide range of malignancies, including breast cancer.[1] PTEN functions as a lipid phosphatase, converting phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). Loss of PTEN function results in the accumulation of PIP3 at the cell membrane, leading to the recruitment and subsequent phosphorylation and activation of AKT (also known as Protein Kinase B).[3]
Activated AKT is a central node in this signaling network, phosphorylating a multitude of downstream substrates that promote cell cycle progression, inhibit apoptosis, and stimulate cell growth and metabolism.[3] Consequently, tumors with PTEN deficiency are often dependent on sustained AKT signaling for their growth and survival, making AKT an attractive therapeutic target.
This compound (AZD5363) is an orally bioavailable, potent, and selective inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[4] By blocking the kinase activity of AKT, this compound aims to reverse the oncogenic consequences of PTEN loss and other alterations that lead to AKT pathway activation.
Mechanism of Action of this compound in PTEN-Deficient Tumors
In PTEN-deficient tumor cells, the absence of PTEN's phosphatase activity leads to constitutive activation of the PI3K/AKT pathway. This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of AKT, thereby preventing the phosphorylation of its downstream effectors. This leads to the suppression of pro-proliferative and anti-apoptotic signaling, ultimately inducing cell cycle arrest and apoptosis in cancer cells dependent on this pathway.
Preclinical Evidence of this compound Activity
Preclinical studies have consistently demonstrated the sensitivity of PTEN-deficient cancer models to this compound. These studies have provided a strong rationale for the clinical development of this agent in biomarker-selected patient populations.
Table 1: Summary of Key Preclinical Findings for this compound in PTEN-Deficient Models
| Model System | Cancer Type | Key Findings | Reference |
| Breast Cancer Cell Lines | Breast Cancer | This compound showed potent anti-proliferative effects, particularly in cell lines with PIK3CA mutations or PTEN loss. | [1] |
| Breast Cancer Xenografts | Breast Cancer | In vivo, this compound demonstrated significant tumor growth inhibition in HER2-positive, PIK3CA-mutated breast cancer xenografts. | [4] |
| ER-positive, Endocrine-Resistant Cell Lines | Breast Cancer | The combination of this compound with endocrine therapies (fulvestrant, anastrozole, or tamoxifen) resulted in enhanced suppression of estrogen receptor-mediated transcription and tumor growth in vitro and in vivo. | [4] |
| Triple-Negative Breast Cancer (TNBC) Xenografts | Breast Cancer | This compound in combination with paclitaxel (B517696) showed promising therapeutic activity in TNBC models, especially in those with PIK3CA/AKT1/PTEN alterations. | [5] |
Clinical Efficacy: The CAPItello-291 Trial
The landmark Phase III CAPItello-291 trial (NCT04305496) evaluated the efficacy and safety of this compound in combination with fulvestrant (B1683766) versus placebo plus fulvestrant in patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced breast cancer who had progressed on or after aromatase inhibitor therapy.[6] The trial included a prespecified analysis of a subgroup of patients with tumors harboring alterations in PIK3CA, AKT1, or PTEN.
Table 2: Key Efficacy Outcomes from the CAPItello-291 Trial
| Endpoint | PIK3CA/AKT1/PTEN-Altered Population | Overall Population |
| Progression-Free Survival (PFS) | ||
| This compound + Fulvestrant (Median) | 7.3 months | 7.2 months |
| Placebo + Fulvestrant (Median) | 3.1 months | 3.6 months |
| Hazard Ratio (95% CI) | 0.50 (0.38 - 0.65) | 0.60 (0.51 - 0.71) |
| p-value | <0.001 | <0.001 |
| Objective Response Rate (ORR) | ||
| This compound + Fulvestrant | 28.8% | 22.9% |
| Placebo + Fulvestrant | 9.7% | 12.2% |
Data from Turner NC, et al. N Engl J Med. 2023.
Table 3: Progression-Free Survival in PTEN-Deficient Subgroup (Exploratory Analysis)
| Treatment Arm | Median PFS | Hazard Ratio (95% CI) |
| This compound + Fulvestrant | 9.3 months | 0.52 (0.28–0.93) |
| Placebo + Fulvestrant | 3.7 months |
Data from Jhaveri K, et al. AACR Annual Meeting 2023.[7]
These results underscore the significant clinical benefit of this compound in a biomarker-selected population with PTEN-deficient tumors, leading to the FDA approval of this compound with fulvestrant for adult patients with HR-positive, HER2-negative locally advanced or metastatic breast cancer with one or more PIK3CA/AKT1/PTEN alterations.
Detailed Experimental Protocols
Accurate and reproducible biomarker assessment is critical for identifying patients who are most likely to benefit from this compound. The following sections provide detailed methodologies for the key assays used in the clinical evaluation of this compound.
PTEN Immunohistochemistry (IHC)
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue blocks are sectioned at 4-5 µm and mounted on charged glass slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol (B145695) solutions to water.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed using a high pH buffer in a steamer or pressure cooker.
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution, followed by a protein block to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Slides are incubated with a rabbit monoclonal anti-PTEN antibody (Clone SP218, VENTANA Medical Systems) at a predetermined optimal dilution.[7]
-
Detection: A polymer-based detection system (e.g., OptiView DAB IHC Detection Kit, VENTANA) is used to visualize the primary antibody.
-
Chromogen and Counterstain: Diaminobenzidine (DAB) is used as the chromogen, followed by counterstaining with hematoxylin.
-
Scoring: Stained slides are evaluated by a qualified pathologist. In the context of the CAPItello-291 trial, PTEN deficiency was defined as <10% of tumor cells showing any specific PTEN staining.[7]
Next-Generation Sequencing (NGS) for PIK3CA/AKT1/PTEN Alterations
The FoundationOne®CDx assay, an FDA-approved companion diagnostic, was utilized in the CAPItello-291 trial to identify patients with tumors harboring PIK3CA, AKT1, or PTEN alterations.[9][10]
Methodology Overview:
-
DNA Extraction: DNA is extracted from FFPE tumor tissue specimens.
-
Library Preparation: Whole-genome shotgun library construction is performed.
-
Hybridization-Based Capture: Targeted high-throughput hybridization-based capture is used to enrich for a panel of 324 cancer-related genes.[9][10]
-
Sequencing: The captured DNA libraries are sequenced using a next-generation sequencing platform.
-
Data Analysis: A validated bioinformatics pipeline is used to detect various genomic alterations, including substitutions, insertions and deletions (indels), copy number alterations (CNAs), and select gene rearrangements. For PTEN, this includes the detection of mutations and copy number loss.
Western Blotting for AKT Pathway Activation
Western blotting is a standard laboratory technique to assess the activation status of the AKT pathway by measuring the levels of phosphorylated AKT (p-AKT) relative to total AKT.
Protocol:
-
Cell Lysis: Cancer cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated AKT (e.g., anti-phospho-AKT Ser473).[11][12][13]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and captured using an imaging system.[11][12]
-
Stripping and Re-probing: The membrane can be stripped of the first set of antibodies and re-probed with an antibody for total AKT to serve as a loading control.
-
Densitometry: The band intensities are quantified to determine the ratio of p-AKT to total AKT.
Future Directions and Conclusion
The successful clinical development and approval of this compound for PTEN-deficient and other PI3K/AKT pathway-altered breast cancers represent a significant advancement in precision oncology. Ongoing research is focused on several key areas:
-
Exploring Mechanisms of Resistance: Investigating the molecular mechanisms that lead to acquired resistance to this compound to inform the development of subsequent lines of therapy.
-
Combination Strategies: Evaluating this compound in combination with other targeted agents and immunotherapies to overcome resistance and enhance anti-tumor activity.
-
Expansion to Other Tumor Types: Assessing the efficacy of this compound in other PTEN-deficient malignancies.
References
- 1. “The emerging role of this compound in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. This compound/Fulvestrant in patients with HR+, HER2-low or HER2-negative locally advanced or metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CAPItello-291: this compound Plus Fulvestrant for PIK3CA/AKT1/PTEN-Altered HR-Positive Advanced Breast Cancer - Conference Correspondent [conference-correspondent.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound plus fulvestrant in patients with AI-resistant, HR-positive, HER2-negative advanced breast cancer: Exploratory analyses of PTEN deficiency in CAPItello-291 - Articles - Oncology · Hematology | healthbook [healthbook.org]
- 9. assets.ctfassets.net [assets.ctfassets.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Regulation of Akt(ser473) phosphorylation by Choline kinase in breast carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Kinase Inhibitor Capivasertib and its Interaction with AKT Isoforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capivasertib, also known as AZD5363, is a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2][3] The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell proliferation, survival, and metabolism.[1][2][4] Aberrant activation of this pathway, often through mutations in PIK3CA, AKT1, or loss of the tumor suppressor PTEN, is a key driver of tumorigenesis and therapeutic resistance.[1][5] this compound's mechanism of action involves binding to the ATP-binding pocket of AKT, thereby preventing its phosphorylation and subsequent activation of downstream effectors.[2][3] This guide provides an in-depth overview of this compound's effects on the AKT isoforms, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Analysis of this compound's Inhibitory Activity
This compound demonstrates potent inhibitory activity against all three AKT isoforms in the low nanomolar range. The half-maximal inhibitory concentration (IC50) values from various in vitro kinase assays are summarized below.
| Isoform | IC50 (nM) | Source(s) |
| AKT1 | 3 | [6][7][8] |
| 0.1 | [1][3] | |
| AKT2 | 8 | [6] |
| 7 | [7][8] | |
| 2 | [1][3] | |
| AKT3 | 8 | [6] |
| 7 | [7][8] | |
| 2.6 | [1][3] |
Note: Variations in IC50 values can be attributed to different assay conditions and methodologies.
In cellular assays, this compound inhibits the phosphorylation of downstream AKT substrates with IC50 values typically in the range of 0.3 to 0.8 µM.[6]
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the PI3K/AKT/mTOR signaling pathway. Upon activation by upstream signals, such as growth factors, PI3K phosphorylates PIP2 to generate PIP3. This recruits AKT to the cell membrane where it is activated through phosphorylation. Activated AKT then phosphorylates a multitude of downstream targets to promote cell growth, proliferation, and survival. This compound, by blocking the kinase activity of AKT, prevents these downstream signaling events.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Caliper Off-Chip Mobility Shift Assay)
This assay is utilized to directly measure the inhibitory effect of this compound on the enzymatic activity of purified AKT isoforms.
Objective: To determine the IC50 values of this compound for AKT1, AKT2, and AKT3.[6]
Materials:
-
Recombinant active AKT1, AKT2, or AKT3 enzymes.[6]
-
5-FAM-labeled peptide substrate.[6]
-
ATP.[6]
-
Assay Buffer: 100 mM HEPES, 10 mM MgCl2, 4 mM DTT, 0.015% Brij-35.[6]
-
Stop Buffer: 100 mM HEPES, 0.015% Brij-35, 0.1% coating reagent, 40 mM EDTA, 5% DMSO.[6]
-
This compound serial dilutions.
Procedure:
-
Incubate active recombinant AKT enzymes (1 to 3 nM) with a 5-FAM-labeled peptide substrate (1.5 µM) and ATP at the Km for each respective isoform.[6][7]
-
Add increasing concentrations of this compound to the reaction mixture.[6]
-
Incubate the reactions at room temperature for 1 hour.[6][7]
-
Analyze the samples using a Caliper LC3000 instrument, which separates the phosphorylated product from the peptide substrate via electrophoresis.[7]
-
Quantify the laser-induced fluorescence of the substrate and product to determine the extent of inhibition.[7]
-
Calculate IC50 values by plotting the percentage of inhibition against the log of this compound concentration.
Cellular Proliferation Assays
These assays assess the effect of this compound on the growth of tumor cell lines.
1. MTS Assay
Objective: To measure cell viability by assessing metabolic activity.[6]
Materials:
-
Tumor cell lines.
-
96-well plates.
-
This compound.
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent.
Procedure:
-
Seed cells in 96-well plates and incubate overnight at 37°C with 5% CO2.[6]
-
Treat the cells with a range of this compound concentrations (e.g., 0.003 to 30 µM) for 72 hours.[6]
-
Add the MTS reagent to each well according to the manufacturer's protocol.[6]
-
Incubate for a specified period (e.g., 1-4 hours) at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Determine the concentration of this compound that reduces cell growth by 50% (GI50) relative to untreated controls.[6]
2. Sytox Green Assay
Objective: To quantify cell death by staining the nuclei of membrane-compromised cells.[6]
Materials:
-
Tumor cell lines.
-
96-well plates.
-
This compound.
-
Sytox Green nucleic acid dye.
-
Acumen Explorer or similar fluorescence imaging system.
Procedure:
-
Seed and treat cells with this compound as described for the MTS assay.[6]
-
Add Sytox Green dye (final concentration ~0.13 µM) to each well to stain dead cells.[6]
-
Detect and count the number of dead cells using an Acumen Explorer.[6]
-
Permeabilize the cells by adding saponin (~0.03% final concentration) and incubate overnight to obtain a total cell count.[6]
-
Calculate the number of live cells by subtracting the dead cell count from the total cell count.
-
Determine the GI50 value based on the live cell counts.[6]
Western Blotting for Phospho-protein Analysis
This technique is used to confirm the on-target activity of this compound by assessing the phosphorylation status of AKT and its downstream substrates.
Objective: To measure the inhibition of phosphorylation of AKT targets like GSK3β, PRAS40, and S6 in response to this compound treatment.[9]
Materials:
-
Tumor cell lines.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-phospho-GSK3β, anti-phospho-PRAS40, anti-phospho-S6).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).[7]
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody targeting a specific phosphorylated protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to quantify the levels of phosphorylated proteins relative to total protein or a loading control (e.g., β-actin).
Experimental Workflow
The evaluation of an AKT inhibitor like this compound typically follows a logical progression from in vitro biochemical assays to cellular and in vivo studies.
Conclusion
This compound is a potent pan-AKT inhibitor with demonstrated activity against all three AKT isoforms. Its mechanism of action, centered on the inhibition of the critical PI3K/AKT/mTOR signaling pathway, makes it a promising therapeutic agent for cancers with alterations in this pathway.[1][10] The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of this compound and other AKT inhibitors, from initial biochemical characterization to cellular and in vivo efficacy studies. A thorough understanding of its interaction with the AKT isoforms is essential for the continued development and clinical application of this targeted therapy.
References
- 1. “The emerging role of this compound in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound: First Approved AKT inhibitor for the Treatment of Patients with Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | AZD5363 | AKT inhibitor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Proliferation and AKT activity biomarker analyses after this compound (AZD5363) treatment of patients with ER+ invasive breast cancer (STAKT) - White Rose Research Online [eprints.whiterose.ac.uk]
- 10. Mechanism of Action (MOA) | TRUQAP® (this compound) Tablets | For HCPs [truqaphcp.com]
In Vivo Efficacy of Capivasertib in Xenograft Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capivasertib (AZD5363) is a potent and selective ATP-competitive pan-AKT inhibitor targeting all three isoforms of the AKT serine/threonine kinase (AKT1, AKT2, and AKT3). The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell proliferation, survival, and metabolism.[1][2] Preclinical studies in various xenograft models have demonstrated the in vivo efficacy of this compound, both as a monotherapy and in combination with other anticancer agents, providing a strong rationale for its clinical development.[2][3] This technical guide provides an in-depth overview of the in vivo efficacy of this compound in xenograft models, focusing on quantitative data, detailed experimental protocols, and visualization of key biological and experimental processes.
Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the kinase activity of AKT, a central node in the PI3K/AKT signaling cascade. This inhibition prevents the phosphorylation of numerous downstream substrates, thereby modulating critical cellular processes that contribute to tumorigenesis.
Quantitative Data on In Vivo Efficacy
The following tables summarize the quantitative data from various preclinical studies investigating the in vivo efficacy of this compound in different xenograft models.
Table 1: Efficacy of this compound Monotherapy in Breast Cancer Xenograft Models
| Xenograft Model | Cancer Subtype | Treatment | Dosing Schedule | Outcome | Reference |
| BT474c | HER2+ | This compound | 100 mg/kg, p.o., b.i.d. | Dose- and time-dependent reduction of pPRAS40, pGSK3β, and pS6 | [4] |
| KPL-4 | HER2+ | This compound | 130, 200, 300 mg/kg, p.o. | Dose-dependent tumor growth inhibition | [4] |
| HCC-1187 | Triple-Negative | This compound | Not specified | Tumor growth inhibition | [4] |
| ER-positive PDX | ER+ | This compound | Not specified | Inhibition of tumor growth | [5] |
Table 2: Efficacy of this compound in Combination Therapy in Breast Cancer Xenograft Models
| Xenograft Model | Cancer Subtype | Combination Treatment | Dosing Schedule | Outcome | Reference |
| ER-positive | ER+ | This compound + Fulvestrant | Not specified | Enhanced growth suppression compared to single agents | [3] |
| PIK3CA-mutated | ER+ | This compound + Fulvestrant | Not specified | Enhanced growth suppression compared to single agents | [3] |
| HER2-positive | HER2+ | This compound + Trastuzumab | Not specified | Synergistic anti-tumor activity | [3] |
| HER2-positive | HER2+ | This compound + Lapatinib | Not specified | Synergistic anti-tumor activity | [3] |
| Breast Cancer | Not specified | This compound + Docetaxel | Not specified | Enhanced anti-tumor activity | [6] |
Table 3: Efficacy of this compound in Prostate Cancer Xenograft Models
| Xenograft Model | Cancer Subtype | Treatment | Dosing Schedule | Outcome | Reference |
| LNCaP | Castration-Resistant | This compound | 100 mg/kg, p.o., b.i.d., 5 days/week | Significant inhibition of tumor growth and PSA velocity | [1] |
| Patient-Derived Xenografts (PDX) | Adenocarcinoma and Neuroendocrine | This compound + Docetaxel | Not specified | Varied response, with some models showing sensitivity | [1] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the preclinical evaluation of this compound's in vivo efficacy.
General Xenograft Model Establishment and Drug Administration
1. Cell Lines and Patient-Derived Xenografts (PDXs):
-
Cell Lines: A variety of human cancer cell lines are used, including BT474c, KPL-4, and HCC-1187 for breast cancer, and LNCaP for prostate cancer.[1][4] Cells are cultured under standard conditions before implantation.
-
PDXs: Fresh tumor samples from patients are obtained with informed consent and under institutional review board-approved protocols.[1][7] Tumor fragments are implanted subcutaneously into immunocompromised mice to establish the initial passage.[7]
2. Animal Models:
-
Immunocompromised mice, such as athymic nude or SCID mice, are typically used to prevent rejection of human tumor xenografts.[1][4]
3. Tumor Implantation:
-
Cell Line-Derived Xenografts (CDX): A specific number of cultured cancer cells (e.g., 2 x 10⁶ LNCaP cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.[1]
-
Patient-Derived Xenografts (PDX): Small pieces of patient tumor tissue (e.g., 5-10 pieces) are implanted subcutaneously into the flanks of mice.[7]
4. Drug Formulation and Administration:
-
This compound is typically formulated for oral administration (p.o.), often as a suspension.
-
Dosing is administered via oral gavage at specified concentrations (e.g., 100 mg/kg) and schedules (e.g., twice daily, 5 days a week).[1]
5. Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width²) / 2.
-
Animal body weight is monitored as an indicator of toxicity.
-
Endpoints for the studies include significant tumor growth inhibition, tumor growth delay, or reaching a predetermined tumor volume.
6. Pharmacodynamic and Histological Analysis:
-
At the end of the study, tumors are excised, weighed, and processed for further analysis.
-
Pharmacodynamic analysis involves measuring the levels of phosphorylated AKT and its downstream effectors (e.g., pPRAS40, pGSK3β, pS6) in tumor tissues via methods like Western blotting or immunohistochemistry to confirm target engagement.[4]
-
Histological analysis is performed to assess tumor morphology and other relevant markers.
Logical Relationships in Combination Therapy Studies
The rationale for combining this compound with other agents often stems from preclinical observations of synergistic or additive anti-tumor effects. The following diagram illustrates the logical relationship in a combination therapy study design.
Conclusion
The in vivo data from xenograft models provide compelling evidence for the anti-tumor activity of this compound across a range of cancer types, particularly those with alterations in the PI3K/AKT pathway. These preclinical studies have been instrumental in defining effective dosing schedules, identifying potential combination partners, and providing the scientific foundation for the ongoing clinical evaluation of this compound as a promising targeted therapy for cancer patients. The detailed experimental protocols and quantitative outcomes summarized in this guide offer valuable insights for researchers and drug development professionals working to further elucidate the therapeutic potential of AKT inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. “The emerging role of this compound in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound/Fulvestrant in patients with HR+, HER2-low or HER2-negative locally advanced or metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 7. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Clinical Insights on Capivasertib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage clinical trial data for Capivasertib (AZD5363), a potent and selective pan-AKT inhibitor. The document focuses on the core preclinical and clinical findings, detailing the mechanism of action, experimental protocols, and key efficacy and safety data from foundational studies.
Introduction
This compound is an orally bioavailable, small-molecule inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1] The phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell proliferation, survival, and metabolism.[2] Aberrant activation of this pathway, often through mutations in PIK3CA, AKT1, or loss of PTEN, is a key driver of tumorigenesis and therapeutic resistance in various cancers, including breast cancer.[3][4] this compound's mechanism of action involves competitively inhibiting the ATP-binding site of AKT, thereby preventing downstream signaling.[1]
Mechanism of Action: The PI3K/AKT Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the central node of the PI3K/AKT pathway. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the cell membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell cycle progression, cell growth, and inhibiting apoptosis. This compound's inhibition of AKT blocks these downstream effects.
Early-Stage Clinical Trial Data
Phase I Monotherapy and Combination Studies
The initial clinical development of this compound focused on establishing its safety, tolerability, and recommended Phase II dose (RP2D). A first-in-human, open-label, multipart study (NCT01226316) explored a range of oral doses from 80 mg to 800 mg twice daily (BID) on continuous and intermittent schedules.[5] The RP2D was determined to be 480 mg BID on a 4 days on, 3 days off schedule.[5]
Table 1: Efficacy in a Phase I Expansion Cohort of Patients with AKT1E17K-Mutant ER+ Metastatic Breast Cancer
| Treatment Arm | Number of Patients | Objective Response Rate (ORR) |
| This compound Monotherapy | 20 | 20% |
| This compound + Fulvestrant (B1683766) (Fulvestrant-pretreated) | 43 | 36% |
| This compound + Fulvestrant (Fulvestrant-naïve) | 43 | 20% |
Data from a multipart, first-in-human, phase I study (NCT01226316).[6]
FAKTION: A Phase II Study in ER+/HER2- Advanced Breast Cancer
The FAKTION trial (NCT01992952) was a randomized, double-blind, placebo-controlled Phase II study that evaluated the efficacy and safety of this compound in combination with fulvestrant in postmenopausal women with estrogen receptor-positive (ER+), HER2-negative advanced breast cancer that had progressed on an aromatase inhibitor.[1][7]
Table 2: Efficacy Results from the FAKTION Trial
| Endpoint | This compound + Fulvestrant (n=69) | Placebo + Fulvestrant (n=71) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 10.3 months | 4.8 months | 0.58 (0.39-0.84) | 0.0044 (two-sided) |
| Median Overall Survival (OS) | 29.3 months | 23.4 months | 0.66 (0.45-0.97) | 0.035 (two-sided) |
Data from the FAKTION trial.[7][8]
Table 3: Common Grade 3-4 Adverse Events in the FAKTION Trial
| Adverse Event | This compound + Fulvestrant (n=69) | Placebo + Fulvestrant (n=71) |
| Hypertension | 32% | 24% |
| Rash | 20% | 0% |
| Diarrhea | 14% | 4% |
| Infection | 6% | 3% |
Data from the FAKTION trial.
CAPItello-291: A Phase III Study in HR+/HER2- Advanced Breast Cancer
The CAPItello-291 trial (NCT04305496) was a Phase III, double-blind, randomized study that further assessed the efficacy of this compound plus fulvestrant versus placebo plus fulvestrant in patients with hormone receptor-positive (HR+), HER2-negative locally advanced or metastatic breast cancer following recurrence or progression on or after aromatase inhibitor therapy.[2][9]
Table 4: Efficacy Results from the CAPItello-291 Trial
| Population | Endpoint | This compound + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (95% CI) | p-value |
| Overall (N=708) | Median PFS | 7.2 months | 3.6 months | 0.60 (0.51-0.71) | <0.001 |
| AKT Pathway-Altered (n=289) | Median PFS | 7.3 months | 3.1 months | 0.50 (0.38-0.65) | <0.001 |
| Overall (N=708) | ORR | 22.9% | 12.2% | - | - |
| AKT Pathway-Altered (n=289) | ORR | 28.8% | 9.7% | - | - |
Data from the CAPItello-291 trial.[10]
Table 5: Common Grade ≥3 Adverse Events in the CAPItello-291 Trial (this compound Arm)
| Adverse Event | Percentage of Patients |
| Rash | 12.1% |
| Diarrhea | 9.3% |
| Hyperglycemia | 2.3% |
Data from the CAPItello-291 trial.[10]
Experimental Protocols
Generalized Clinical Trial Workflow
The early-stage clinical trials of this compound followed a standard workflow from patient screening to data analysis. This involved identifying eligible patients based on specific inclusion and exclusion criteria, obtaining informed consent, randomizing patients to treatment arms, administering the investigational product and control, monitoring for safety and efficacy, and analyzing the collected data.
FAKTION Trial (NCT01992952) Methodology
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, Phase II trial conducted at 19 hospitals in the UK.[1][8]
-
Patient Population: Postmenopausal women with ER-positive, HER2-negative, metastatic or locally advanced inoperable breast cancer who had relapsed or progressed on an aromatase inhibitor.[1]
-
Intervention:
-
Experimental Arm: Intramuscular fulvestrant 500 mg on day 1 of each 28-day cycle (with a loading dose on day 15 of cycle 1) plus oral this compound 400 mg twice daily on an intermittent weekly schedule of 4 days on and 3 days off.[1]
-
Control Arm: Intramuscular fulvestrant 500 mg with a matching placebo.[1]
-
-
Primary Endpoint: Progression-free survival.[7]
-
Biomarker Analysis: Tumor tissue was analyzed for PIK3CA mutations and PTEN expression to stratify patients.[7] An enhanced biomarker analysis using next-generation sequencing (NGS) was also performed.[11]
CAPItello-291 Trial (NCT04305496) Methodology
-
Study Design: A Phase III, global, randomized, double-blind, placebo-controlled study.[12]
-
Patient Population: Women and men with HR-positive, HER2-negative locally advanced or metastatic breast cancer who had disease progression during or after aromatase inhibitor treatment, with or without prior CDK4/6 inhibitor therapy.[4][10]
-
Intervention:
-
Dual Primary Endpoints: Investigator-assessed progression-free survival in both the overall population and in patients with PIK3CA, AKT1, or PTEN-altered tumors.[13]
-
Biomarker Analysis: Tumor alteration status was determined centrally using next-generation sequencing in tumor tissue with the FoundationOne®CDx assay.[6]
Conclusion
Early-stage clinical trials have demonstrated that this compound, in combination with fulvestrant, offers a clinically meaningful improvement in progression-free and overall survival for patients with HR-positive, HER2-negative advanced breast cancer, particularly in those with alterations in the PI3K/AKT pathway. The safety profile of this compound is considered manageable, with the most common adverse events being rash, diarrhea, and hyperglycemia. These promising results have established this compound as a significant new therapeutic option for this patient population.
References
- 1. Fulvestrant plus this compound versus placebo after relapse or progression on an aromatase inhibitor in metastatic, oestrogen receptor-positive breast cancer (FAKTION): a multicentre, randomised, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound+Fulvestrant vs Placebo+Fulvestrant as Treatment for Locally Advanced (Inoperable) or Metastatic HR+/HER2− Breast Cancer [astrazenecaclinicaltrials.com]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. Rapid Guideline Update Supports this compound for Hormone Receptor–Positive, HER2-Negative Metastatic Breast Cancer - The ASCO Post [ascopost.com]
- 5. An exposure–safety analysis to support the dosage of the novel AKT inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAPItello-291 Study Trial | TRUQAP® (this compound) Tablets [truqaphcp.com]
- 7. ascopubs.org [ascopubs.org]
- 8. medpagetoday.com [medpagetoday.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. This compound in Hormone Receptor-Positive Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. CAPItello-291: this compound Plus Fulvestrant for PIK3CA/AKT1/PTEN-Altered HR-Positive Advanced Breast Cancer - Conference Correspondent [conference-correspondent.com]
- 13. This compound and fulvestrant for patients with hormone receptor-positive, HER2-negative advanced breast cancer (CAPItello-291): patient-reported outcomes from a phase 3, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Capivasertib In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capivasertib (AZD5363) is a potent, orally bioavailable, selective inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2][3] The PI3K/AKT signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a crucial role in cell proliferation, survival, and metabolism.[1][4] Aberrant activation of this pathway, through mechanisms such as mutations in PIK3CA or AKT1, or loss of the tumor suppressor PTEN, is a key driver of tumorigenesis and resistance to therapy.[4][5] this compound is designed to target this pathway, and its efficacy is currently being evaluated in various clinical trials, particularly in breast cancer.[4][6]
These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell viability. The provided methodologies for cell viability assays, such as the MTT, MTS, and CellTiter-Glo® assays, are standard and robust methods for generating dose-response curves and determining the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor that targets the kinase domain of AKT1, AKT2, and AKT3.[1][4] By blocking the activity of AKT, this compound prevents the phosphorylation of its numerous downstream substrates. This inhibition disrupts the PI3K/AKT/mTOR signaling cascade, ultimately leading to a reduction in cell proliferation and the induction of apoptosis.[1][7]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | AZD5363 | AKT inhibitor | TargetMol [targetmol.com]
- 4. “The emerging role of this compound in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for pAKT (Ser473) Detection by Western Blot Following Capivasertib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capivasertib (AZD5363) is a potent, ATP-competitive pan-inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] The PI3K/AKT signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Its dysregulation is a common hallmark of various human cancers, making it a prime target for therapeutic intervention.[3] this compound prevents the phosphorylation of AKT and its downstream substrates, thereby inhibiting tumor cell proliferation.[1][2]
Western blotting is a widely used and powerful technique to detect and quantify specific proteins, such as phosphorylated AKT (pAKT) at serine 473 (Ser473), a key marker of AKT activation.[3] By analyzing the changes in pAKT levels upon treatment with this compound, researchers can assess the inhibitor's efficacy and dose-dependent effects. These application notes provide a detailed protocol for performing a Western blot to analyze the inhibition of AKT phosphorylation by this compound.
Signaling Pathway and Mechanism of Action
The PI3K/AKT signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is phosphorylated and activated by PDK1 at Threonine 308 (Thr308) and by mTORC2 at Serine 473 (Ser473).[3] Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.[3] this compound, as an ATP-competitive inhibitor, blocks the kinase activity of AKT, preventing the phosphorylation of its downstream targets.[1][2] Interestingly, some studies have shown that by inhibiting downstream signaling, this compound can lead to a feedback mechanism that results in an increase in pAKT levels, a phenomenon important to consider when interpreting results.[4][5]
References
- 1. “The emerging role of this compound in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Proliferation and AKT activity biomarker analyses after this compound (AZD5363) treatment of patients with ER+ invasive breast cancer (STAKT) - White Rose Research Online [eprints.whiterose.ac.uk]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Determining the Potency of Capivasertib: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capivasertib (AZD5363) is a potent and selective pan-inhibitor of the three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3)[1][2]. The PI3K/AKT signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell proliferation, survival, and metabolism[2][3]. Consequently, inhibitors of this pathway, such as this compound, are of significant interest in oncology research and drug development. This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a critical step in assessing its anti-cancer activity.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase domain of AKT1, AKT2, and AKT3 with high potency[1][3]. By blocking the activity of AKT, this compound prevents the phosphorylation of its downstream substrates, leading to the inhibition of tumor cell proliferation and induction of apoptosis[2]. The sensitivity of cancer cell lines to this compound has been linked to the genetic status of the PI3K/AKT pathway, with alterations such as PIK3CA mutations, PTEN loss, and HER2 amplification being predictive of responsiveness[1].
Data Presentation: this compound IC50 Values
The following table summarizes the IC50 values of this compound in a variety of cancer cell lines. This data has been compiled from multiple studies to provide a comparative overview of its potency across different cancer types.
| Cancer Type | Cell Line | IC50 (µM) | Notes |
| Breast Cancer | OCUB-M | 0.147 | |
| HCC2157 | 0.208 | ||
| UACC-893 | 0.232 | ||
| BT474c | EC50 for FOXO3a nuclear translocation was 0.69 µM.[4][5][6] | A concentration of 3 µM is sufficient to almost completely localize FOXO3a to the nucleus.[4][5][6] | |
| MDA-MB-468 | Cells were exposed to concentrations ranging from 0.003 to 3 µmol/L.[7] | ||
| Gastric Cancer | AGS | 0.1 | |
| HGC-27 | 0.347 | From Genomics of Drug Sensitivity in Cancer Project.[8] | |
| HGS27 | 4.6 | ||
| N87 | 14.18 | ||
| SNU-1 | 24.04 | ||
| MKN45 | 30.0 | ||
| MGC803 | 44.4 | ||
| Prostate Cancer | LNCaP-Clone-FGC | 0.158 | |
| Lung Cancer (SCLC) | NCI-H82, NCI-H446, NCI-H211, NCI-N417, NCI-H524, NCI-H345, NCI-H146 | Active at a clinically achievable range.[9] | Specific IC50 values were determined but are presented graphically in the source. |
| Blood Cancers | |||
| NCI-H929 (Multiple Myeloma) | 0.068 | ||
| WSU-DLCL2 (Diffuse Large B-Cell Lymphoma) | 0.096 | ||
| MOLT-16 (Acute Lymphoblastic Leukemia) | 0.115 | ||
| SU-DHL-6 (Diffuse Large B-Cell Lymphoma) | 0.172 | ||
| MM1S (Multiple Myeloma) | 0.206 | ||
| LOUCY (Acute Lymphoblastic Leukemia) | 0.209 | ||
| KE-37 (Acute Lymphoblastic Leukemia) | 0.247 | ||
| OCI-LY7 (Diffuse Large B-Cell Lymphoma) | 0.260 | ||
| CCRF-CEM (Acute Lymphoblastic Leukemia) | 0.313 | ||
| L-363 (Multiple Myeloma) | 0.376 | ||
| SU-DHL-5 (Diffuse Large B-Cell Lymphoma) | 0.415 | ||
| WSU-NHL (Non-Hodgkin's Lymphoma) | 0.443 | ||
| TUR (Diffuse Large B-Cell Lymphoma) | 0.446 | ||
| Endometrial Cancer | MFE-296 | 0.156 | |
| MFE-319 | 0.379 | ||
| COLO-684 | 0.449 | ||
| Esophageal Cancer | KYAE-1 | 0.265 | |
| Cervical Cancer | ME-180 | 0.310 | |
| Bone Cancer | EW-18 (Ewing's Sarcoma) | 0.438 | |
| Ovarian Cancer | EFO-27 | 0.219 |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
Protocol for Determining this compound IC50 using MTS Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines using a colorimetric MTS assay.
Materials:
-
This compound (AZD5363)
-
Selected cancer cell line
-
Complete cell culture medium (specific to the cell line)
-
96-well flat-bottom sterile culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of concentrations. A suggested starting range is from 0.001 µM to 100 µM.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Include wells with medium only to serve as a blank control.
-
-
Cell Treatment:
-
MTS Assay:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Mandatory Visualizations
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. “The emerging role of this compound in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (AZD5363) | CAS#:1143532-39-1 | Chemsrc [chemsrc.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | AZD5363 | AKT inhibitor | TargetMol [targetmol.com]
- 8. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. ovid.com [ovid.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for Establishing Capivasertib-Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capivasertib (AZD5363) is a potent and selective ATP-competitive pan-AKT inhibitor that has shown significant promise in clinical trials, particularly for hormone receptor-positive breast cancer.[1] As with many targeted therapies, the development of acquired resistance is a major clinical challenge. Understanding the mechanisms of resistance and developing robust preclinical models are crucial for devising strategies to overcome or circumvent this resistance. These application notes provide detailed protocols for establishing this compound-resistant cell line models and characterizing the associated molecular changes.
Data Presentation: Quantitative Analysis of this compound Resistance
Acquired resistance to this compound is characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of the drug. The following tables summarize typical quantitative data observed when comparing parental (sensitive) and this compound-resistant cell lines.
Table 1: Comparison of this compound IC50 Values in Parental and Resistant Cell Lines
| Cell Line | Cancer Type | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| A2780 | Ovarian Carcinoma | ~0.5 - 1.0 | >10 | >10-20 | [2] |
| CAMA1 | Breast Cancer | Not Specified | Not Specified | Not Specified | [3] |
| T47D | Breast Cancer | Not Specified | Not Specified | Not Specified | [3] |
| MCF7 | Breast Cancer | Not Specified | Not Specified | Not Specified | [3] |
Note: Specific IC50 values can vary between studies and experimental conditions. The data presented are representative values.
Table 2: Alterations in Key Signaling Proteins in this compound-Resistant Models
| Protein | Change in Resistant Cells | Functional Implication | Reference |
| p-AKT (S473/T308) | Sustained inhibition | Target engagement by this compound | [3] |
| p-mTORC1 (e.g., p-S6) | Reactivation/sustained | Bypass of AKT inhibition | [3] |
| 4EBP1 | Reduced expression | Increased cap-dependent translation | [2] |
| Cyclin D1 | Overexpression | Cell cycle progression | [4] |
| ERBB3 (HER3) | Increased expression | Upregulation of alternative signaling | [3] |
| PDK1 | Upregulation | Reactivation of mTORC1 signaling | [3] |
Experimental Protocols
Protocol 1: Establishment of this compound-Resistant Cell Lines
This protocol describes a common method for generating drug-resistant cell lines through continuous, long-term exposure to escalating concentrations of this compound.
Workflow for Generating Resistant Cell Lines
Caption: Workflow for developing this compound-resistant cell lines.
Materials:
-
Parental cancer cell line of interest (e.g., A2780, CAMA1)
-
Complete cell culture medium
-
This compound (AZD5363)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
96-well and standard culture plates
-
Cell viability assay kit (e.g., CCK-8)
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Plate cells in a 96-well plate and treat with a range of this compound concentrations for 72 hours.
-
Determine cell viability using a CCK-8 assay (see Protocol 2).
-
Calculate the IC50 value.
-
-
Initiate resistance induction:
-
Culture the parental cells in their complete medium containing this compound at a concentration equal to or slightly below the IC50.
-
Initially, a significant proportion of cells will die.
-
Continue to culture the surviving cells, changing the medium with fresh this compound every 2-3 days.
-
-
Gradual dose escalation:
-
Once the cells have adapted and are proliferating steadily at the initial concentration, gradually increase the concentration of this compound.
-
The increments should be small (e.g., 1.5 to 2-fold increases).
-
Allow the cells to stabilize and resume normal proliferation at each new concentration before proceeding to the next. This process can take several months.
-
-
Maintenance of the resistant cell line:
-
Once the desired level of resistance is achieved (e.g., stable growth at a concentration >10-fold the initial IC50), the resistant cell line should be continuously cultured in the presence of the high concentration of this compound to maintain the resistant phenotype.
-
-
Validation of resistance:
-
Periodically perform a cell viability assay to confirm the IC50 of the resistant cell line and compare it to the parental line. A significant shift in the IC50 indicates the successful establishment of a resistant model.
-
Cryopreserve stocks of the resistant cell line at different passages.
-
Protocol 2: Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound and calculating the IC50.
Materials:
-
Parental and resistant cells
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for 72 hours.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
-
Protocol 3: Western Blot Analysis of PI3K/AKT Pathway Proteins
This protocol is for assessing the expression and phosphorylation status of key proteins in the PI3K/AKT signaling pathway.
Materials:
-
Parental and resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total AKT, anti-p-S6, anti-total S6, anti-4EBP1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat parental and resistant cells with or without this compound for the desired time.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Signaling Pathways and Mechanisms of Resistance
Acquired resistance to this compound often involves the reactivation of downstream signaling pathways or the activation of parallel bypass pathways.
PI3K/AKT/mTOR Signaling Pathway and this compound Action
Caption: The PI3K/AKT/mTOR pathway and the inhibitory action of this compound on AKT.
Mechanisms of Acquired Resistance to this compound
Caption: Key mechanisms of acquired resistance to this compound.
Conclusion
The development and characterization of this compound-resistant cell line models are indispensable for advancing our understanding of drug resistance in AKT-driven cancers. The protocols and data presented herein provide a framework for researchers to establish these critical preclinical tools. By elucidating the molecular underpinnings of resistance, new therapeutic strategies, such as combination therapies, can be developed to improve patient outcomes.
References
- 1. “The emerging role of this compound in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kar.kent.ac.uk [kar.kent.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Generating Patient-Derived Xenografts for Capivasertib Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capivasertib (AZD5363) is a potent, selective, ATP-competitive pan-AKT inhibitor that targets all three isoforms of the AKT kinase (AKT1, AKT2, and AKT3).[1][2][3] The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[1][2] Patient-derived xenograft (PDX) models, which involve the implantation of fresh tumor tissue from patients into immunodeficient mice, have emerged as a crucial preclinical tool.[4][5] These models largely retain the histological and genetic characteristics of the original tumor, providing a more predictive model for evaluating the efficacy of targeted therapies like this compound compared to traditional cell line-derived xenografts.[4][5]
These application notes provide a detailed protocol for the generation and utilization of PDX models in preclinical studies evaluating the efficacy of this compound, both as a monotherapy and in combination with other agents.
This compound: Mechanism of Action
This compound inhibits the serine/threonine kinase AKT, a central node in the PI3K/AKT/mTOR signaling pathway.[2][3] By binding to the ATP-binding pocket of AKT, this compound prevents its phosphorylation and activation, thereby disrupting downstream signaling that promotes cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway, often through mutations in PIK3CA, AKT1, or loss of PTEN, is common in various cancers, including breast, prostate, and ovarian cancers.[1][6] Preclinical studies have demonstrated that this compound can induce apoptosis, inhibit cell proliferation, and reduce tumor growth in vivo.[2][7]
Signaling Pathway
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Generation of Patient-Derived Xenografts (PDX)
This protocol outlines the steps for establishing PDX models from fresh patient tumor tissue. All procedures involving live animals must be approved and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.
Materials:
-
Fresh patient tumor tissue collected under sterile conditions
-
Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old, female)[8]
-
Sterile surgical instruments
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Anesthetics (e.g., isoflurane)
-
Analgesics
-
Sterile cryovials
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
Procedure:
-
Tumor Tissue Collection and Processing:
-
Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection medium on ice.
-
Process the tissue within 2-6 hours of collection.
-
In a sterile biosafety cabinet, wash the tissue with cold PBS to remove any blood or debris.
-
Mechanically mince the tumor into small fragments (approximately 2-3 mm³).
-
-
Implantation into Host Mice:
-
Anesthetize the immunodeficient mouse.
-
Shave and sterilize the implantation site (e.g., dorsal flank).
-
Make a small incision (approximately 5 mm) in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one to two tumor fragments into the pocket. The use of Matrigel mixed with the tumor fragments can sometimes improve engraftment rates.
-
Close the incision with surgical clips or sutures.
-
Administer post-operative analgesics as per IACUC protocol.
-
-
Tumor Growth Monitoring and Passaging:
-
Monitor the mice regularly for tumor growth by visual inspection and caliper measurements.
-
Once the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor.
-
A portion of the tumor can be cryopreserved for future use, fixed in formalin for histological analysis, or snap-frozen for molecular analysis.
-
The remaining tumor tissue can be passaged into new host mice to expand the PDX model.
-
-
Cryopreservation and Banking:
-
Place minced tumor fragments into cryovials containing cryopreservation medium.
-
Freeze the vials slowly to -80°C using a controlled-rate freezer, then transfer to liquid nitrogen for long-term storage.
-
Protocol 2: In Vivo Efficacy Studies with this compound in PDX Models
This protocol describes the methodology for evaluating the anti-tumor activity of this compound in established PDX models.
Materials:
-
Established PDX-bearing mice with tumor volumes of 150-250 mm³
-
This compound (formulated for oral administration)
-
Vehicle control
-
Combination therapy agents (e.g., fulvestrant, paclitaxel), if applicable
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Study Initiation and Randomization:
-
Once tumors in the cohort of PDX-bearing mice reach the desired size range, randomize the animals into treatment groups (e.g., Vehicle, this compound monotherapy, Combination therapy).
-
Record the initial tumor volume and body weight of each mouse.
-
-
Drug Administration:
-
Administer this compound and vehicle control to the respective groups via oral gavage. A common dosing schedule for this compound in preclinical models is intermittent, such as four days on and three days off.[9] The recommended dose in a phase I study was 480 mg twice daily on a 4-days-on, 3-days-off schedule.[10]
-
If testing a combination, administer the other drug(s) according to their established protocols.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the animals for any clinical signs of distress.
-
-
Endpoint and Analysis:
-
The study endpoint may be a predetermined tumor volume, a specific time point, or evidence of significant toxicity.
-
At the end of the study, euthanize the mice and collect the tumors.
-
Analyze the data by comparing the tumor growth inhibition between the treatment and control groups.
-
Tumor samples can be used for pharmacodynamic biomarker analysis (e.g., Western blot for p-AKT, immunohistochemistry for Ki67).
-
Data Presentation
Table 1: Preclinical Efficacy of this compound in PDX Models
| PDX Model | Cancer Type | Genetic Alteration(s) | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Breast Cancer PDX | ER+ Breast Cancer | PIK3CA mutant | This compound + Fulvestrant | Not Specified | Significant growth suppression | [10] |
| Breast Cancer PDX | HER2-negative Breast Cancer | PIK3CA/AKT1/PTEN alterations | This compound + Paclitaxel | Not Specified | Promising activity | [6] |
| Prostate Cancer PDX | Castration-Resistant Prostate Cancer | Multiple alterations | CDK4/6i + AKTi (this compound) | Not Specified | Synergistic antitumor activity | [11] |
Table 2: Clinical Trial Data for this compound
| Clinical Trial | Phase | Cancer Type | Treatment | Population | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| CAPItello-291 | III | HR+, HER2- Advanced Breast Cancer | This compound + Fulvestrant | Overall | 7.2 months | 22.9% |
| CAPItello-291 | III | HR+, HER2- Advanced Breast Cancer | Placebo + Fulvestrant | Overall | 3.6 months | 12.2% |
| CAPItello-291 | III | HR+, HER2- Advanced Breast Cancer (AKT pathway altered) | This compound + Fulvestrant | Biomarker-altered | 7.3 months | 28.8% |
| CAPItello-291 | III | HR+, HER2- Advanced Breast Cancer (AKT pathway altered) | Placebo + Fulvestrant | Biomarker-altered | 3.1 months | 9.7% |
| FAKTION | II | HR+ Advanced Breast Cancer | This compound + Fulvestrant | PI3K/AKT/PTEN altered | Improved PFS and OS | Not specified |
| Phase I | I | Advanced Solid Tumors (AKT1 E17K mutant) | This compound Monotherapy | ER+ MBC | 5.5 months | 20% |
Experimental Workflow Diagram
Caption: Workflow for generating PDX models and conducting this compound efficacy studies.
Conclusion
Patient-derived xenograft models are invaluable for the preclinical evaluation of targeted therapies like this compound. By closely recapitulating the heterogeneity and molecular characteristics of human tumors, PDX models provide a robust platform for assessing drug efficacy, identifying predictive biomarkers, and exploring combination strategies. The protocols and information provided in these application notes offer a comprehensive guide for researchers aiming to utilize PDX models in their this compound-related studies. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible preclinical data, ultimately accelerating the clinical development of this promising anti-cancer agent.
References
- 1. “The emerging role of this compound in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 4. Method for Generating a Patient-Derived Xenograft Model of CLL | Springer Nature Experiments [experiments.springernature.com]
- 5. thecaptc.org [thecaptc.org]
- 6. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. This compound plus Faslodex significantly improved progression-free survival vs. Faslodex in CAPItello-291 Phase III trial in advanced HR-positive breast cancer [astrazeneca.com]
- 10. This compound/Fulvestrant in patients with HR+, HER2-low or HER2-negative locally advanced or metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. esmo.org [esmo.org]
- 13. This compound, an AKT Kinase Inhibitor, as Monotherapy or in Combination With Fulvestrant in Patients With AKT1E17K-Mutant, ER-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncozine.com [oncozine.com]
- 15. This compound in Hormone Receptor-Positive Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Capivasertib Dosing for In Vivo Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capivasertib (AZD5363) is a potent, orally bioavailable, pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in many cancers, making it a key target for therapeutic intervention.[2] Preclinical in vivo studies using mouse models are crucial for evaluating the efficacy and pharmacodynamics of this compound. These application notes provide detailed protocols for the dosing and administration of this compound in mouse xenograft models, including formulation, administration routes, and representative dosing schedules.
Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway
This compound functions by competitively inhibiting the ATP-binding site of AKT isoforms, thereby preventing the phosphorylation of its downstream substrates.[1] This action effectively blocks the PI3K/AKT/mTOR signaling cascade, which is critical for cell survival, growth, and metabolism.[1][3] The pathway is often activated in cancer through various mechanisms, including mutations in PIK3CA, loss of the tumor suppressor PTEN, or activating mutations in AKT1.[2][4]
Quantitative Data Summary
The following tables summarize representative dosing schedules and formulations for this compound in preclinical mouse models.
Table 1: this compound Dosing Schedules in Mouse Xenograft Models
| Tumor Model | Mouse Strain | Dose (mg/kg) | Dosing Schedule | Administration Route | Reference |
| BT474c (Breast Cancer) | Nude | 100-300 | Twice daily for 14 days | Oral Gavage | [5][6] |
| U87-MG (Glioblastoma) | Nude | 100-300 | Chronic oral dosing | Oral Gavage | [5][7] |
| PDGCX (Gastric Cancer) | N/A | 100-300 | Twice daily for 20 days | Oral Gavage | [6] |
| Various Tumor Types | Nude/SCID | 130, 200, 300 | Chronic oral dosing | Oral Gavage | [5] |
Table 2: Recommended Formulation for Oral Administration in Mice
| Component | Concentration | Purpose | Reference |
| Dimethyl Sulfoxide (DMSO) | 10% | Solubilizing Agent | [6][8] |
| Kleptose® HPB (Hydroxypropyl-β-cyclodextrin) | 25% w/v | Solubilizing and Stabilizing Agent | [6][8] |
| Sterile Water or Buffer | To final volume | Vehicle | [6][8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a this compound solution suitable for oral administration in mice.
Materials:
-
This compound (AZD5363) powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Kleptose® HPB (Hydroxypropyl-β-cyclodextrin), parenteral grade
-
Sterile phosphate-buffered saline (PBS) or water for injection
-
Sterile, light-protected tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 150 mg/kg) and the average weight of the mice, calculate the total amount of this compound needed.
-
Prepare the vehicle:
-
In a sterile tube, dissolve the Kleptose® HPB in sterile PBS or water to a final concentration of 25% (w/v). For example, to make 10 mL of vehicle, dissolve 2.5 g of Kleptose® HPB in approximately 7.5 mL of PBS/water and then bring the final volume to 10 mL.
-
Add DMSO to the Kleptose® HPB solution to a final concentration of 10%. For a 10 mL final volume, this would be 1 mL of DMSO.
-
-
Dissolve this compound:
-
Weigh the calculated amount of this compound powder.
-
First, dissolve the this compound powder in the required volume of DMSO.
-
Slowly add the this compound/DMSO solution to the Kleptose® HPB solution while vortexing to ensure proper mixing.
-
-
Final Formulation: The final formulation should be a clear solution of this compound in 10% DMSO and 25% w/v Kleptose® HPB.[6][8]
-
Storage: Prepare the dosing solution fresh daily. If short-term storage is necessary, protect from light and store at 4°C.
Protocol 2: Subcutaneous Xenograft Tumor Model and this compound Administration
This protocol outlines the establishment of a subcutaneous tumor xenograft model and subsequent treatment with this compound.
Materials:
-
Cancer cell line (e.g., BT474c, U87-MG)
-
Immunocompromised mice (e.g., Nude, SCID)
-
Sterile PBS
-
Matrigel (optional, can improve tumor take rate)
-
Syringes and needles for cell injection and oral gavage
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Cell Preparation:
-
Culture cancer cells to ~80-90% confluency.
-
Harvest cells using trypsin and wash twice with sterile, serum-free media or PBS.
-
Perform a cell count and assess viability (should be >90%).
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
-
Tumor Implantation:
-
Anesthetize the mouse.
-
Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Treatment Initiation:
-
Randomize mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
-
This compound Administration:
-
Monitoring and Endpoints:
-
Monitor animal body weight and overall health status 2-3 times per week.
-
Continue tumor volume measurements throughout the study.
-
The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a specific size or at a predetermined time point.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and pharmacodynamic effects.
-
Concluding Remarks
These protocols provide a framework for conducting in vivo studies with this compound in mouse models. The specific dose and schedule may require optimization depending on the tumor model and experimental objectives. It is crucial to monitor for signs of toxicity, such as significant body weight loss, and adjust the dose if necessary. Pharmacodynamic studies to confirm target inhibition in tumor tissue are highly recommended to correlate drug exposure with biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. U87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Assessing Capivasertib Synergy with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capivasertib (Truqap) is a potent and selective oral inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a common feature in many cancers, often leading to uncontrolled cell proliferation and resistance to therapy.[1][5] this compound works by binding to the ATP-binding pocket of AKT, preventing its phosphorylation and activation, thereby blocking downstream signaling.[1]
Preclinical and clinical evidence suggests that combining this compound with chemotherapy can lead to synergistic anti-tumor effects.[6][7][8] The rationale for this combination lies in the potential for this compound to overcome resistance mechanisms to chemotherapy and to enhance the cytotoxic effects of these agents. These application notes provide detailed methodologies for assessing the synergistic potential of this compound with various chemotherapeutic agents in both preclinical and clinical settings.
This compound's Mechanism of Action: The PI3K/AKT Signaling Pathway
This compound targets the PI3K/AKT/mTOR pathway, which is frequently overactive in cancer. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound. Growth factor signaling activates PI3K, leading to the production of PIP3. PIP3 recruits AKT to the cell membrane, where it is activated through phosphorylation. Activated AKT then influences a multitude of downstream effectors to promote cell survival and proliferation. This compound's inhibition of AKT blocks these downstream signals.[3][4][9]
Experimental Workflow for Synergy Assessment
A systematic approach is crucial for evaluating drug synergy. The workflow typically begins with in vitro screening to identify promising combinations, followed by more complex in vivo models to confirm efficacy and assess tolerability before proceeding to clinical evaluation.
In Vitro Synergy Assessment Protocols
Checkerboard Assay Protocol
The checkerboard assay is a widely used in vitro method to systematically assess the interaction between two compounds.[10][11]
Objective: To determine if the combination of this compound and a chemotherapy agent results in a synergistic, additive, or antagonistic effect on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and Chemotherapy Agent (stock solutions)
-
96-well flat-bottom microtiter plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding:
-
Harvest and count cells, then prepare a cell suspension at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Dispense 100 µL of the cell suspension into the inner 64 wells of a 96-well plate.
-
Fill the outer wells with 200 µL of sterile PBS or medium to minimize evaporation ("edge effect").
-
Incubate the plate for 24 hours (37°C, 5% CO₂) to allow cells to attach.[11]
-
-
Drug Dilution Preparation:
-
Prepare a series of drug dilutions in complete medium at four times (4x) the final desired concentrations. For an 8x8 matrix, you will need 8 concentrations of this compound and 8 concentrations of the chemotherapy agent. It is recommended to center the dilutions around the known IC50 value of each drug.
-
-
Drug Addition to Plate:
-
After 24-hour incubation, carefully remove the medium from the wells containing cells.
-
Add 50 µL of fresh medium to all 64 wells.
-
Using a multichannel pipette, add 50 µL of each 4x chemotherapy agent dilution to the appropriate columns (e.g., columns 2 through 9).
-
Add 50 µL of each 4x this compound dilution to the appropriate rows (e.g., rows A through H).
-
This creates a two-dimensional matrix where each well has a unique combination of drug concentrations. Be sure to include wells for each drug alone (mono-therapy controls) and a no-drug control. The final volume in each well will be 200 µL.
-
-
Incubation: Incubate the plate for a period appropriate for the cell line and drugs being tested (typically 48-72 hours).
-
Assessment of Cell Viability:
-
Add the chosen cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Fractional Inhibitory Concentration (FIC) Index
The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index, also known as the Combination Index (CI).[12][13]
Formula: FIC Index = FIC of Drug A + FIC of Drug B
-
FIC A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additivity: 0.5 < FIC Index ≤ 1.0 (some interpretations extend this to 4.0)[12][13]
-
Antagonism: FIC Index > 4.0[12]
Isobologram Analysis
Isobologram analysis is a graphical method used to visualize and quantify drug interactions.[14][15] An isobole is a line connecting the doses of two drugs that, when given in combination, produce the same effect.[16]
Methodology:
-
Generate dose-response curves for this compound and the chemotherapy agent individually to determine their respective IC50 values.
-
Plot the IC50 value for this compound on the y-axis and the IC50 for the chemotherapy agent on the x-axis.
-
Draw a straight line connecting these two points. This is the "line of additivity" or isobole.[16]
-
Perform combination experiments using a fixed ratio of the two drugs and determine the doses required to achieve 50% inhibition.
-
Plot this experimental combination point on the graph.
-
Points falling below the line indicate synergy .
-
Points falling on the line indicate additivity .
-
Points falling above the line indicate antagonism .[16]
-
Preclinical Synergy Data for this compound Combinations
Preclinical studies have demonstrated the synergistic potential of this compound with various chemotherapy agents across different cancer types.
| Cancer Type | Chemotherapy Agent | Model | Key Findings | Reference |
| Breast Cancer | Docetaxel | HER2+ PIK3CA-mutated xenografts | Demonstrated synergy in vivo. | [6] |
| Breast Cancer | Paclitaxel | Triple-Negative Breast Cancer (TNBC) models | Preclinical activity observed, particularly in models with PI3K/AKT pathway alterations. | [7] |
| Acute Lymphoblastic Leukemia | Dexamethasone, Venetoclax | ALL cell lines and xenograft models | Combination showed greater cell killing in vitro and led to 60-70% tumor growth inhibition in vivo. | [17] |
| Breast Cancer | Fulvestrant (B1683766) (Endocrine Therapy) | ER+ Breast Cancer Models | Combination is effective in cell lines and tumors resistant to CDK4/6 inhibitors.[18] Preclinical models suggest synergistic efficacy.[19] | [18][19] |
In Vivo Synergy Assessment Protocol
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in combination with chemotherapy in a living organism.
Protocol Outline:
-
Model Selection: Choose an appropriate animal model, such as a patient-derived xenograft (PDX) or a cell line-derived xenograft (CDX) model that reflects the human cancer of interest.
-
Study Groups: Establish multiple treatment groups:
-
Vehicle Control
-
This compound alone
-
Chemotherapy agent alone
-
This compound + Chemotherapy combination
-
-
Dosing and Administration:
-
Endpoint Measurement:
-
Monitor animal body weight and general health as a measure of toxicity.
-
Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
The primary efficacy endpoint is often Tumor Growth Inhibition (TGI).
-
Survival analysis can also be performed as a secondary endpoint.
-
-
Data Analysis: Compare the TGI or survival outcomes between the combination group and the single-agent and vehicle control groups. Statistical analysis (e.g., ANOVA, Kaplan-Meier analysis) is used to determine significance.
Clinical Assessment of Synergy
The ultimate validation of synergy comes from well-designed clinical trials. The combination of this compound with chemotherapy has been evaluated in several clinical studies.
| Trial Name (Identifier) | Cancer Type | Combination Therapy | Key Efficacy Endpoints & Results | Reference |
| PAKT (Phase II) | Metastatic Triple-Negative Breast Cancer (mTNBC) | This compound + Paclitaxel | Progression-Free Survival (PFS): 5.9 months (combo) vs. 4.2 months (placebo). HR=0.74. Overall Survival (OS): 19.1 months (combo) vs. 12.6 months (placebo). HR=0.61. Benefit was more pronounced in patients with PIK3CA/AKT1/PTEN-altered tumors (PFS HR=0.30). | [7] |
| CAPItello-291 (Phase III) | HR+, HER2- Advanced Breast Cancer | This compound + Fulvestrant | PFS (Overall): 7.2 months (combo) vs. 3.6 months (placebo). HR=0.60. PFS (AKT-pathway altered): 7.3 months (combo) vs. 3.1 months (placebo). HR=0.50. | [8][22] |
Note: While Fulvestrant is an endocrine therapy, the principles of assessing clinical benefit for a combination therapy are the same and provide a valuable framework.
Conclusion
Assessing the synergy between this compound and chemotherapy requires a multi-faceted approach, progressing from robust in vitro screening to confirmatory in vivo studies and ultimately to rigorous clinical trials. Methodologies such as the checkerboard assay and isobologram analysis provide a quantitative framework for defining the nature of the drug interaction at the preclinical stage. The data generated from these protocols are essential for making informed decisions in the drug development process, identifying patient populations most likely to benefit, and designing effective combination therapy regimens for cancer treatment.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - NCI [dctd.cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. This compound/Fulvestrant in patients with HR+, HER2-low or HER2-negative locally advanced or metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Plus Paclitaxel Versus Placebo Plus Paclitaxel As First-Line Therapy for Metastatic Triple-Negative Breast Cancer: The PAKT Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Adding this compound to fulvestrant in patients with hormone receptor-positive advanced breast cancer: a cost-effectiveness analysis [frontiersin.org]
- 9. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 10. clyte.tech [clyte.tech]
- 11. benchchem.com [benchchem.com]
- 12. emerypharma.com [emerypharma.com]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Combining the AKT inhibitor this compound and SERD fulvestrant is effective in palbociclib-resistant ER+ breast cancer preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound, an AKT Kinase Inhibitor, as Monotherapy or in Combination With Fulvestrant in Patients With AKT1E17K-Mutant, ER-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. clinicaltrials.eu [clinicaltrials.eu]
- 21. lbbc.org [lbbc.org]
- 22. labiotech.eu [labiotech.eu]
Protocol for Apoptosis Assay in Cells Treated with Capivasertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capivasertib (AZD5363) is a potent and selective pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, playing a crucial role in cell proliferation, survival, and apoptosis resistance.[1][3] By inhibiting AKT, this compound effectively blocks downstream signaling, leading to cell cycle arrest and induction of apoptosis in cancer cells with aberrant AKT pathway activation.[4][5] These application notes provide detailed protocols for quantifying apoptosis in cancer cell lines treated with this compound using three standard methods: Annexin V/PI staining, TUNEL assay, and Caspase-Glo® 3/7 assay.
Mechanism of Action: this compound-Induced Apoptosis
This compound is an ATP-competitive inhibitor that prevents the phosphorylation and activation of AKT.[4] This inhibition disrupts the PI3K/AKT/mTOR signaling cascade, which is a key regulator of cell survival and proliferation.[3][6] In cancer cells with alterations in the PI3K/AKT/PTEN pathway, such as PIK3CA mutations or PTEN loss, this compound can effectively suppress tumor growth by inducing programmed cell death, or apoptosis.[2][6] The inhibition of AKT leads to the dephosphorylation of its downstream targets, which in turn modulates the expression and function of proteins involved in the apoptotic process, ultimately leading to the activation of caspases and the execution of apoptosis.[3][5]
Data Presentation
The following tables summarize quantitative data on the induction of apoptosis by this compound and other PI3K/AKT pathway inhibitors in various cancer cell lines.
Table 1: Caspase-3/7 Activity in Cancer Cell Lines Treated with this compound
| Cell Line | Cancer Type | Treatment | Fold Change in Caspase-3/7 Activity (vs. Control) | Reference |
|---|---|---|---|---|
| SNU601-R | Gastric Cancer | 5 nM SN38 + 1 µM this compound | ~1.8 | [7] |
| AGS-R | Gastric Cancer | 5 nM SN38 + 1 µM this compound | ~2.5 | [7] |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | This compound + Venetoclax (B612062) | Rapid induction | [8] |
| SUDHL-4 | Diffuse Large B-cell Lymphoma | This compound + Venetoclax | Rapid induction | [8] |
| Glioblastoma Cells | Glioblastoma | This compound | Dose-dependent increase | [9] |
| Brain Metastasis Cells | Brain Metastasis | this compound | Dose-dependent increase |[9] |
Table 2: Illustrative Data for Annexin V-Positive Cells Following PI3K/AKT Pathway Inhibition (Note: The following data is representative of the effects of PI3K/AKT inhibitors and is intended for illustrative purposes.)
| Cell Line | Cancer Type | Treatment | % Annexin V Positive Cells | Reference (Illustrative) |
|---|---|---|---|---|
| HCT-116 | Colorectal Cancer | 6.0 nM Actinomycin V | 61.53 | [10] |
| MDA-MB-231 | Breast Cancer | Doxorubicin | 43.2 (Early + Late) | [11] |
| HTLV-1 Transformed Cells | T-cell Leukemia | AKT inhibitor II | Dose-dependent increase |[1] |
Table 3: Illustrative Data for TUNEL-Positive Cells Following PI3K/AKT Pathway Inhibition (Note: The following data is representative of the effects of PI3K/AKT inhibitors and is intended for illustrative purposes.)
| Cell Line | Cancer Type | Treatment | % TUNEL Positive Cells | Reference (Illustrative) |
|---|---|---|---|---|
| NCI-H460 | Lung Cancer | 10 µM LY294002 + 100 ng/ml TRAIL | ~35 | [9] |
| H9c2 | Cardiomyocytes | Hypoxia/Reoxygenation | 21.39 |
| HTLV-1 Transformed Cells | T-cell Leukemia | LY294002 | Dose-dependent increase |[1] |
Experimental Protocols
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and/or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium (save it, as it may contain floating apoptotic cells), wash cells with PBS, and detach with Trypsin-EDTA. Neutralize trypsin with complete medium and combine with the saved supernatant.
-
Suspension cells: Collect cells directly by centrifugation.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton™ X-100 in PBS)
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
Nuclear counterstain (e.g., DAPI or PI)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the Annexin V protocol (steps 1-3).
-
Fixation: Resuspend the cell pellet in 1% paraformaldehyde in PBS and incubate on ice for 15-30 minutes.
-
Permeabilization: Wash the cells with PBS and resuspend in ice-cold 70% ethanol. Incubate on ice for at least 30 minutes (can be stored at -20°C for several days).
-
TUNEL Reaction:
-
Wash the cells with wash buffer provided in the kit.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically by mixing the TdT enzyme with the fluorescently labeled dUTP in the reaction buffer).
-
Resuspend the permeabilized cells in the TUNEL reaction mixture.
-
Incubate for 60 minutes at 37°C in a humidified, dark chamber.
-
-
Washing: Stop the reaction by adding a rinse buffer (as provided in the kit or PBS). Wash the cells twice to remove any unincorporated labeled nucleotides.
-
Analysis:
-
For Fluorescence Microscopy: Resuspend the cells in a small volume of PBS and mount them on a microscope slide. Add a drop of mounting medium containing a nuclear counterstain like DAPI. Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
For Flow Cytometry: Resuspend the cells in a buffer containing a nuclear stain like PI. Analyze the cells on a flow cytometer, detecting the fluorescence of the incorporated nucleotide and the nuclear stain. Apoptotic cells will show a significant increase in fluorescence in the TUNEL channel.
-
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells per well in 100 µL of medium).
-
Treatment: Treat cells with a serial dilution of this compound and appropriate controls (vehicle and positive control for apoptosis) for the desired duration.
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control wells from all other measurements.
-
Calculate the fold change in caspase activity by dividing the background-subtracted luminescence of the treated samples by the background-subtracted luminescence of the vehicle control samples.
-
By following these detailed protocols, researchers can effectively quantify the apoptotic effects of this compound in cancer cell lines, providing valuable insights into its mechanism of action and therapeutic potential.
References
- 1. PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1 transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of apoptosis by cytometry using TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Acquired Resistance in Alpelisib-treated Gastric Cancer Cells With PIK3CA Mutations and Overcoming Strategies | Anticancer Research [ar.iiarjournals.org]
- 7. Potent combination benefit of the AKT inhibitor this compound and the BCL-2 inhibitor venetoclax in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Actinomycin V Induces Apoptosis Associated with Mitochondrial and PI3K/AKT Pathways in Human CRC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
Application Notes and Protocols for Capivasertib in In Vitro Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Capivasertib (also known as AZD5363) is a potent, orally bioavailable, and selective pan-inhibitor of the three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1] The PI3K/AKT signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[2][3] Alterations such as mutations in PIK3CA or AKT1, or the loss of the tumor suppressor PTEN, can lead to the hyperactivation of this pathway.[2][4] this compound is an ATP-competitive inhibitor that blocks the phosphorylation of downstream AKT substrates, thereby impeding oncogenic signaling.[1][3] These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in in vitro experiments.
This compound Solubility
The solubility of this compound can vary slightly between different batches and suppliers. It is highly soluble in organic solvents like DMSO but is insoluble in aqueous solutions.[5][6] For in vitro experiments, it is standard practice to prepare a high-concentration stock solution in DMSO, which is then further diluted in a cell culture medium to the final desired concentration.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 86 - 130 mg/mL | 200.5 - 303.1 mM | Sonication or ultrasound may be required to achieve maximum solubility.[5][6][7][8] Use fresh, anhydrous DMSO as moisture can reduce solubility.[5] |
| Ethanol | 1 - 29 mg/mL | 2.3 - 67.6 mM | Sonication is recommended to aid dissolution.[5][6][8] |
| Water | Insoluble | - |
Note: The molecular weight of this compound is 428.92 g/mol .[7]
Protocols for Solution Preparation
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 428.92 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound. For 1 mL of a 10 mM solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 428.92 g/mol × 1000 mg/g = 4.29 mg
-
-
Weighing: Carefully weigh out 4.29 mg of this compound powder.
-
Dissolution: Add the weighed powder to a sterile amber vial. Add 1 mL of sterile, anhydrous DMSO.
-
Mixing: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.
-
Storage:
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Objective: To dilute the high-concentration stock solution to the final working concentration for treating cells in culture.
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. Mix gently before use.
-
Serial Dilution (Optional): It is often necessary to perform an intermediate dilution from the stock solution. For example, dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 1 µM in 10 mL of medium, add 1 µl of the 10 mM stock solution.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium. This is crucial to distinguish the effects of the drug from the effects of the solvent.
-
Application: Mix the medium containing this compound or the vehicle control gently and apply it to the cells.
Mechanism of Action: The PI3K/AKT Signaling Pathway
This compound targets the PI3K/AKT pathway, a critical signaling cascade that promotes cell survival and proliferation. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K phosphorylates PIP2 to PIP3, which then recruits and activates AKT. Activated AKT phosphorylates a multitude of downstream substrates, including GSK3β and PRAS40, to regulate cellular processes.[1][9] In many cancers, this pathway is constitutively active due to mutations in key components like PIK3CA or loss of the negative regulator PTEN.[2][10]
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Example Experimental Protocol: Cell Viability Assay (MTS Assay)
This protocol outlines the use of this compound in a cell viability assay to determine its effect on cancer cell proliferation. The MTS assay is a colorimetric method for assessing the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., breast, prostate cancer cells)[4][11]
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multi-channel pipette
-
Incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium).
-
Incubate overnight to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range for an IC₅₀ determination is 0.003 µM to 30 µM.[5][7]
-
Include a "vehicle control" (medium with DMSO at the highest concentration used) and a "no-treatment control" (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for a specified period, typically 72 hours.[5][7]
-
-
MTS Assay:
-
After the incubation period, add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the cell type and metabolic rate.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) × 100
-
-
Plot the % Viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).
-
Caption: General workflow for an in vitro cell viability assay using this compound.
References
- 1. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 2. “The emerging role of this compound in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. T1920-1mL | this compound [1143532-39-1] Clinisciences [clinisciences.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. T1920-5mg | this compound [1143532-39-1] Clinisciences [clinisciences.com]
- 9. oncology.astrazeneca.co.uk [oncology.astrazeneca.co.uk]
- 10. truqaphcp.com [truqaphcp.com]
- 11. This compound combines with docetaxel to enhance anti-tumour activity through inhibition of AKT-mediated survival mechanisms in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Capivasertib Sensitivity in a Panel of Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capivasertib (also known as AZD5363) is a potent and selective pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2][3] The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[4] Aberrant activation of this pathway can be driven by genetic alterations such as mutations in PIK3CA and AKT1, or the loss of the tumor suppressor PTEN.[4][5]
This compound has demonstrated significant anti-tumor activity in preclinical studies and has been approved in combination with fulvestrant (B1683766) for the treatment of patients with hormone receptor (HR)-positive, HER2-negative advanced breast cancer with one or more PIK3CA/AKT1/PTEN alterations.[6] Therefore, screening a panel of cancer cell lines for their sensitivity to this compound is a critical step in preclinical research to identify responsive cancer types, investigate mechanisms of resistance, and discover potential biomarkers of drug sensitivity.
These application notes provide a detailed protocol for assessing the in vitro sensitivity of a panel of cell lines to this compound using a cell viability assay.
Signaling Pathway
The diagram below illustrates the PI3K/AKT signaling pathway and the mechanism of action of this compound. Growth factor signaling activates Receptor Tyrosine Kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn recruits and activates AKT. Activated AKT phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation. PTEN acts as a negative regulator by dephosphorylating PIP3. This compound directly inhibits the kinase activity of all AKT isoforms, thereby blocking downstream signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. medium.com [medium.com]
- 3. selleckchem.com [selleckchem.com]
- 4. “The emerging role of this compound in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CAPItello-291: Comparable prevalence of PIK3CA/AKT1/PTEN alterations in primary and recurrent tumors in HR-positive, HER2-negative breast cancer - Articles - Oncology · Hematology | healthbook [healthbook.org]
Application Notes and Protocols for Capivasertib Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capivasertib (brand name Truqap) is a potent and selective, ATP-competitive, small-molecule inhibitor targeting all three isoforms of the serine/threonine protein kinase AKT (AKT1, AKT2, and AKT3).[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][4] Dysregulation and hyperactivation of this pathway are common drivers in many human cancers, making it a key therapeutic target.[1][5] this compound works by binding to the ATP-binding pocket of AKT, which prevents its phosphorylation and activation, thereby blocking downstream signaling.[1]
While this compound has demonstrated significant anti-tumor activity as a monotherapy in preclinical models, combination strategies are essential to enhance efficacy, overcome potential resistance mechanisms, and broaden its therapeutic application.[1][6] Acquired resistance to AKT inhibitors can arise from reactivation of downstream signaling, such as mTORC1, or through the upregulation of parallel compensatory pathways like the estrogen receptor (ER) pathway.[5][7][8]
This document provides detailed guidelines and protocols for the preclinical experimental design of combination therapy studies involving this compound. Common combination partners include endocrine therapies like fulvestrant (B1683766) (an ER downregulator) for ER-positive breast cancer, chemotherapy agents such as paclitaxel (B517696) for triple-negative breast cancer (TNBC), and CDK4/6 inhibitors.[9][10][11][12]
Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central node for cellular growth and survival signals. This compound directly inhibits AKT, the central kinase in this cascade.
Crosstalk with Estrogen Receptor (ER) Signaling
In hormone receptor-positive (HR+) breast cancer, there is significant crosstalk between the PI3K/AKT and ER pathways. Activation of the AKT pathway can lead to endocrine resistance, providing a strong rationale for combining this compound with ER antagonists like fulvestrant.[11][13]
General Experimental Workflow
A typical preclinical study to evaluate this compound combinations follows a structured workflow from initial in vitro screening to in vivo validation.
Experimental Protocols
In Vitro Cell Viability and Synergy Analysis
This protocol is designed to assess the cytotoxic or cytostatic effects of this compound in combination with another agent and to quantify synergistic interactions.[14] The MTT assay is a common colorimetric method for this purpose.[14][15][16]
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for ER+, BT-20 for TNBC)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Combination drug (stock solution in appropriate solvent)
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan (B1609692) crystals)
-
Multichannel pipette and plate reader (570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination drug in culture medium. Treat cells in a matrix format, where each drug is tested alone and in combination across a range of concentrations. Include vehicle-only control wells.
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.[17]
-
Plot dose-response curves and determine the IC50 (half-maximal inhibitory concentration) for each drug.
-
Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI) based on the Chou-Talalay method.[15] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Western Blot for Pathway Modulation
Western blotting is used to confirm that this compound and its combination partner are modulating their intended molecular targets and pathways.[18]
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis system
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6, anti-GAPDH)[19]
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate and imaging system
Protocol:
-
Cell Lysis: After drug treatment for the desired time (e.g., 2-24 hours), wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer containing inhibitors.[18] Scrape the cells and collect the lysate.
-
Lysate Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[20]
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane), add Laemmli buffer, and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[18]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane extensively with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[18]
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to their corresponding total protein levels to assess pathway inhibition.
In Vivo Xenograft Tumor Model Study
In vivo studies are critical for validating the therapeutic efficacy of a drug combination in a living system.[21][22]
Materials:
-
Immunodeficient mice (e.g., athymic nude or NSG)
-
Cancer cells for implantation (e.g., 5 x 10⁶ cells in Matrigel/PBS)
-
Calipers for tumor measurement
-
This compound formulation for oral gavage
-
Combination drug formulation for appropriate delivery route
-
Vehicle control solution
Protocol:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of each mouse.[23] Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (typically n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Combination partner drug alone
-
Group 4: this compound + Combination partner
-
-
Drug Administration: Administer drugs according to a predetermined schedule. For this compound, a clinical schedule of 4 days on/3 days off per week is often mimicked.[24]
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2. Monitor body weight and animal health status.
-
Study Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a defined period. The primary endpoint is often Tumor Growth Inhibition (TGI).
-
Data Analysis:
Data Presentation
Quantitative data should be summarized in clear, concise tables to facilitate interpretation and comparison.
Table 1: Example In Vitro IC50 Values
| Cell Line | Histology | PI3K/AKT Status | This compound IC50 (µM) | Drug X IC50 (µM) |
|---|---|---|---|---|
| MCF-7 | Breast (ER+) | PIK3CA mutant | 0.45 | 1.2 |
| T47D | Breast (ER+) | PIK3CA mutant | 0.60 | 1.8 |
| MDA-MB-468 | Breast (TNBC) | PTEN null | 0.30 | 5.5 |
| A2780 | Ovarian | PTEN null | 0.25 | 0.8 |
Table 2: Example Combination Synergy Analysis
| Cell Line | Combination | Dosing Ratio | Combination Index (CI) at Fa=0.5* | Interpretation |
|---|---|---|---|---|
| MCF-7 | This compound + Fulvestrant | 1:2 | 0.65 | Synergy |
| MDA-MB-468 | This compound + Paclitaxel | 1:10 | 0.78 | Synergy |
| A2780 | This compound + Olaparib | 1:5 | 1.05 | Additive |
*Fa=0.5 represents the dose combination that inhibits 50% of cell growth.
Table 3: Example Western Blot Densitometry
| Treatment (MCF-7 cells, 6h) | p-AKT/Total AKT Ratio (Fold Change vs. Control) | p-S6/Total S6 Ratio (Fold Change vs. Control) |
|---|---|---|
| Vehicle Control | 1.00 | 1.00 |
| This compound (0.5 µM) | 0.21 | 0.35 |
| Drug X (1.0 µM) | 0.95 | 0.91 |
| Combination | 0.15 | 0.22 |
Table 4: Example In Vivo Xenograft Efficacy
| Treatment Group (MCF-7 Model) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | P-value vs. Control |
|---|---|---|---|
| Vehicle Control | 1520 ± 185 | - | - |
| This compound | 851 ± 110 | 44% | <0.01 |
| Fulvestrant | 790 ± 98 | 48% | <0.01 |
| Combination | 289 ± 65 | 81% | <0.001 |
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - NCI [dctd.cancer.gov]
- 3. Frontiers | Adding this compound to fulvestrant in patients with hormone receptor-positive advanced breast cancer: a cost-effectiveness analysis [frontiersin.org]
- 4. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. Facebook [cancer.gov]
- 11. Combining the AKT inhibitor this compound and SERD fulvestrant is effective in palbociclib-resistant ER+ breast cancer preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Plus Paclitaxel Versus Placebo Plus Paclitaxel As First-Line Therapy for Metastatic Triple-Negative Breast Cancer: The PAKT Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. truqaphcp.com [truqaphcp.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. blog.crownbio.com [blog.crownbio.com]
- 22. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. This compound+Fulvestrant vs Placebo+Fulvestrant as Treatment for Locally Advanced (Inoperable) or Metastatic HR+/HER2− Breast Cancer [astrazenecaclinicaltrials.com]
- 25. Assessing Interactions for Fixed-Dose Drug Combinations in Subcutaneous Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Elucidating Capivasertib Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Knockout Screens
Introduction
Capivasertib (also known as AZD5363) is a potent, ATP-competitive pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] It is a promising therapeutic agent for various cancers where the PI3K/AKT/mTOR signaling pathway is frequently hyper-activated.[2][3] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation, often through mutations in PIK3CA, AKT1, or loss of the tumor suppressor PTEN, is a common feature in many cancers, including breast cancer.[2][4] While this compound has shown significant anti-tumor activity, the development of acquired resistance remains a major clinical challenge, limiting its long-term efficacy.[5][6]
The advent of CRISPR-Cas9 technology has revolutionized functional genomic screening, providing a powerful and unbiased tool to systematically identify the genetic drivers of drug resistance.[7][8] By creating genome-wide libraries of single-gene knockouts, researchers can identify specific genes whose loss confers a survival advantage to cancer cells in the presence of a therapeutic agent like this compound.[7][8][9] This application note describes the use of pooled lentiviral CRISPR-Cas9 knockout screens to identify and validate genes and pathways responsible for resistance to this compound.
Principle of the Assay
The core principle of a pooled CRISPR-Cas9 knockout screen for drug resistance is based on positive selection. A heterogeneous population of cancer cells, engineered to express the Cas9 nuclease, is transduced with a pooled lentiviral library of single-guide RNAs (sgRNAs). This library is designed to target and knock out every gene in the genome. The transduction is performed at a low multiplicity of infection to ensure that each cell, on average, receives a single sgRNA, resulting in a single-gene knockout.
This population of knockout cells is then cultured in the presence of this compound at a concentration that is cytotoxic to the majority of the cells. Cells that harbor a gene knockout conferring resistance to this compound will survive and proliferate, leading to an enrichment of their corresponding sgRNAs in the surviving cell population. By extracting genomic DNA from both the treated and untreated (control) cell populations and using next-generation sequencing (NGS) to quantify the abundance of each sgRNA, researchers can identify the genes whose knockout leads to drug resistance.
Key Resistance Mechanisms Identified by CRISPR Screens
Genome-wide CRISPR-Cas9 screens have been instrumental in uncovering the mechanisms of resistance to PI3K/AKT pathway inhibitors, including this compound.[10] A predominant theme emerging from these studies is the reactivation of downstream mTORC1 signaling.[5][10][11]
In studies using PTEN-null breast cancer cell lines, CRISPR screens identified that the loss of negative regulators of mTORC1, such as TSC1 and TSC2 , are dominant drivers of resistance to both this compound (an AKT inhibitor) and PI3Kβ inhibitors.[10][11] Deletion of TSC1 or TSC2 leads to constitutive activation of mTORC1, bypassing the need for AKT signaling and thereby rendering the cells resistant to this compound's effects.[10]
Other identified resistance genes often converge on the PI3K/AKT/mTOR pathway. For instance, loss of INPPL1 and PIK3R2 has been shown to drive resistance specifically to PI3Kβ inhibitors through the reactivation of AKT signaling.[10][11] While these are not direct this compound resistance mechanisms, they highlight the pathway's ability to develop compensatory signaling loops.
Data Presentation
The following table summarizes key genes identified in CRISPR-Cas9 screens whose knockout confers resistance to this compound or other PI3K/AKT pathway inhibitors.
| Gene | Function/Pathway | Drug | Cancer Type | Reference |
| TSC1 | Negative regulator of mTORC1 (part of TSC complex) | This compound, AZD8186 (PI3Kβi) | PTEN-null Breast Cancer | [10][11] |
| TSC2 | Negative regulator of mTORC1 (part of TSC complex) | This compound, AZD8186 (PI3Kβi) | PTEN-null Breast Cancer | [10][11] |
| INPPL1 | Inositol polyphosphate-5-phosphatase, SHIP2 | AZD8186 (PI3Kβi) | PTEN-null Breast Cancer | [11][12] |
| PIK3R2 | Regulatory subunit of PI3K | AZD8186 (PI3Kβi) | PTEN-null Breast Cancer | [11][12] |
| FIBP | FGF intracellular binding protein | This compound, AZD8186 (PI3Kβi) | PTEN-null Breast Cancer | [11][12] |
| NPRL2 | Component of the GATOR1 complex | This compound | PTEN-null Breast Cancer | [11][12] |
| DEPDC5 | Component of the GATOR1 complex | This compound | PTEN-null Breast Cancer | [11][12] |
Mandatory Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and this compound resistance.
References
- 1. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 2. “The emerging role of this compound in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Mechanism of Action (MOA) | TRUQAP® (this compound) Tablets | For HCPs [truqaphcp.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. kar.kent.ac.uk [kar.kent.ac.uk]
- 7. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. AKT-mTORC1 reactivation is the dominant resistance driver for PI3Kβ/AKT inhibitors in PTEN-null breast cancer and can be overcome by combining with Mcl-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Preclinical Pharmacokinetic Analysis of Capivasertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capivasertib (formerly AZD5363) is a potent and selective oral inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, making it a key target for therapeutic intervention. Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound in preclinical models is crucial for designing clinical trials and optimizing its therapeutic potential. These application notes provide a summary of available preclinical pharmacokinetic data and detailed protocols for key experiments.
Data Presentation
In Vitro Potency of this compound
| Target | IC₅₀ (nM) |
| AKT1 | 3 |
| AKT2 | 7 |
| AKT3 | 7 |
In vitro potency of this compound against the three AKT isoforms.
Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Value |
| Dose (Oral) | 5 mg/kg |
| Dose (Intravenous) | 1 mg/kg |
| Bioavailability | 47.04% |
| Clearance | Low |
Pharmacokinetic parameters of this compound following a single oral or intravenous administration in dogs.[1]
Preclinical Pharmacodynamic-Pharmacokinetic Relationship in Mouse Xenograft Models
In preclinical studies using mouse xenograft models, the oral administration of this compound has been shown to cause a dose- and time-dependent inhibition of the phosphorylation of key downstream biomarkers of AKT activity, such as PRAS40, GSK3β, and S6.[2][3] A crucial finding from these studies is the correlation between plasma concentration and target engagement. Specifically, the EC₅₀ for the phosphorylation of PRAS40 in BT474c xenografts was determined to be approximately 0.1 µmol/L of total plasma exposure.[2] This demonstrates that therapeutic concentrations of this compound are achievable in vivo and lead to significant inhibition of the target pathway. Chronic oral dosing in these models resulted in dose-dependent tumor growth inhibition.[2]
Experimental Protocols
Protocol 1: Oral Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for assessing the pharmacokinetics of this compound following oral administration to mice.
1. Animal Model:
-
Species: Female athymic nude mice (or other appropriate strain).
-
Age: 6-8 weeks.
-
Acclimatization: Allow at least one week for acclimatization to the facility conditions.
2. Formulation and Dosing:
-
Vehicle: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) in water).
-
Dose: Administer this compound orally (p.o.) via gavage at a specified dose (e.g., 100 mg/kg). The dosing volume should be appropriate for the size of the animal (e.g., 10 mL/kg).
3. Blood Sampling:
-
Time points: Collect blood samples at predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Method: Collect approximately 50-100 µL of blood from the saphenous vein or by retro-orbital bleeding into tubes containing an anticoagulant (e.g., K2EDTA).
-
Processing: Centrifuge the blood samples at 4°C to separate plasma. Store the plasma samples at -80°C until analysis.
4. Data Analysis:
-
Analyze plasma samples for this compound concentration using a validated bioanalytical method (see Protocol 2).
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life) using appropriate software.
Protocol 2: Bioanalytical Method for this compound Quantification in Plasma by LC-MS/MS
This protocol describes a general procedure for the quantification of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard to a small volume of plasma (e.g., 20 µL).
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Mass spectrometry: Perform detection using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
MRM transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
3. Calibration and Quality Control:
-
Prepare a calibration curve by spiking known concentrations of this compound into blank plasma.
-
Include quality control samples at low, medium, and high concentrations to ensure the accuracy and precision of the assay.
Mandatory Visualizations
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Capivasertib Western Blot Results
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results during Western blot analysis of Capivasertib's effects on the AKT signaling pathway.
Frequently Asked Questions (FAQs)
Q1: Why do I see an increase in phosphorylated AKT (pAKT) levels after treating cells with this compound, an AKT inhibitor?
This is a documented paradoxical effect. This compound is an ATP-competitive inhibitor, meaning it binds to the kinase domain of AKT. This binding prevents AKT from phosphorylating its downstream targets but can also lock AKT in a hyperphosphorylated and inactive state.[1] This conformation can be more readily detected by phospho-specific antibodies, leading to an apparent increase in the pAKT signal on a Western blot, even though the kinase activity is inhibited.[2][3]
Q2: If pAKT levels are not a reliable indicator of this compound activity, what should I be looking at?
To confirm this compound's inhibitory effect, it is crucial to assess the phosphorylation status of well-established downstream targets of AKT. A significant decrease in the phosphorylation of proteins such as Glycogen Synthase Kinase 3β (GSK3β) at Ser9 and Proline-Rich AKT Substrate 40 kDa (PRAS40) at Thr246 is a reliable indicator of this compound's on-target activity.[2][3][4]
Q3: Should I expect to see a change in total AKT protein levels after this compound treatment?
Generally, you should not expect a significant change in total AKT protein levels after short-term treatment with this compound. The drug is designed to inhibit the kinase activity of AKT, not to induce its degradation.[5] If you observe a decrease in total AKT, it may indicate an off-target effect or a secondary cellular response, such as apoptosis, especially with prolonged treatment durations or high concentrations.
Q4: What are the key phosphorylation sites to monitor for AKT activation?
The two primary phosphorylation sites that indicate full activation of AKT are Threonine 308 (Thr308) and Serine 473 (Ser473).[6] Phosphorylation at both sites is generally required for maximal AKT activity. When using this compound, you may observe an increase in the signal from antibodies targeting these sites, as explained in Q1.
Troubleshooting Guide for Unexpected Western Blot Results
This guide addresses common issues encountered when performing Western blots to analyze the effects of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| No change or increase in pAKT (Ser473/Thr308) signal with this compound treatment. | This is an expected paradoxical effect of some ATP-competitive AKT inhibitors.[2][3] | - Confirm inhibition by assessing downstream targets like pGSK3β (Ser9) and pPRAS40 (Thr246), which should decrease. - Perform a kinase activity assay as a direct measure of AKT function. |
| Weak or no signal for pAKT or downstream targets. | - Low protein concentration: The target protein may be of low abundance in your sample.[7] - Inefficient antibody binding: The antibody concentration may be too low or the incubation time too short.[7] - Phosphatase activity: Phosphatases in the sample may have dephosphorylated the target protein. | - Increase the amount of protein loaded onto the gel (20-40 µg is a good starting point). - Optimize the primary antibody concentration and consider an overnight incubation at 4°C.[7] - Always use fresh lysis buffer containing phosphatase and protease inhibitors. |
| High background on the blot. | - Insufficient blocking: The blocking step may not have been adequate to prevent non-specific antibody binding. - Antibody concentration too high: The primary or secondary antibody concentration may be excessive.[8] - Inadequate washing: Unbound antibodies may not have been sufficiently washed off. | - Block the membrane for at least 1 hour at room temperature or overnight at 4°C. For phospho-proteins, 5% BSA in TBST is often recommended over milk.[9] - Titrate your primary and secondary antibodies to find the optimal concentration. - Increase the number and duration of wash steps. |
| Non-specific bands are observed. | - Primary antibody cross-reactivity: The primary antibody may be recognizing other proteins with similar epitopes.[10] - Protein degradation: The target protein may have been cleaved or degraded.[10] | - Use an affinity-purified primary antibody. - Ensure that fresh protease inhibitors are included in your lysis buffer and that samples are kept on ice.[10] |
| Bands for downstream targets (pGSK3β, pPRAS40) do not decrease as expected. | - Drug inactivity: The this compound may be degraded or used at a suboptimal concentration. - Cell line resistance: The cell line being used may have resistance mechanisms to AKT inhibition. | - Verify the concentration and activity of your this compound stock. - Consider using a positive control cell line known to be sensitive to this compound. - Investigate potential resistance mechanisms, such as mutations in the PI3K/AKT pathway. |
| Total AKT levels are decreased. | - Prolonged treatment or high drug concentration: This may be inducing apoptosis or other cellular processes leading to protein degradation. | - Perform a time-course and dose-response experiment to find optimal conditions. - Check for markers of apoptosis, such as cleaved PARP or cleaved Caspase-3. |
Quantitative Data Summary
The following table summarizes the expected changes in key biomarkers following treatment with this compound, based on clinical study data.
| Biomarker | Expected Change with this compound | Example Quantitative Data (Absolute Change in H-score)[2][3] |
| pAKT (Ser473/Thr308) | Paradoxical Increase | +81.3 |
| pPRAS40 (Thr246) | Decrease | -83.8 |
| pGSK3β (Ser9) | Decrease | -55.3 |
| pS6 | Decrease | -42.3 |
| Total AKT | No significant change | Not Applicable |
| Ki67 (Proliferation Marker) | Decrease | -9.6% |
Experimental Protocols
Detailed Western Blot Protocol for Analyzing AKT Pathway Phosphorylation
This protocol provides a step-by-step guide for performing a Western blot to assess the effects of this compound on the AKT signaling pathway.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
If necessary, serum-starve the cells for a few hours to reduce basal AKT phosphorylation.
-
Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration.
2. Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final 1x concentration.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
5. SDS-PAGE and Protein Transfer:
-
Load 20-40 µg of protein per lane into a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pAKT Ser473, anti-pGSK3β Ser9, or anti-total AKT) at the recommended dilution (typically 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at the recommended dilution (typically 1:2000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Signal Detection:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
8. Stripping and Re-probing (Optional):
-
To probe for another protein (e.g., total AKT or a loading control like GAPDH or β-actin), the membrane can be stripped using a mild stripping buffer and then re-blocked and re-probed as described above.
Visualizations
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for a Western blot experiment.
Caption: A decision tree for troubleshooting this compound Western blot results.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Proliferation and AKT Activity Biomarker Analyses after this compound (AZD5363) Treatment of Patients with ER+ Invasive Breast Cancer (STAKT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. “The emerging role of this compound in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the PI3K/AKT Pathway using Pan-AKT Degraders [dash.harvard.edu]
- 6. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Optimizing Capivasertib Concentration for Long-Term Cell Culture
Welcome to the technical support center for the use of Capivasertib in long-term cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally bioavailable, pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] AKT is a central node in the PI3K/AKT/mTOR signaling pathway, which is crucial for regulating cell survival, proliferation, growth, and metabolism.[3][4] In many cancers, this pathway is hyperactivated, and by inhibiting AKT, this compound can suppress tumor cell growth and survival.[3][5]
Q2: What is a typical starting concentration range for this compound in short-term (e.g., 72-hour) cell viability assays?
A2: Based on published data, a common concentration range for this compound in short-term cell viability assays is 0.003 µM to 30 µM.[6][7] The half-maximal inhibitory concentration (IC50) for cell proliferation is typically in the range of 0.3 to 0.8 µM in sensitive cell lines.[7] However, the optimal concentration is highly cell-line dependent.[4] It is recommended to perform a dose-response experiment to determine the IC50 for your specific cell line.
Q3: How stable is this compound in cell culture medium at 37°C?
A3: There is limited publicly available data specifically detailing the long-term stability of this compound in aqueous cell culture media at 37°C. While the half-life of this compound in human plasma is approximately 8 hours, its stability in cell culture media, which has a different composition, may vary.[2] For long-term experiments, it is best practice to replenish the medium with freshly prepared this compound every 24 to 72 hours to ensure a consistent and effective concentration of the compound.
Q4: What are the known mechanisms of acquired resistance to this compound in long-term cell culture?
A4: Studies have shown that cancer cells can develop resistance to this compound through various mechanisms. One key mechanism is the reactivation of the mTORC1 signaling pathway, which can occur despite continued AKT inhibition.[8] Other identified mechanisms include increased cap-dependent protein synthesis mediated by reduced 4EBP1 activity and, in some cases, a switch to fibroblast-like morphology, suggesting an epithelial-to-mesenchymal transition (EMT)-like process.[8]
Troubleshooting Guides
This section addresses common issues encountered during long-term cell culture experiments with this compound.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Decreased drug efficacy over time | 1. Compound Degradation: this compound may be degrading in the cell culture medium at 37°C over extended periods. 2. Cellular Resistance: Cells may be developing acquired resistance to this compound. | 1. Increase Media Refreshment Frequency: Change the culture medium with freshly prepared this compound every 24-48 hours. 2. Monitor Downstream Signaling: Periodically perform western blotting to check the phosphorylation status of AKT downstream targets (e.g., PRAS40, GSK3β) to confirm target engagement. A return of phosphorylation may indicate compound degradation or the development of resistance. 3. Assess for Resistance Mechanisms: If resistance is suspected, analyze protein expression levels of key players in resistance, such as 4EBP1, or look for changes in cell morphology. |
| High levels of cytotoxicity, even at low concentrations | 1. Cell Line Sensitivity: The cell line being used may be exceptionally sensitive to AKT inhibition. 2. Off-target Effects: At higher concentrations, off-target effects may contribute to cytotoxicity. 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. | 1. Perform a Detailed Dose-Response Curve: Determine the IC20 and IC50 values for your cell line to identify a suitable concentration for long-term treatment that maintains a balance between efficacy and viability. 2. Monitor Cell Health: Regularly assess cell morphology and viability using methods like trypan blue exclusion or a live/dead cell staining assay. 3. Control Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically ≤ 0.1% for DMSO). |
| Changes in cell morphology | 1. Drug-induced Cytotoxicity: Prolonged exposure to this compound may induce stress and morphological changes. 2. Development of Resistance: Some resistant cell clones may exhibit altered morphology, such as a more fibroblast-like appearance.[8] | 1. Document Morphological Changes: Regularly capture images of the cells to track any changes over the course of the experiment. 2. Correlate with Viability Data: Compare morphological changes with cell viability data to determine if the changes are associated with cytotoxicity. 3. Isolate and Characterize Subpopulations: If distinct morphological subpopulations emerge, consider isolating them to investigate potential resistance mechanisms. |
Data Presentation
Table 1: In Vitro Efficacy of this compound (IC50 Values for Proliferation)
| Cancer Type | Cell Line | IC50 (µM) | Additional Notes |
| Breast Cancer | BT474c | ~0.3 - 0.8 | HER2-positive, PIK3CA mutant |
| Gastric Cancer | HGS27 | 4.6 | |
| Gastric Cancer | AGS | 0.1 | |
| Gastric Cancer | N87 | 14.18 | |
| Gastric Cancer | SNU-1 | 24.04 | |
| Gastric Cancer | MKN45 | 30 | |
| Gastric Cancer | MGC803 | 44.4 |
Note: IC50 values can vary between studies and experimental conditions. This table provides a general reference.[4]
Experimental Protocols
Protocol 1: Long-Term this compound Treatment in Cell Culture
Objective: To maintain a stable concentration of this compound in a long-term cell culture experiment to study its chronic effects.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile DMSO
-
Sterile microcentrifuge tubes
-
Cell culture flasks or plates
Methodology:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to one year) or -20°C for short-term storage (up to one month).[7]
-
-
Cell Seeding:
-
Seed the cells at a low density in cell culture flasks or plates to allow for an extended period of growth without reaching confluency too quickly.
-
Allow the cells to adhere and resume logarithmic growth for 24 hours before starting the treatment.
-
-
Treatment Initiation:
-
On the day of treatment, thaw a fresh aliquot of the this compound stock solution.
-
Prepare the desired working concentration of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
-
Long-Term Maintenance:
-
Media Refreshment: Due to the unknown long-term stability of this compound in culture medium, it is recommended to completely replace the medium with freshly prepared this compound-containing medium every 48 hours. This ensures a consistent drug concentration and replenishes nutrients for the cells.
-
Cell Passaging: When the cells reach approximately 70-80% confluency, they will need to be passaged.
-
Collect the cells by trypsinization.
-
Centrifuge the cell suspension and resuspend the cell pellet in fresh this compound-containing medium.
-
Seed the cells into new flasks or plates at a lower density to continue the long-term treatment.
-
-
-
Monitoring:
-
Regularly monitor the cells for changes in morphology, proliferation rate, and viability throughout the experiment.
-
At predetermined time points, harvest cells for downstream analysis (e.g., western blotting, RNA sequencing, or cell viability assays).
-
Protocol 2: Long-Term Cytotoxicity Assay (e.g., using a Resazurin-based reagent)
Objective: To assess the long-term cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates (black, clear bottom for microscopy)
-
Resazurin-based cell viability reagent (e.g., alamarBlue™)
-
Microplate reader (fluorescence)
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a low, predetermined optimal density and allow them to adhere overnight.
-
-
Treatment Initiation:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of this compound or a vehicle control.
-
-
Long-Term Incubation and Maintenance:
-
Incubate the plates at 37°C in a humidified incubator.
-
Every 48-72 hours, carefully perform a partial or full media change with freshly prepared drug-containing media to maintain a consistent drug concentration and provide fresh nutrients.
-
-
Viability Assessment at Multiple Time Points:
-
At each desired time point (e.g., day 3, 7, 10, 14):
-
Add the resazurin-based reagent to a set of wells for each condition according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the fluorescence using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration at each time point relative to the vehicle-treated control cells.
-
Plot the cell viability against the this compound concentration for each time point to observe the long-term cytotoxic effects.
-
Mandatory Visualizations
References
- 1. ijfmr.com [ijfmr.com]
- 2. “The emerging role of this compound in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. oncology.astrazeneca.co.uk [oncology.astrazeneca.co.uk]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. kar.kent.ac.uk [kar.kent.ac.uk]
Technical Support Center: Overcoming Capivasertib Solubility Challenges
Welcome to the technical support center for Capivasertib. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments by providing clear guidance on overcoming solubility issues in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] Water is not a suitable solvent as this compound is insoluble in aqueous solutions.[1]
Q2: I've seen different solubility values for this compound in DMSO from various suppliers. What is the correct value?
A2: It is common to see a range of solubility values for this compound in DMSO reported by different manufacturers. This can be due to slight variations in the purity of the compound, the hydration state of the DMSO used, and the methods employed for solubility determination. It is crucial to use fresh, anhydrous DMSO as moisture can significantly reduce the solubility of this compound.[1] For best results, it is recommended to start with a lower, conservative concentration and gradually increase if needed, ensuring complete dissolution.
Q3: My this compound solution in DMSO appears to have precipitated after storage. What should I do?
A3: If you observe precipitation in your DMSO stock solution, gently warm the vial to 37°C and use sonication or vortexing to aid in redissolving the compound.[3] To prevent this, it is advisable to prepare fresh stock solutions, aliquot them into single-use volumes, and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: Can I filter-sterilize my this compound stock solution in DMSO?
A4: While filter sterilization is a common practice, it is generally not recommended for concentrated stock solutions of compounds like this compound in DMSO. There is a risk of the compound precipitating out in the filter membrane, leading to a lower-than-expected concentration in the final solution. If sterile filtration is necessary, it should be performed on the final, diluted working solution in cell culture media, provided no precipitation is observed.
Troubleshooting Guides
Issue 1: Precipitation upon dilution of DMSO stock solution into cell culture media.
Cause: This phenomenon, often termed "solvent shock," occurs when a compound dissolved in a high concentration of an organic solvent like DMSO is rapidly diluted into an aqueous solution like cell culture media. The drastic change in solvent polarity causes the compound to crash out of solution.
Solution:
-
Pre-warm the media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C.[4]
-
Use a stepwise dilution approach: Instead of directly adding the highly concentrated DMSO stock to the full volume of media, perform one or more intermediate dilutions in smaller volumes of pre-warmed media.
-
Ensure rapid mixing: Add the stock solution dropwise to the media while gently swirling or vortexing to ensure immediate and thorough mixing. This prevents localized high concentrations of DMSO and this compound.
-
Maintain a low final DMSO concentration: Aim for a final DMSO concentration in your cell culture that is as low as possible, typically below 0.5%, to minimize solvent-induced precipitation and cytotoxicity.
Issue 2: The final working solution of this compound in media is cloudy or contains visible precipitate.
Cause: The concentration of this compound in the final working solution may have exceeded its solubility limit in the aqueous environment of the cell culture media, even with a low DMSO concentration. Components in the media, such as salts and proteins in fetal bovine serum (FBS), can also influence solubility.
Solution:
-
Lower the final concentration: If possible, reduce the final working concentration of this compound in your experiment.
-
Increase the serum concentration: If your experimental design allows, increasing the percentage of FBS in the media can sometimes help to keep hydrophobic compounds in solution due to the binding of the compound to serum proteins like albumin.
-
Prepare fresh daily: Due to the potential for instability and precipitation over time in aqueous solutions, it is best to prepare the final working solution of this compound fresh for each experiment.
Data Presentation
Table 1: Reported Solubility of this compound in DMSO
| Supplier/Source | Reported Solubility in DMSO |
| Selleck Chemicals | 88 mg/mL (205.16 mM)[1] |
| MedChemExpress | 125 mg/mL (291.43 mM)[3] |
| TargetMol | 130 mg/mL (303.09 mM)[5] |
Note: These values are for guidance. It is recommended to perform your own solubility tests.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound: 428.92 g/mol ), you would need 4.29 mg of the compound.
-
Add the calculated volume of anhydrous DMSO to the powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution (e.g., 1:100) by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed complete cell culture media in a sterile tube. This will result in a 100 µM intermediate solution. Mix thoroughly by gentle vortexing.
-
Prepare the final working solution (e.g., 1:10 dilution of the intermediate) by adding 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed complete cell culture media. This will give a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Mix the final working solution well by gentle inversion.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells.
-
Use the freshly prepared working solution immediately for your experiments.
Visualizations
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for addressing this compound precipitation in media.
Caption: Key factors influencing the solubility of this compound in cell culture media.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. This compound | AZD5363 | AKT inhibitor | TargetMol [targetmol.com]
Technical Support Center: Managing Capivasertib-Induced Hyperglycemia in Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering capivasertib-induced hyperglycemia in mouse models.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause hyperglycemia?
A1: this compound is a potent pan-AKT inhibitor, targeting AKT1, AKT2, and AKT3.[1] The PI3K/AKT/mTOR signaling pathway is a crucial regulator of glucose metabolism.[1] By inhibiting AKT, this compound disrupts downstream signaling necessary for glucose uptake in peripheral tissues and glycogen (B147801) synthesis, leading to elevated blood glucose levels.[2] This is considered an "on-target" effect of the drug.
Q2: How soon after this compound administration can I expect to see hyperglycemia in my mouse models?
A2: The onset of hyperglycemia can be rapid. Clinical data in humans shows that the median time to the first occurrence of hyperglycemia is 15 days, but it can occur as early as the first day of treatment.[3] In a case study, a patient developed grade 4 hyperglycemia on the second day of treatment.[4] A study in mice using a pan-AKT inhibitor showed a transient increase in blood glucose and insulin (B600854) levels.[5] Therefore, it is crucial to begin monitoring blood glucose levels shortly after the initial administration of this compound.
Q3: Is the hyperglycemia induced by this compound reversible?
A3: Yes, clinical evidence suggests that this compound-induced hyperglycemia is often transient and reversible upon discontinuation of the drug or with appropriate management.[6] Case reports have documented that blood glucose levels can return to baseline after stopping this compound treatment.[6]
Q4: What are the typical signs of hyperglycemia in mice?
A4: While mice may not exhibit all the same symptoms as humans, signs of significant hyperglycemia can include increased urination (polyuria), increased water consumption (polydipsia), weight loss despite normal or increased food intake, and lethargy. In severe cases, diabetic ketoacidosis (DKA) can occur, which is a life-threatening condition.
Q5: What is the recommended monitoring schedule for blood glucose in mice treated with this compound?
A5: A consistent and frequent monitoring schedule is critical. Based on clinical monitoring protocols and the rapid onset observed, a recommended schedule for mouse studies would be:
-
Baseline: Measure fasting blood glucose for 3 consecutive days before the first dose of this compound to establish a stable baseline.
-
Initial Dosing Period (First 2 weeks): Monitor fasting blood glucose daily or at least three times a week.
-
Subsequent Weeks: If blood glucose levels are stable, monitoring can be reduced to twice weekly.
-
Post-Dose Monitoring: On dosing days, consider measuring blood glucose at peak plasma concentrations of this compound (typically 1-2 hours post-dose) to capture transient hyperglycemic spikes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Sudden, sharp increase in blood glucose (>250 mg/dL) after this compound administration. | On-target effect of AKT inhibition. | 1. Confirm the reading with a second measurement. 2. Temporarily withhold the next dose of this compound. 3. Initiate rescue intervention with insulin as per the protocol below. 4. Increase the frequency of blood glucose monitoring to every 4-6 hours until levels stabilize. 5. Consider a dose reduction of this compound for subsequent treatments once glucose levels are controlled. |
| Consistently elevated fasting blood glucose (150-250 mg/dL) over several days. | Developing insulin resistance due to chronic AKT inhibition. | 1. Consider prophylactic or therapeutic intervention with metformin (B114582). 2. Ensure consistent this compound dosing and blood glucose monitoring. 3. Evaluate the diet of the mice; a standard chow is recommended over high-sugar diets. |
| High variability in blood glucose readings. | Inconsistent fasting times, stress during handling and blood collection, or variable drug absorption. | 1. Standardize the fasting period before blood glucose measurement (typically 4-6 hours for mice). 2. Acclimatize mice to handling and the blood collection procedure to minimize stress. 3. Ensure consistent administration of this compound (e.g., same time of day, consistent formulation). 4. Consider using continuous glucose monitoring for a more comprehensive understanding of glucose dynamics.[7][8] |
| Signs of severe hyperglycemia (e.g., lethargy, dehydration) despite intervention. | Potential for diabetic ketoacidosis (DKA) or severe insulin resistance. | 1. Immediately measure blood glucose and ketones (if possible). 2. Administer subcutaneous fluids (e.g., saline) to address dehydration. 3. Administer a fast-acting insulin. 4. Discontinue this compound treatment. 5. Consult with a veterinarian for supportive care. |
Data Presentation
Table 1: this compound Dosing and Expected Hyperglycemic Response in Mouse Models (Hypothetical)
| This compound Dose (mg/kg, oral, daily) | Expected Onset of Hyperglycemia | Anticipated Severity | Notes |
| 50 | 7-14 days | Mild to moderate | May be suitable for efficacy studies where severe hyperglycemia is undesirable. |
| 100 | 3-7 days | Moderate to severe | A dose likely to induce a clear hyperglycemic phenotype for management studies. |
| 150 | 1-3 days | Severe | May require prophylactic intervention and is at higher risk of inducing DKA. |
Note: These are hypothetical values and should be determined empirically in your specific mouse strain and experimental conditions.
Table 2: Intervention Strategies for this compound-Induced Hyperglycemia in Mice
| Intervention | Agent | Dosage and Administration | Monitoring Frequency |
| Prophylactic/Mild Hyperglycemia | Metformin | 200-250 mg/kg, oral gavage, once or twice daily.[9][10][11] | Daily fasting blood glucose. |
| Moderate to Severe Hyperglycemia | Insulin (Short-acting, e.g., Humalog) | 0.5-1.0 U/kg, subcutaneous injection.[12] | Every 2-4 hours until blood glucose stabilizes. |
| Sustained Hyperglycemia | Insulin (Long-acting, e.g., Lantus) | 0.1-0.25 U/mouse, subcutaneous injection, once daily.[12] | At least twice daily (fasting and post-prandial). |
Experimental Protocols
Protocol 1: Blood Glucose Monitoring in Mice
-
Fasting: Fast mice for 4-6 hours before blood glucose measurement. Ensure free access to water.
-
Restraint: Gently restrain the mouse.
-
Blood Collection: Make a small nick at the tip of the tail vein using a sterile lancet.
-
Measurement: Collect a small drop of blood onto a glucose test strip and read the blood glucose level using a calibrated glucometer.
-
Post-Procedure Care: Apply gentle pressure to the tail tip with a clean gauze to stop any bleeding.
Protocol 2: Metformin Administration for Hyperglycemia Management
-
Preparation: Prepare a fresh solution of metformin in sterile water or saline at the desired concentration.
-
Administration: Administer the metformin solution via oral gavage using a proper-sized feeding needle. A typical dose is 200-250 mg/kg.[9][10][11]
-
Timing: Administer metformin 30-60 minutes before this compound dosing.
-
Monitoring: Monitor blood glucose levels daily to assess the efficacy of metformin in controlling hyperglycemia.
Protocol 3: Insulin Administration for Acute Hyperglycemia
-
Preparation: Dilute short-acting insulin (e.g., Humalog) in sterile saline to the appropriate concentration for accurate dosing.
-
Administration: Inject the diluted insulin subcutaneously in the scruff of the neck. A starting dose of 0.75 U/kg can be used and titrated based on response.[13]
-
Monitoring: Monitor blood glucose levels every 2 hours for the first 6 hours post-injection to assess the response and avoid hypoglycemia.
-
Hypoglycemia Management: Have a 20% dextrose solution ready to administer orally or via intraperitoneal injection in case of hypoglycemia (blood glucose < 60 mg/dL).[13]
Visualizations
Caption: this compound inhibits AKT, blocking downstream signaling for glucose metabolism.
Caption: Workflow for managing this compound-induced hyperglycemia in mouse models.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Glycemic Derangements With this compound—From Hyperglycemia to Diabetic Ketoacidosis: A Report of 3 Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action (MOA) | TRUQAP® (this compound) Tablets | For HCPs [truqaphcp.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hyperglycemia | Dynamic changes of blood glucose level during this compound treatment in metastatic breast cancer: a case report | springermedicine.com [springermedicine.com]
- 7. researchgate.net [researchgate.net]
- 8. insidescientific.com [insidescientific.com]
- 9. drc.bmj.com [drc.bmj.com]
- 10. Metformin treatment of juvenile mice alters aging-related developmental and metabolic phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Development of Standardized Insulin Treatment Protocols for Spontaneous Rodent Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]
Technical Support Center: Interpreting Off-Target Effects of Capivasertib in Kinase Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the AKT inhibitor Capivasertib. It focuses on identifying and interpreting potential off-target effects observed in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also known as AZD5363) is a potent, orally active, ATP-competitive pan-AKT inhibitor. It targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3), a central node in the PI3K/AKT/mTOR signaling pathway that is crucial for regulating cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a common occurrence in many cancers, making AKT a key therapeutic target.[2][5]
Q2: What are the known off-target effects of this compound?
While designed to be a selective AKT inhibitor, kinase inhibitors can sometimes interact with other kinases, particularly those with similar ATP-binding pockets.[2] Based on biochemical assays, this compound has shown some activity against other kinases, primarily within the AGC kinase family. Notable off-targets can include ROCK1, ROCK2, and to a lesser extent, P70S6K and PKA.[6] It is crucial to consider these potential off-target interactions when interpreting experimental results.
Q3: How can I differentiate between on-target AKT inhibition and off-target effects in my cellular assays?
Distinguishing on-target from off-target effects is a critical step in data interpretation. Here are several strategies:
-
Phospho-Protein Analysis: Use Western blotting or other immunoassays to check the phosphorylation status of well-established downstream substrates of AKT (e.g., GSK3β, PRAS40, FOXO transcription factors) and compare this with substrates of potential off-target kinases (e.g., MLC for ROCK).[7][8] On-target activity should show a dose-dependent decrease in the phosphorylation of AKT substrates.
-
Orthogonal Approaches: Employ structurally and mechanistically different AKT inhibitors. If another selective AKT inhibitor phenocopies the effects of this compound, it strengthens the evidence for on-target activity.
-
Rescue Experiments: In cell lines with a known dependency on AKT signaling, attempt to "rescue" the phenotype by introducing a constitutively active form of AKT.
-
Selectivity Profiling: Test this compound in a broad panel of kinase assays to empirically determine its selectivity profile under your specific experimental conditions.
Q4: My kinase assay results with this compound are ambiguous. What are the common causes?
Ambiguous results can stem from several factors unrelated to direct kinase inhibition.[9] These can include:
-
Compound Interference: The compound itself may interfere with the assay's detection system (e.g., fluorescence or luminescence).[10][11]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[10]
-
Reagent Issues: Degradation of ATP, enzyme inactivity due to improper storage, or contaminated buffers can all lead to unreliable data.[9]
-
Incorrect Assay Conditions: Running the assay outside of the linear range of the enzyme or using an ATP concentration that is not suitable for determining an accurate IC50 can skew results.[9]
Data Presentation: Kinase Inhibition Profile
The following table summarizes the inhibitory potency (IC50) of this compound against its primary targets (AKT isoforms) and selected off-target kinases. These values are derived from in vitro biochemical assays and serve as a guide for interpreting experimental outcomes.
| Kinase Target | IC50 (nM) | Target Family | Notes |
| AKT1 | 3 | AGC Kinase | On-Target [6][12][13] |
| AKT2 | 7 - 8 | AGC Kinase | On-Target [6][12][13] |
| AKT3 | 7 - 8 | AGC Kinase | On-Target [6][12][13] |
| ROCK2 | 56 | AGC Kinase | Off-Target[6] |
| P70S6K | Similar to PKA | AGC Kinase | Lower activity compared to AKT[6] |
| PKA | Similar to P70S6K | AGC Kinase | Lower activity compared to AKT[6] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values can vary depending on assay conditions (e.g., ATP concentration).
Signaling Pathway Diagrams
On-Target: The PI3K/AKT Signaling Pathway
This compound's primary mechanism of action is the inhibition of AKT, which blocks downstream signaling related to cell survival and proliferation.
Off-Target Example: The Rho/ROCK Signaling Pathway
This compound may exert off-target effects by weakly inhibiting ROCK kinases, which are key regulators of the actin cytoskeleton.[7][14][][16]
References
- 1. This compound | C21H25ClN6O2 | CID 25227436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - NCI [dctd.cancer.gov]
- 4. ijfmr.com [ijfmr.com]
- 5. An exposure–safety analysis to support the dosage of the novel AKT inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | AZD5363 | AKT inhibitor | TargetMol [targetmol.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 16. benchchem.com [benchchem.com]
Capivasertib In Vivo Toxicity Technical Support Center
Welcome to the technical support center for researchers utilizing Capivasertib in in vivo experimental models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, manage, and minimize toxicities associated with this compound administration in your research animals, ensuring data integrity and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in in vivo models?
A1: Based on preclinical and clinical data, the most frequently observed toxicities with this compound are hyperglycemia, diarrhea, and cutaneous adverse reactions (rash).[1][2][3][4][5] Researchers should also monitor for general signs of poor health, such as weight loss and changes in behavior.
Q2: What is the mechanism behind this compound-induced hyperglycemia?
A2: this compound is a potent inhibitor of the AKT kinase, a central node in the PI3K/AKT/mTOR signaling pathway.[2][3] This pathway is crucial for insulin (B600854) signaling and glucose metabolism. By inhibiting AKT, this compound disrupts downstream signaling, leading to reduced glucose uptake by peripheral tissues and decreased glycogen (B147801) synthesis, which results in elevated blood glucose levels.[6][7]
Q3: At what dose can I expect to see toxicities in my animal models?
A3: The dose of this compound that induces toxicity can vary depending on the animal species, strain, and individual sensitivity. In preclinical studies, a dose of 480 mg/kg administered twice daily on a 4-days-on, 3-days-off schedule has been established as the recommended phase II dose for monotherapy.[2][3][4] Maternal and fetal toxicity have been observed in rats at a dose of 150 mg/kg/day.[8][9] It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.
Q4: Can I combine this compound with other therapies in my in vivo experiments?
A4: Yes, this compound is often used in combination with other agents. Preclinical studies have shown its efficacy in combination with fulvestrant (B1683766) and paclitaxel.[2][10][11] When combining therapies, it is important to be aware of potential overlapping toxicities and consider dose adjustments. A lower dose of 400 mg/kg twice daily (4 days on, 3 days off) has been used in combination studies.[4]
Q5: Are there any specific recommendations for formulating this compound for oral administration in animals?
A5: While specific formulation details can be proprietary, it is essential to ensure that this compound is solubilized or suspended appropriately for consistent oral dosing. The vehicle used for administration should be well-tolerated by the animals and should not interfere with the absorption of the drug. Consult relevant literature for appropriate vehicle choices for oral gavage in your animal model.
Troubleshooting Guides
Issue 1: Hyperglycemia
-
Symptoms: Elevated blood glucose levels, increased water consumption, and increased urination. In severe cases, animals may appear lethargic.
-
Anticipated Cause: On-target inhibition of the AKT signaling pathway, leading to insulin resistance.[6][7]
-
Troubleshooting Steps:
-
Monitoring: Implement a regular blood glucose monitoring schedule. This should be done at baseline before starting this compound and then periodically throughout the study. For acute studies, monitoring may be required several times a day, especially during the initial days of treatment.
-
Dietary Modification: Consider providing a low-carbohydrate diet to the animals. Studies with other AKT inhibitors have shown that a low-carbohydrate or 0% carbohydrate diet can effectively reduce drug-induced hyperglycemia in mice.[6][7]
-
Fasting: Fasting prior to drug administration has been shown to attenuate hyperglycemia induced by AKT inhibitors by reducing baseline liver glycogen levels.[6][7]
-
Pharmacological Intervention: In cases of severe hyperglycemia, consultation with a veterinarian for the administration of insulin or other antihyperglycemic agents may be necessary. However, it's important to note that some studies have found that antidiabetic agents may not significantly affect AKT inhibitor-induced hyperglycemia in rodents.[6]
-
Dose Adjustment: If hyperglycemia is severe and persistent, consider reducing the dose of this compound or modifying the dosing schedule.
-
Issue 2: Diarrhea
-
Symptoms: Loose or watery stools, perianal staining, and potential weight loss due to dehydration and reduced nutrient absorption.
-
Anticipated Cause: Direct effects of the drug on the gastrointestinal tract, potentially altering gut integrity and normal secretory functions.[12]
-
Troubleshooting Steps:
-
Monitoring: Regularly observe the animals for signs of diarrhea and score the severity. Monitor body weight and hydration status closely.
-
Supportive Care: Ensure animals have free access to water to prevent dehydration. In cases of significant dehydration, subcutaneous or intraperitoneal fluid administration may be necessary after veterinary consultation.
-
Anti-diarrheal Medication: The use of anti-diarrheal agents like loperamide (B1203769) can be considered. Loperamide works by decreasing intestinal motility.[13] A veterinarian should be consulted for appropriate dosing in your animal model.
-
Dietary Support: Provide a highly palatable and easily digestible diet to encourage food intake and maintain nutritional status.
-
Dose Adjustment: If diarrhea is severe and leads to significant weight loss or dehydration, a dose reduction or temporary interruption of this compound treatment may be required.
-
Issue 3: Cutaneous Adverse Reactions (Rash)
-
Symptoms: Redness, inflammation, and in some cases, the formation of papules on the skin.
-
Anticipated Cause: Off-target effects of the kinase inhibitor on the skin.[14]
-
Troubleshooting Steps:
-
Monitoring: Visually inspect the animals regularly for any skin abnormalities. Document the location, size, and severity of any rashes.
-
Supportive Care: Keep the animal's environment clean to prevent secondary infections. Ensure bedding is soft and does not irritate the affected skin.
-
Topical Treatments: For localized and mild rashes, a veterinarian may recommend the application of a soothing topical cream to reduce inflammation.
-
Dose Adjustment: In cases of severe or widespread rash that causes distress to the animal, a dose reduction or discontinuation of this compound should be considered.
-
Quantitative Data Summary
| Parameter | Species | Dose | Observation | Reference |
| Recommended Phase II Dose (Monotherapy) | - | 480 mg/kg BID (4 days on/3 days off) | Established in early clinical development. | [2][3][4] |
| Recommended Phase II Dose (Combination) | - | 400 mg/kg BID (4 days on/3 days off) | Used in combination with other agents like fulvestrant. | [4] |
| Maternal and Fetal Toxicity | Rat | 150 mg/kg/day | Reduced body weight gain, reduced food consumption, increased blood glucose in dams; embryo-fetal mortality and reduced fetal weights. | [8][9] |
| Hyperglycemia (Clinical Incidence) | Human | 400 mg BID (4 days on/3 days off) | Grade ≥3 hyperglycemia occurred in 2.3% of patients. | [11] |
| Diarrhea (Clinical Incidence) | Human | 400 mg BID (4 days on/3 days off) | Grade ≥3 diarrhea occurred in 9.3% of patients. | [11] |
| Cutaneous Reactions (Clinical Incidence) | Human | 400 mg BID (4 days on/3 days off) | Grade ≥3 rash occurred in 12.1% of patients. | [11] |
Experimental Protocols
Protocol 1: Monitoring Blood Glucose in Mice Treated with this compound
-
Baseline Measurement: Prior to the first dose of this compound, measure baseline blood glucose from a tail vein blood sample using a calibrated glucometer.
-
Acclimatization: Acclimate the mice to the handling and blood collection procedure for several days before the start of the experiment to minimize stress-induced hyperglycemia.
-
Monitoring Schedule:
-
Acute Studies (first 1-2 weeks): Measure blood glucose 2-4 hours post-Capivasertib administration and then again at 8-12 hours post-dose for the first few days to capture peak glucose levels and subsequent decline.
-
Chronic Studies: After the initial intensive monitoring period, blood glucose can be monitored 2-3 times per week, consistently at the same time point post-dosing.
-
-
Intervention Thresholds: Establish clear intervention thresholds based on your institutional animal care and use committee (IACUC) guidelines. For example, if blood glucose exceeds a certain level (e.g., 400-500 mg/dL) for a sustained period, a veterinarian should be consulted.
-
Data Recording: Meticulously record all blood glucose measurements, along with the time of measurement, this compound dose, and any clinical observations.
Protocol 2: Management of this compound-Induced Diarrhea in Rodents
-
Fecal Scoring: Establish a fecal scoring system to objectively assess diarrhea. A common scale is: 0 = normal, well-formed pellets; 1 = soft pellets; 2 = very soft, unformed stools; 3 = watery diarrhea.
-
Daily Monitoring: Visually inspect the cages and animals daily for signs of diarrhea and assign a fecal score.
-
Body Weight and Hydration: Weigh the animals daily. Assess hydration status by checking for skin tenting and observing for signs of lethargy.
-
Supportive Care:
-
If diarrhea is observed (score ≥ 2), ensure easy access to drinking water and consider providing a hydrogel pack as a supplementary water source.
-
Provide a highly palatable, soft diet to encourage eating.
-
-
Pharmacological Intervention (with veterinary approval):
-
If diarrhea is severe (score of 3) or associated with significant weight loss (>15% of baseline), administer loperamide orally. The dose should be determined in consultation with a veterinarian.
-
-
Humane Endpoints: Define humane endpoints in your animal protocol, such as a body weight loss exceeding 20% or severe, unresponsive diarrhea, at which point the animal should be euthanized.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo studies with this compound, including toxicity monitoring.
Caption: Logical relationship for minimizing this compound toxicity in vivo.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. “The emerging role of this compound in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemo diarrhea: Prevention, treatment, and more [medicalnewstoday.com]
- 4. An exposure–safety analysis to support the dosage of the novel AKT inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Mechanism and management of AKT inhibitor-induced hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound/Fulvestrant in patients with HR+, HER2-low or HER2-negative locally advanced or metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation and validation of chemotherapy‐specific diarrhoea and histopathology in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 779-Treatment induced diarrhoea | eviQ [eviq.org.au]
- 14. Cutaneous toxicity of FDA-approved small-molecule kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Capivasertib Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for Capivasertib in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it influence incubation time?
A1: this compound is a potent and selective ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] By binding to the ATP-binding pocket of AKT, this compound prevents its phosphorylation and activation, thereby blocking downstream signaling pathways that regulate cell growth, proliferation, and survival.[2][3] The choice of incubation time is critically dependent on the biological process being investigated. Short incubation times are typically sufficient to observe effects on proximal signaling events, such as the phosphorylation of direct AKT substrates. In contrast, longer incubation periods are necessary to detect downstream effects on cellular processes like cell viability and apoptosis.[4]
Q2: What is a good starting point for determining the optimal incubation time for this compound in my experiments?
A2: The optimal incubation time is dependent on the specific cell type and the experimental endpoint. A time-course experiment is the most effective method for determining the ideal duration.[5] Based on published data, here are some recommended starting ranges:
-
Signaling Assays (e.g., Western Blot for phospho-AKT substrates): For observing rapid changes in protein phosphorylation, shorter incubation times are recommended. A good starting point is to test a range of time points such as 1, 2, 4, 8, and 24 hours.[4] Some studies have shown modulation of the AKT pathway with this compound after just 4.5 days of treatment in clinical settings, suggesting that shorter in vitro times are appropriate for signaling studies.[2]
-
Cell Viability/Proliferation Assays (e.g., MTS, SRB, CellTiter-Glo): To observe significant effects on cell proliferation and viability, longer incubation times are generally required. It is recommended to test incubation times of 24, 48, and 72 hours.[4][6] Many studies have successfully used a 72-hour incubation period for assessing the anti-proliferative effects of this compound.
Q3: How does the concentration of this compound affect the optimal incubation time?
A3: The concentration of this compound and the incubation time are interconnected. Higher concentrations of the inhibitor may produce a measurable effect at earlier time points. Conversely, lower, more physiologically relevant concentrations might necessitate longer incubation periods to see a significant biological response.[4] It is advisable to perform initial time-course experiments using a this compound concentration around the expected half-maximal inhibitory concentration (IC50) for your cell line.
Q4: Do I need to change the cell culture medium during long incubation periods with this compound?
A4: For experiments with incubation times longer than 48 hours, it is good practice to refresh the cell culture medium containing this compound. This helps to ensure that the concentration of the inhibitor remains stable throughout the experiment and that nutrients are not depleted, which could otherwise affect cell health and confound the results.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound on cell viability. | Incubation time is too short. The effects of this compound on cell proliferation can be cytostatic (inhibiting growth) rather than immediately cytotoxic (cell-killing). | Extend the incubation period to 72, 96, or even 120 hours to allow for growth-inhibitory effects to become more pronounced.[7] |
| This compound concentration is too low. The IC50 of this compound can vary significantly between different cell lines. | Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal working concentration for your specific cell line. | |
| Cell line is resistant to AKT inhibition. The proliferation of your chosen cell line may be driven by signaling pathways other than the PI3K/AKT pathway. | Confirm the genetic background of your cell line. Cell lines with activating mutations in PIK3CA or loss of PTEN are often more sensitive to AKT inhibitors like this compound. | |
| Compound instability. this compound may have degraded due to improper storage or handling. | Ensure that this compound has been stored correctly according to the manufacturer's instructions. Prepare fresh dilutions from a stock solution for each experiment. | |
| High variability between replicate wells or experiments. | Inconsistent cell seeding. Uneven cell distribution will lead to variability in the final readout. | Ensure a homogeneous single-cell suspension before plating. Use a multichannel pipette for seeding and visually inspect the plates for even cell distribution. Avoid using the outermost wells of the plate to minimize "edge effects". |
| This compound precipitation. High concentrations of the inhibitor may precipitate out of the aqueous culture medium. | Visually inspect the media after adding this compound. If precipitation is observed, consider using a lower concentration or a different solvent for the stock solution (though DMSO is standard). | |
| Unexpected toxicity in control wells. | Solvent toxicity. The concentration of the vehicle (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent is non-toxic to the cells. Typically, the final DMSO concentration should be ≤ 0.1%. Run a vehicle-only control to confirm.[4] |
| Decrease in phospho-AKT is not observed in Western Blot. | Incubation time is too short. The inhibitor may require more time to fully engage with its target within the cell. | Perform a time-course experiment with shorter and more frequent time points (e.g., 15, 30, 60 minutes, and 2, 4, 6 hours) to capture the dynamics of AKT phosphorylation. |
| Incorrect this compound concentration. The concentration used may be insufficient to achieve significant target inhibition. | Perform a dose-response experiment and assess the phosphorylation status of a direct AKT substrate (e.g., p-PRAS40 or p-GSK3β) to determine the IC50 for target engagement. | |
| Feedback loop activation. Inhibition of AKT can sometimes lead to feedback activation of upstream signaling pathways, which can result in a rebound of AKT phosphorylation at later time points. | Analyze earlier time points to capture the initial inhibitory effect before feedback mechanisms are engaged. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Cell Viability Assays
Objective: To identify the optimal incubation duration for observing the effect of this compound on cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the existing medium and add the medium containing the different concentrations of this compound or vehicle control to the appropriate wells.
-
Incubation: Prepare separate plates for each incubation period to be tested (e.g., 24, 48, and 72 hours). Incubate the plates at 37°C and 5% CO₂.
-
Cell Viability Assay: At the end of each designated incubation period, perform a cell viability assay (e.g., MTS, SRB, or CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle-only controls for each time point to calculate the percent viability.
-
Plot the percent viability against the log of the this compound concentration for each incubation time.
-
Use non-linear regression to determine the IC50 value at each time point.
-
The optimal incubation time is typically the point at which the IC50 value stabilizes, indicating that the maximal effect at a given concentration has been reached.[4]
-
Protocol 2: Time-Course Experiment for Analyzing AKT Pathway Inhibition by Western Blot
Objective: To determine the optimal incubation time for observing the inhibition of AKT signaling by this compound.
Methodology:
-
Cell Seeding: Plate cells in 6-well plates and allow them to grow to 70-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium immediately before use. A common starting concentration is 5-20 times the known IC50 value for the cell line.[1]
-
Time-Course Treatment:
-
Aspirate the old media from the cells.
-
Add the media containing this compound to the treatment wells.
-
Add media with the equivalent concentration of DMSO to the vehicle control wells.
-
Incubate the plates for varying durations (e.g., 1, 2, 4, 8, and 24 hours).[1]
-
-
Cell Lysis: At each time point, place the plate on ice, aspirate the media, and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Western Blot Analysis:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated AKT substrates (e.g., p-GSK3β, p-PRAS40), total AKT, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein signal to the total protein signal for each time point. The optimal incubation time is the point at which the ratio of phosphorylated to total protein is at its lowest.[1]
Visualizations
Caption: The PI3K/AKT signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for determining the optimal incubation time for this compound.
Caption: A logical workflow for troubleshooting experiments where no effect of this compound is observed.
References
Capivasertib Technical Support Center: Troubleshooting Precipitation in Stock Solutions
Welcome to the technical support center for Capivasertib. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling of this compound, with a specific focus on the issue of precipitation in stock solutions.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in a stock solution can compromise the accuracy and reproducibility of experiments. The following guide provides a systematic approach to resolving and preventing this issue.
Immediate Steps for Precipitated Stock Solutions
If you observe precipitation in your this compound stock solution, follow these steps:
-
Warm the Solution: Gently warm the solution in a water bath set to 37°C for 10-15 minutes. Intermittently vortex the vial to aid in redissolving the precipitate.
-
Sonication: If warming is insufficient, sonicate the vial for 5-10 minutes. This can help break up particulate matter and facilitate dissolution.[1][2][3]
-
Solvent Addition: If precipitation persists, add a small volume of fresh, anhydrous DMSO to the solution to decrease the concentration and aid resolubilization. Ensure the final concentration remains suitable for your experimental needs.
Preventative Measures
To prevent future precipitation, adhere to the following best practices:
-
Use High-Quality Solvents: Always use fresh, anhydrous, research-grade DMSO to prepare stock solutions. Moisture-absorbing DMSO can significantly reduce the solubility of this compound.[4]
-
Adhere to Solubility Limits: Do not exceed the recommended maximum solubility of this compound in your chosen solvent.
-
Proper Storage: Store stock solutions at -20°C or -80°C as recommended.[1][5] Avoid repeated freeze-thaw cycles, which can promote precipitation. Aliquoting the stock solution into smaller, single-use vials is highly recommended.[5]
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound precipitation in stock solutions?
A1: Several factors can contribute to this compound precipitation:
-
Solvent Quality: The use of old or hydrated DMSO is a primary cause. DMSO is hygroscopic and readily absorbs moisture from the air, which can decrease the solubility of this compound.[4]
-
Temperature Fluctuations: Storing solutions at improper temperatures or subjecting them to frequent freeze-thaw cycles can lead to precipitation.
-
Exceeding Solubility Limits: Preparing a stock solution at a concentration higher than the compound's solubility limit in the chosen solvent will inevitably lead to precipitation.
-
Improper Dissolution Technique: Insufficient vortexing or sonication during the initial preparation can result in a supersaturated solution that precipitates over time.
Q2: What is the recommended solvent and concentration for this compound stock solutions?
A2: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous DMSO.[1][2][4] The solubility in DMSO is reported to be in the range of 86 mg/mL to 130 mg/mL.[1][4] It is advisable to prepare stock solutions at a concentration well below the maximum solubility to ensure stability.
Q3: How should I properly store my this compound stock solution to prevent precipitation?
A3: For long-term storage, this compound stock solutions should be stored at -80°C.[1][5] For shorter-term storage, -20°C is acceptable.[5] To minimize the risk of precipitation due to temperature fluctuations, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5]
Q4: Can I still use a this compound stock solution if precipitation has occurred and I have redissolved it?
A4: If you have successfully redissolved the precipitate using the methods described in the troubleshooting guide (warming, sonication) and the solution appears clear and homogenous, it is generally acceptable for use. However, for highly sensitive quantitative assays, it is recommended to prepare a fresh stock solution to ensure accurate concentration and avoid any potential degradation of the compound.
Q5: Does the presence of a small amount of precipitate affect my experiment?
A5: Yes, even a small amount of precipitate indicates that the actual concentration of this compound in the supernatant is lower than the intended concentration. Using such a solution will lead to inaccurate dosing and unreliable experimental results. It is critical to ensure the compound is fully dissolved before use.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 86 - 130 | 200.5 - 303.09 | Use of fresh, anhydrous DMSO is critical.[1][4] Sonication is recommended to aid dissolution.[1] |
| Ethanol | ~20 | ~46.6 | - |
| Water | Insoluble | - | - |
Experimental Protocols
Protocol for Preparing a Stable this compound Stock Solution
-
Pre-weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: If any particulate matter is visible, sonicate the solution in a water bath sonicator for 5-10 minutes, or until the solution is completely clear.[1][2][3]
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile vials. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][5]
Visualizations
Caption: Workflow for preparing a stable this compound stock solution.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
References
Mitigating the effects of Capivasertib on control group viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the AKT inhibitor, Capivasertib. The focus is on mitigating unintended effects on control group viability to ensure the integrity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as AZD5363) is a potent and selective inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1] The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2] In many cancers, this pathway is hyperactivated due to genetic alterations in components like PIK3CA, PTEN, or AKT itself.[1][2] this compound works by binding to the ATP-binding pocket of AKT, preventing its phosphorylation and activation, thereby inhibiting downstream signaling and leading to decreased cancer cell proliferation and survival.[3]
Q2: Why am I observing decreased viability in my non-cancerous control cell line treated with this compound?
While this compound is targeted towards cancer cells with an overactive AKT pathway, the AKT signaling cascade is also essential for normal cellular processes.[1][2] Therefore, inhibition of AKT in non-cancerous cells can also lead to reduced proliferation, cell cycle arrest, or even apoptosis, although typically at higher concentrations than in sensitive cancer cell lines. It is crucial to establish a therapeutic window by performing a dose-response curve for both your cancer and control cell lines.
Q3: What are the known off-target effects of this compound?
Q4: How can I mitigate the effects of hyperglycemia observed in clinical trials in my in vitro experiments?
Hyperglycemia is a known side effect of this compound, as AKT plays a role in glucose metabolism.[1] In cell culture, this can be mimicked by altering the glucose concentration in the medium. To mitigate this, ensure your cell culture medium has a physiological glucose concentration (typically around 5.5 mM). If you suspect this compound is altering glucose uptake in your cells, you can measure glucose consumption and lactate (B86563) production in the media. For control groups, maintaining a stable and physiological glucose environment is key.
Q5: What could be causing a rash-like phenotype (e.g., cell morphology changes, increased cell detachment) in my cell culture?
Drug-induced skin rash is a complex immunological reaction.[4][5] While fully replicating this in vitro is challenging, you may observe cellular stress responses. This could be due to off-target effects, metabolic stress, or the induction of inflammatory signaling pathways. It's important to differentiate this from overt cytotoxicity.
Troubleshooting Guides
Problem 1: Unexpectedly High Cytotoxicity in Control Group
Possible Causes:
-
On-target toxicity in normal cells: The control cell line may be unexpectedly sensitive to AKT inhibition.
-
Off-target effects: At the concentration used, this compound may be inhibiting other essential kinases.
-
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.
-
Compound instability: The compound may have degraded, leading to toxic byproducts.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 for both your experimental and control cell lines to identify a concentration that inhibits the target in the experimental line while having a minimal effect on the control.
-
Use a Lower Concentration: If possible, use the lowest effective concentration of this compound that shows the desired on-target effect.
-
Include a Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.[6]
-
Assess On-Target Effect: Confirm target engagement in your experimental cells at the chosen concentration by Western blot for phosphorylated AKT substrates (e.g., p-PRAS40, p-GSK3β).[7]
-
Use a Structurally Unrelated AKT Inhibitor: If the phenotype persists with a different AKT inhibitor, it is more likely an on-target effect.
-
Check Compound Integrity: Use a fresh stock of this compound.
Problem 2: Sub-lethal Effects on Control Group Viability (e.g., reduced proliferation, altered morphology)
Possible Causes:
-
Cytostatic effects of AKT inhibition: Inhibition of AKT can lead to cell cycle arrest without causing cell death.
-
Metabolic stress: this compound may be altering cellular metabolism, particularly glucose uptake.
-
Induction of cellular stress pathways: The compound may be activating stress-response pathways.
Troubleshooting Steps:
-
Perform Cell Cycle Analysis: Use flow cytometry to determine if this compound is causing cell cycle arrest in your control cells.
-
Monitor Cellular Metabolism: Measure glucose consumption and lactate production from the cell culture medium to assess metabolic changes.
-
Assess Apoptosis Markers: Use assays for markers like cleaved caspase-3 or Annexin V to distinguish between apoptosis and cytostatic effects.
-
Time-Course Experiment: Evaluate the effects of this compound on control cells at different time points to understand the kinetics of the response.
Data Presentation
Table 1: On-Target Inhibitory Activity of this compound
| Target | IC50 (nM) |
| AKT1 | 3 |
| AKT2 | 7 |
| AKT3 | 7 |
Data sourced from publicly available information.[8]
Table 2: Troubleshooting Summary for Control Group Viability Issues
| Issue | Possible Cause | Recommended Action |
| High Cytotoxicity | On-target toxicity | Perform dose-response curve; use lower concentration. |
| Off-target effects | Use lowest effective concentration; confirm with another AKT inhibitor. | |
| Solvent Toxicity | Include vehicle control; ensure low solvent concentration (e.g., DMSO ≤ 0.1%). | |
| Reduced Proliferation | Cytostatic effects | Perform cell cycle analysis. |
| Metabolic stress | Monitor glucose consumption and lactate production. | |
| Altered Morphology | Cellular stress | Assess markers of apoptosis and cellular stress. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol is for determining the effect of this compound on the viability of adherent cell lines.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.
Protocol 2: Western Blot for On-Target Inhibition
This protocol is to confirm that this compound is inhibiting the AKT pathway in your experimental cells.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-GSK3β, anti-total GSK3β, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentration of this compound or vehicle for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize bands using a chemiluminescent substrate.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
Mandatory Visualizations
Caption: The PI3K/AKT signaling pathway and the mechanism of action of this compound.
References
- 1. “The emerging role of this compound in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound augments chemotherapy via Akt inhibition in preclinical small cell lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 4. Frontiers | In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells [frontiersin.org]
- 5. In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Technical Support Center: Capivasertib Dosing for Xenograft Models
Welcome to the technical support center for Capivasertib (also known as AZD5363). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing preclinical xenograft studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (AZD5363) is a potent, orally bioavailable, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3)[1][2]. The PI3K/AKT signaling pathway is one of the most commonly dysregulated pathways in human cancers and plays a crucial role in cell growth, survival, proliferation, and metabolism[1]. In many tumors, this pathway is hyperactivated due to mutations in genes like PIK3CA or loss of the tumor suppressor PTEN[3]. This compound works by binding to the ATP-binding pocket of AKT, preventing its phosphorylation and activation, which in turn inhibits downstream signaling to effectors like mTOR, GSK3β, and PRAS40, ultimately leading to decreased tumor cell proliferation and survival[2][4][3].
This compound Signaling Pathway
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Q2: What are the recommended starting dosages for this compound in different xenograft models?
The optimal dose of this compound can vary significantly based on the xenograft model (cell-line derived vs. patient-derived), tumor type, and the specific dosing schedule (continuous vs. intermittent)[5]. Preclinical studies have explored a range of effective oral doses. It is strongly recommended to perform a tolerability study in your specific mouse strain before initiating efficacy experiments[5].
Below is a summary of dosages used in various published preclinical xenograft studies.
| Tumor Type | Xenograft Model | Dosing Schedule | Oral Dosage (mg/kg) | Observed Effect |
| Breast Cancer | BT474c (HER2+) | Twice Daily (BID), Continuous | 50 - 150 mg/kg | Dose-dependent tumor growth inhibition[5] |
| Breast Cancer | Various Models | Twice Daily (BID), Intermittent (4 days on / 3 days off) | 100 - 200 mg/kg | Significant tumor growth inhibition[5] |
| Prostate Cancer | mCRPC (in combination with docetaxel) | Twice Daily (BID), Intermittent (4 days on / 3 days off) | 320 mg (human equivalent dose) | Improved progression-free and overall survival[6] |
| Prostate Cancer | mCRPC (in combination with enzalutamide) | Twice Daily (BID), Intermittent (4 days on / 3 days off) | 400 mg (human equivalent dose) | Investigated for composite response rate[7] |
| Prostate Cancer | mHSPC (PTEN-deficient) | Twice Daily (BID), Intermittent (4 days on / 3 days off) | 400 mg (human equivalent dose) | Improved radiographic progression-free survival[8] |
Note: Dosages listed for prostate cancer are often from clinical trials but inform preclinical dose-ranging studies. Direct mg/kg conversions should be done carefully.
Q3: Which dosing schedule is more effective: continuous or intermittent?
Both continuous and intermittent dosing schedules have demonstrated efficacy in preclinical models[5][9]. Intermittent dosing (e.g., 4 days on, 3 days off) was developed to maximize the therapeutic margin and manage potential toxicities, such as hyperglycemia, that can be associated with continuous AKT inhibition[9][10]. Studies suggest that modestly increased doses on an intermittent schedule can achieve equivalent antitumor activity to lower doses given continuously[9]. The choice of schedule may depend on the specific goals of the study, the combination agent being used, and the tolerability profile in the chosen animal model[9].
Q4: How should I prepare and administer this compound for a xenograft study?
This compound is an orally bioavailable small molecule[2]. For preclinical studies, it is typically administered via oral gavage.
General Preparation Protocol:
-
Vehicle Selection: The choice of vehicle is critical for drug suspension and bioavailability. While specific vehicles may vary between labs, a common and effective vehicle for this compound is a 0.5% (w/v) solution of hydroxypropyl methylcellulose (B11928114) (HPMC) in water.
-
Suspension Preparation:
-
Calculate the total amount of this compound needed for the study group and a small excess.
-
Weigh the required amount of this compound powder.
-
Gradually add the vehicle to the powder while continuously mixing (e.g., vortexing or stirring) to ensure a uniform suspension. Sonication may be used to aid in creating a fine, homogenous mixture.
-
Prepare the suspension fresh daily before administration to ensure stability and consistent dosing.
-
-
Administration:
-
Administer the suspension via oral gavage using an appropriately sized gavage needle for the age and weight of the mouse.
-
The volume administered is typically 100-200 µL (0.1-0.2 mL) for a standard mouse, but should be calculated based on the animal's body weight to deliver the precise mg/kg dose.
-
Troubleshooting Guide
Problem: My xenograft model is not responding to this compound monotherapy.
-
Check the Genetic Background: The sensitivity of tumors to this compound is significantly correlated with the genetic status of the PI3K/AKT pathway[5]. Models with activating mutations in PIK3CA or AKT1, or with loss of PTEN function, are most likely to respond[5][11]. Conversely, the presence of RAS mutations has been linked to resistance[3][5]. Verify the genetic profile of your cell line or PDX model.
-
Investigate Compensatory Pathways: Inhibition of the AKT pathway can lead to the activation of compensatory signaling pathways, such as the upregulation of receptor tyrosine kinases like HER2 and HER3, which can circumvent the blockade and promote resistance[1].
-
Consider Combination Therapy: this compound has shown enhanced antitumor activity when combined with other agents. For breast cancer xenografts, combinations with chemotherapy (docetaxel), anti-HER2 agents (trastuzumab, lapatinib), or endocrine therapy (fulvestrant) have proven effective[3][5][12].
-
Confirm Drug Exposure: Ensure the drug is being administered correctly and that the formulation is stable. If possible, perform pharmacokinetic analysis to confirm adequate plasma concentrations are being achieved in the animals.
Problem: I am observing significant toxicity (e.g., weight loss, hyperglycemia) in my study animals.
-
Perform a Tolerability Study: Tolerability can vary between different mouse strains[5]. Before a full-scale efficacy study, it is crucial to test the planned dose and schedule in a small cohort of non-tumor-bearing mice to establish the maximum tolerated dose (MTD).
-
Monitor Blood Glucose: Hyperglycemia is a known on-target effect of AKT inhibition due to the pathway's role in glucose metabolism[1][10]. Monitor fasting blood glucose levels regularly.
-
Adjust the Dosing Schedule: If toxicity is observed with continuous daily dosing, switch to an intermittent schedule (e.g., 4 days on/3 days off). This allows for recovery from on-target toxicities while often maintaining antitumor efficacy[9][10].
-
Implement Dose Reduction: If toxicity persists on an intermittent schedule, a dose reduction may be necessary. The recommended first dose reduction in clinical settings is from 400 mg to 320 mg, which can be a guide for preclinical adjustments[11][12].
General Experimental Protocol
The following provides a generalized workflow for conducting a this compound efficacy study using patient-derived xenograft (PDX) or cell-line derived xenograft (CDX) models.
Xenograft Study Workflow
Caption: General experimental workflow for a this compound xenograft study.
Detailed Methodologies:
-
Animal Models: Use immunodeficient mice (e.g., NOD/SCID, NSG) for establishing xenografts[13]. Allow animals to acclimatize for at least one week before any procedures.
-
Tumor Implantation:
-
CDX Models: Subcutaneously inject a suspension of cultured cancer cells (typically 1-10 million cells in 100-200 µL of saline or Matrigel) into the flank of each mouse.
-
PDX Models: Implant small, sterile fragments of patient tumor tissue subcutaneously or orthotopically into the relevant organ site (e.g., mammary fat pad for breast cancer)[13][14].
-
-
Tumor Growth Monitoring: Begin monitoring tumor growth 2-3 times per week using digital calipers once tumors are palpable. Tumor volume is typically calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize animals into treatment cohorts (e.g., Vehicle control, this compound low dose, this compound high dose) ensuring an even distribution of tumor sizes across groups.
-
Drug Administration:
-
Prepare this compound suspension fresh daily as described in Q4.
-
Administer the drug or vehicle via oral gavage according to the selected dosing schedule (e.g., twice daily, 4 days on/3 days off).
-
-
Efficacy and Tolerability Monitoring:
-
Continue to measure tumor volume and animal body weight 2-3 times per week.
-
Monitor animals for any clinical signs of toxicity (e.g., changes in posture, activity, or fur texture).
-
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³), or after a fixed duration. At the endpoint, tumors can be excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blot for p-AKT, p-PRAS40) or histopathology[3][5].
References
- 1. “The emerging role of this compound in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 3. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. AZD5363 [openinnovation.astrazeneca.com]
- 6. Pan-AKT Inhibitor this compound With Docetaxel and Prednisolone in Metastatic Castration-Resistant Prostate Cancer: A Randomized, Placebo-Controlled Phase II Trial (ProCAID) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in combination with enzalutamide for metastatic castration resistant prostate cancer after docetaxel and abiraterone: Results from the randomized phase II RE-AKT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound+Abiraterone as Treatment for Patients with Metastatic Hormone-sensitive Prostate Cancer and PTEN deficiency [astrazenecaclinicaltrials.com]
- 9. Validation of a predictive modeling approach to demonstrate the relative efficacy of three different schedules of the AKT inhibitor AZD5363 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting poor Capivasertib efficacy in a known sensitive cell line
Welcome to the technical support center for researchers utilizing Capivasertib in in vitro experiments. This resource is designed to provide clear and actionable troubleshooting guidance to address common challenges, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as AZD5363) is a potent and selective, orally active small-molecule inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2][3][4] It functions by binding to the ATP-binding pocket of AKT, which prevents the phosphorylation and subsequent activation of the kinase.[1] This blockade disrupts the PI3K/AKT/mTOR signaling pathway, a critical regulator of many cellular processes including cell growth, proliferation, survival, and metabolism.[1][5][6] Dysregulation of this pathway is a frequent event in many cancers, making it an important therapeutic target.[1][7]
Q2: In which cancer cell lines is this compound expected to be effective?
A2: this compound has demonstrated significant anti-tumor activity in a variety of cancer cell lines, particularly those with hyperactivation of the PI3K/AKT/mTOR pathway.[1][8] Sensitivity is often correlated with specific genetic alterations, such as:
Preclinical studies have shown efficacy in breast, prostate, and ovarian cancer cell lines, among others.[1][3]
Q3: My known this compound-sensitive cell line is showing unexpected resistance. What are the first steps to troubleshoot?
A3: When a sensitive cell line fails to respond as expected, a systematic review of the experimental setup is crucial.[10] Initial checks should focus on three main areas: the drug, the cells, and the assay itself. This guide will walk you through these troubleshooting steps.
Troubleshooting Guide: Poor this compound Efficacy
If you are observing reduced or no effect of this compound in a cell line known to be sensitive, follow this step-by-step guide to identify the potential cause.
Step 1: Verify the Integrity and Activity of this compound
The first possibility to rule out is an issue with the compound itself.
Question: How can I confirm my this compound stock is active?
Answer:
-
Check Storage and Handling: Confirm that the powdered compound and stock solutions have been stored according to the manufacturer's recommendations (typically at -20°C or -80°C). Avoid multiple freeze-thaw cycles, which can degrade the compound.[10][11] It is best practice to aliquot stock solutions for single use.
-
Prepare Fresh Solutions: If there is any doubt, prepare a fresh stock solution from the powdered compound.[11][12] Ensure the correct solvent (usually DMSO) is used and that the compound is fully dissolved.
-
Confirm Target Engagement: The most definitive way to check for drug activity is to perform a Western blot to assess the phosphorylation status of AKT's direct downstream targets. Treatment of a sensitive cell line with active this compound should result in a marked decrease in the phosphorylation of proteins like PRAS40 and GSK3β.[3]
Step 2: Assess the Health and Identity of the Cell Line
Problems with the cells are a common source of experimental variability and unexpected results.
Question: What common cell culture issues can affect this compound efficacy?
Answer:
-
Cell Line Authentication: Ensure your cell line is authentic and not misidentified or cross-contaminated. Use short tandem repeat (STR) profiling to confirm the identity of your cell line stock.
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular metabolism and signaling pathways, affecting drug response. Regularly test your cultures for mycoplasma.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes, potentially causing changes in drug sensitivity.[10]
-
Culture Conditions: Maintain consistent cell culture conditions, including media formulation, serum percentage, and incubator CO2 and temperature levels. Variations can impact cell growth rates and signaling activity.
Step 3: Evaluate and Optimize the Experimental Assay
The assay used to measure efficacy can also be a source of error.
Question: My cell viability assay (e.g., MTT, CellTiter-Glo®) is giving inconsistent results. What should I check?
Answer:
-
Cell Seeding Density: Optimize the initial cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. Overly confluent or sparse cultures can respond differently to treatment.[10][13]
-
Assay Compatibility: Ensure your chosen viability assay is appropriate for your experimental conditions. For example, assays that measure metabolic activity can be confounded by treatments that alter cellular metabolism without directly causing cell death.[10] Consider using an alternative method (e.g., direct cell counting with trypan blue, or an ATP-based assay like CellTiter-Glo®) to confirm results.[11]
-
Drug-Assay Interference: Some compounds can interfere with assay reagents. For example, colored compounds can affect absorbance readings in MTT assays. Run proper controls, including media-only, vehicle-only, and compound-only wells, to check for interference.
Step 4: Investigate Biological Mechanisms of Resistance
If technical issues have been ruled out, the cause may be a biological change in the cells.
Question: How can I verify that this compound is inhibiting the AKT pathway in my cells?
Answer: The most direct way is to measure the phosphorylation of AKT and its downstream targets via Western blot. A successful inhibition by this compound should show:
-
A significant decrease in phosphorylated GSK3β and PRAS40.[3]
-
A potential increase in the phosphorylation of AKT itself (at Ser473 and Thr308), which can be a feedback mechanism upon pathway inhibition.[14]
Question: Could my cells have acquired resistance to this compound?
Answer: Yes, prolonged exposure to a targeted inhibitor can lead to acquired resistance.[15] Mechanisms can include:
-
Pathway Reactivation: Cells may rewire signaling pathways to bypass AKT inhibition and reactivate downstream effectors like mTORC1.[16][17] This can involve the upregulation of other kinases.
-
Changes in Protein Expression: Studies have shown that acquired resistance can be associated with reduced expression of proteins like 4EBP1.[8][18]
If acquired resistance is suspected, you would need to perform more in-depth molecular analyses, such as phosphoproteomics or RNA sequencing, to identify the underlying changes.
Data Presentation
Table 1: Representative IC50 Values for this compound in Sensitive Cell Lines
The following table provides a summary of reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines, demonstrating the range of sensitivity.
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H929 | Multiple Myeloma | 0.068 |
| WSU-DLCL2 | B-cell Lymphoma | 0.096 |
| MOLT-16 | T-cell Leukemia | 0.115 |
| OCUB-M | Breast Cancer | 0.147 |
| LNCaP | Prostate Cancer | 0.158 |
| SU-DHL-6 | B-cell Lymphoma | 0.172 |
| MM1S | Multiple Myeloma | 0.206 |
| UACC-893 | Breast Cancer | 0.232 |
| CCRF-CEM | T-cell Leukemia | 0.313 |
| (Data sourced from the Genomics of Drug Sensitivity in Cancer database)[19] |
Visualizations
Key Experimental Protocols
Protocol 1: Cell Viability using CellTiter-Glo® Luminescent Assay
This protocol determines the number of viable cells in culture based on the quantification of ATP.[20]
-
Cell Seeding: Prepare a cell suspension and seed the desired number of cells (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium into a 96-well opaque-walled plate. Include wells with medium only for background measurement.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Remove 50 µL of medium from each well and add 50 µL of the 2x drug dilutions. Include vehicle-only (e.g., DMSO) control wells.
-
Treatment Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[21][22]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[21][22]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[21][22]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[21][22]
-
-
Data Recording: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
Protocol 2: Western Blot for Phospho-AKT (Ser473) and Total AKT
This protocol is used to assess the inhibition of the AKT signaling pathway.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound and a vehicle control for the desired time (e.g., 2-6 hours).
-
After treatment, place plates on ice and wash cells once with ice-cold PBS.[23]
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[23]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[23][24]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.[23][24]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[23]
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[23][25]
-
Incubate the membrane with the primary antibody against phospho-AKT (Ser473) (e.g., at 1:1000 dilution) overnight at 4°C with gentle agitation.[23][25]
-
Wash the membrane three times for 10 minutes each with TBST.[23][24]
-
Incubate with an HRP-conjugated secondary antibody (e.g., at 1:2000 dilution) for 1 hour at room temperature.[23]
-
Wash the membrane again three times for 10 minutes each with TBST.[23]
-
-
Detection:
-
Prepare an ECL substrate according to the manufacturer's instructions and incubate with the membrane.[23]
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped using a stripping buffer and re-probed with an antibody against total AKT, and subsequently a loading control like β-actin or GAPDH.[26]
-
-
Analysis: Quantify band intensities using densitometry software. Normalize the phospho-AKT signal to the total AKT signal for each sample.[23]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - NCI [dctd.cancer.gov]
- 3. “The emerging role of this compound in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 8. kar.kent.ac.uk [kar.kent.ac.uk]
- 9. This compound (Truqap) - side effects and more | | Breast Cancer Now [breastcancernow.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Investigating mechanisms of acquired resistance to the AKT inhibitor this compound (AZD5363) - Kent Academic Repository [kar.kent.ac.uk]
- 19. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 21. promega.com [promega.com]
- 22. ch.promega.com [ch.promega.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. ccrod.cancer.gov [ccrod.cancer.gov]
- 26. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Capivasertib
Technical Support Center: Capivasertib
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of this compound, alongside troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound powder should be stored at -20°C for up to 3 years. For shorter durations, it can be stored at 4°C for up to 2 years.[1] It is crucial to store the compound in a tightly sealed container to protect it from moisture.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For long-term storage, it is recommended to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles. In DMSO, this compound solutions can be stored at -80°C for up to 1 year or at -20°C for up to 6 months.[1] The stability of compounds in DMSO can be compound-specific, and for critical experiments, using freshly prepared solutions is advisable.[2]
Q3: Can I store this compound solutions at room temperature?
A3: It is not recommended to store this compound solutions at room temperature for extended periods. A stability study in human plasma showed that at 22°C (room temperature), this compound is stable for at least 6 hours.[3] For any storage longer than a typical workday, refrigeration or freezing is recommended.
Q4: What are the signs that my this compound may have degraded?
A4: Visual signs of degradation in solid this compound can include a change in color or clumping of the powder. For solutions, precipitation upon thawing can indicate instability. The most reliable way to assess degradation is through analytical methods such as HPLC, which can reveal the presence of degradation products and a decrease in the purity of the parent compound. If you observe unexpected or inconsistent results in your experiments, improper storage and subsequent degradation of this compound should be considered as a potential cause.
Q5: What are the known degradation pathways for this compound?
A5: Forced degradation studies have shown that this compound is susceptible to degradation under acidic, alkaline, oxidative (peroxide), and thermal stress.[4][5][6] This suggests that exposure to strong acids, bases, oxidizing agents, and high temperatures should be avoided during storage and handling.
Troubleshooting Guide: Storage and Stability Issues
This guide is intended to help researchers troubleshoot experimental issues that may be related to the storage and handling of this compound.
Caption: Troubleshooting workflow for this compound storage issues.
Data Presentation: Storage Conditions Summary
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms based on available data.
| Form | Solvent | Temperature | Duration | Reference |
| Solid (Powder) | N/A | -20°C | 3 years | [1][7] |
| N/A | 4°C | 2 years | [1] | |
| N/A | 20-25°C (68-77°F) | Not specified for long-term; used for pharmaceutical products | [8] | |
| Solution | DMSO | -80°C | 1 year | [1][7] |
| DMSO | -20°C | 6 months | [1] | |
| Ethanol | -80°C | 1 year | [7] | |
| Human Plasma | -60°C | 1 month | [3] | |
| Human Plasma | 4°C | 24 hours | [3] | |
| Human Plasma | 22°C | 6 hours | [3] |
Experimental Protocols
1. Protocol for Stability-Indicating HPLC Method
This protocol is adapted from a validated method for the estimation of this compound and its degradation products.[4][5][9][10]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mobile Phase: A 50:50 (v/v) mixture of Acetonitrile and 0.1% Triethylamine, with the pH adjusted to 2.5 using Formic acid.[5][9]
-
Procedure:
-
Prepare a standard stock solution of this compound in a suitable solvent (e.g., Methanol or the mobile phase).
-
Prepare working solutions by diluting the stock solution with the mobile phase to fall within the linear range of the assay (e.g., 50-300 µg/mL).[4][5]
-
Inject the sample into the HPLC system.
-
The retention time for this compound is approximately 3.35 minutes under similar conditions.[4]
-
Analyze the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound compound.
-
2. Protocol for Forced Degradation Study
This protocol outlines the conditions for inducing degradation of this compound to test the specificity of stability-indicating analytical methods.[6]
-
Preparation of Sample Stock Solution: Accurately weigh and dissolve this compound in a suitable diluent to a known concentration.
-
Acid Degradation:
-
To an aliquot of the stock solution, add 0.1N HCl.
-
Reflux the solution at 50°C for 2 hours.
-
Cool the solution and neutralize it with an equivalent amount of 0.1N NaOH.
-
Dilute to the final volume with the diluent.
-
-
Alkali Degradation:
-
To an aliquot of the stock solution, add 0.1N NaOH.
-
Reflux the solution at 50°C for 2 hours.
-
Cool the solution and neutralize it with an equivalent amount of 0.1N HCl.
-
Dilute to the final volume with the diluent.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute to the final volume with the diluent.
-
-
Thermal Degradation:
-
Expose the solid this compound powder to dry heat at a specified temperature (e.g., 60°C) for a defined period.
-
Alternatively, reflux a solution of this compound at a high temperature.
-
Prepare a sample for analysis by dissolving the heat-treated solid or diluting the heated solution.
-
-
Analysis: Analyze all stressed samples using a stability-indicating HPLC method (as described above) to separate and quantify the degradation products.
Signaling Pathway
This compound is a potent and selective pan-inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[11] It functions by blocking the phosphorylation of downstream AKT substrates, thereby inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[12][13][14]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of an HPLC-UV Method for this compound Quantification in Human Plasma [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. seejph.com [seejph.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | AZD5363 | AKT inhibitor | TargetMol [targetmol.com]
- 8. reference.medscape.com [reference.medscape.com]
- 9. researchgate.net [researchgate.net]
- 10. impactfactor.org [impactfactor.org]
- 11. This compound | C21H25ClN6O2 | CID 25227436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 14. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Capivasertib Kinase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for Capivasertib kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the serine/threonine protein kinase AKT (also known as protein kinase B).[1][2][3] It functions by competing with ATP to bind to the kinase's active site, thereby preventing the phosphorylation of AKT's downstream substrates.[1][4] this compound targets all three isoforms of AKT (AKT1, AKT2, and AKT3).[1][4] By inhibiting AKT, this compound disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival, and is often dysregulated in cancer.[1]
Q2: Why is optimizing the ATP concentration critical for a this compound kinase assay?
As an ATP-competitive inhibitor, the measured IC50 value of this compound is highly dependent on the ATP concentration in the assay.[5][6] The relationship between IC50, the inhibitor's binding affinity (Ki), and ATP concentration is described by the Cheng-Prusoff equation: IC50 = Ki (1 + [ATP] / Km), where Km is the Michaelis constant of the kinase for ATP.[6][7] Running assays at the Km for ATP allows for a more direct measurement of the inhibitor's binding affinity.[6] However, using physiological ATP concentrations (typically in the millimolar range) can provide a better prediction of the inhibitor's efficacy in a cellular context.[6][7]
Q3: What is the role of Dithiothreitol (DTT) in a kinase assay buffer?
Dithiothreitol (DTT) is a reducing agent used to prevent the oxidation of cysteine residues within the kinase. This helps to maintain the enzyme's proper conformation and catalytic activity.[8] The presence of a reducing agent like DTT is important for the stability and activity of many kinases.[9]
Q4: Can the type of substrate used affect the kinase assay results?
Yes, the choice of substrate can significantly influence the outcome of the assay. It is recommended to use a substrate that is specifically and efficiently phosphorylated by the AKT kinase. A commonly used substrate for AKT assays is a synthetic peptide derived from GSK-3.[10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Non-specific binding of detection antibodies: In antibody-based assays, the antibody may bind non-specifically to the plate or other components. 2. High kinase autophosphorylation: The kinase may be phosphorylating itself at a high rate.[12] 3. Reagent contamination: Reagents may be contaminated with ATP or ADP.[12] | 1. Increase the number of wash steps and include a blocking agent like Bovine Serum Albumin (BSA) in the buffer.[12] 2. Run a control reaction without the substrate to quantify autophosphorylation. If it is high, consider reducing the enzyme concentration.[12] 3. Use fresh, high-purity reagents.[13] |
| Low or No Signal | 1. Inactive kinase: The enzyme may have lost activity due to improper storage or handling. 2. Suboptimal reagent concentrations: The concentrations of ATP, substrate, or kinase may not be optimal.[12] 3. Incorrect buffer composition: The buffer may lack necessary cofactors (e.g., MgCl2) or have a suboptimal pH.[12] | 1. Ensure the kinase has been stored and handled correctly. Test its activity with a known activator if available. 2. Perform titration experiments to determine the optimal concentration for each reagent. 3. Verify that the buffer composition is appropriate for AKT kinase activity. A typical buffer includes Tris-HCl, MgCl2, and DTT.[10][14] |
| High Variability Between Replicates | 1. Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variability. 2. Inconsistent incubation times or temperatures: Variations in these parameters can affect reaction rates. 3. Plate edge effects: Wells on the edge of the plate may experience different evaporation rates or temperature fluctuations. | 1. Use calibrated pipettes and ensure proper mixing. 2. Use a reliable incubator and be precise with timing. 3. Avoid using the outermost wells of the plate for critical samples. |
| IC50 Value is Higher Than Expected | 1. High ATP concentration: As this compound is an ATP-competitive inhibitor, a high ATP concentration will increase the apparent IC50 value.[6] 2. Use of a truncated kinase: Some inhibitors require the full-length kinase for optimal binding.[15] | 1. Reduce the ATP concentration to the Km value for the kinase. If the Km is unknown, it may need to be determined experimentally.[6] 2. Ensure that you are using the full-length, active form of the AKT enzyme. |
Experimental Protocols
Protocol: Determining the Optimal Enzyme Concentration
-
Prepare a serial dilution of the AKT enzyme in the kinase reaction buffer.
-
Add a fixed, saturating concentration of substrate and ATP to each well of a multi-well plate.
-
Add the different concentrations of the AKT enzyme to the wells to initiate the reaction.
-
Incubate the plate at the desired temperature for a fixed amount of time.
-
Stop the reaction and measure the signal according to your assay's detection method.
-
Plot the signal versus the enzyme concentration and select a concentration that falls within the linear range of the assay.
Protocol: ATP Titration (Determining ATP Km)
-
Prepare a serial dilution of ATP in the kinase reaction buffer.
-
Add a fixed, optimal concentration of the AKT enzyme and substrate to each well.
-
Add the different concentrations of ATP to the wells to initiate the reaction.
-
Incubate the plate for a time period that ensures the reaction is in the linear phase.
-
Stop the reaction and measure the kinase activity.
-
Plot the kinase activity versus the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km value.
Data Presentation
Table 1: Recommended Starting Buffer Conditions for this compound AKT Kinase Assays
| Component | Recommended Concentration | Purpose |
| Tris-HCl (pH 7.5) | 25-50 mM | Buffering agent to maintain optimal pH.[10][14] |
| MgCl2 | 5-20 mM | Essential cofactor for kinase activity.[10][12] |
| Dithiothreitol (DTT) | 1-2 mM | Reducing agent to maintain kinase stability and activity.[10] |
| Bovine Serum Albumin (BSA) | 0.1 mg/mL | Reduces non-specific binding and stabilizes the enzyme.[14][16] |
| Na3VO4 | 0.1 mM | A general phosphatase inhibitor to prevent dephosphorylation of the substrate.[10] |
| β-glycerophosphate | 5 mM | A general phosphatase inhibitor.[10] |
| ATP | At or near the Km of AKT | To allow for sensitive detection of an ATP-competitive inhibitor.[6] |
| AKT Substrate | At or above the Km | To ensure the substrate is not a limiting factor. |
Visualizations
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for optimizing a kinase assay.
Caption: A decision tree for troubleshooting low signal in a kinase assay.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. This compound - NCI [dctd.cancer.gov]
- 4. “The emerging role of this compound in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shop.carnabio.com [shop.carnabio.com]
- 6. benchchem.com [benchchem.com]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. researchgate.net [researchgate.net]
- 9. DTT (Dithiothreitol) | Cell Signaling Technology [cellsignal.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. benchchem.com [benchchem.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. reactionbiology.com [reactionbiology.com]
Validation & Comparative
A Head-to-Head In Vitro Comparison of the AKT Inhibitors Capivasertib and Ipatasertib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical focus due to its frequent dysregulation in various malignancies.[1] This pathway governs essential cellular processes including growth, proliferation, survival, and metabolism.[1][2] Two leading ATP-competitive pan-AKT inhibitors, Capivasertib (AZD5363) and Ipatasertib (GDC-0068), have emerged as promising therapeutic agents.[1] This guide provides an objective in vitro comparison of their performance, supported by experimental data, to aid in research and development decisions.
Mechanism of Action: Targeting a Central Signaling Hub
Both this compound and Ipatasertib are potent, orally bioavailable, small-molecule inhibitors that target all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][3][4][5] They function by competitively binding to the ATP-binding pocket of AKT, which prevents the phosphorylation and activation of its downstream targets.[1][6] This blockade disrupts the entire signaling cascade, ultimately leading to decreased cell proliferation and survival, and the induction of apoptosis.[2][6]
Biochemical Potency: A Nuanced Comparison
In vitro biochemical assays reveal subtle differences in the inhibitory concentrations (IC50) of this compound and Ipatasertib against the three AKT isoforms. This compound generally shows slightly higher potency against AKT1 and AKT2, while both inhibitors exhibit comparable potency against AKT3.[1] Lower IC50 values indicate greater potency.
| Inhibitor | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) |
| This compound | 3[1][7][8][9][10] | 7-8[1][7][8][9] | 7-8[1][7][8][9] |
| Ipatasertib | 5[1] | 18[1] | 8[1][11] |
In Vitro Cellular Effects: Proliferation, Apoptosis, and Cell Cycle
The biochemical potency of these inhibitors translates into distinct effects on cancer cells in vitro.
Cell Proliferation and Viability
Both this compound and Ipatasertib inhibit cell proliferation in a dose-dependent manner across a range of cancer cell lines.[7][12][13] Sensitivity to these inhibitors is often heightened in cell lines harboring specific genetic alterations, such as PTEN loss or activating mutations in PIK3CA, which lead to hyperactivation of the AKT pathway.[7][14]
| Inhibitor | Cell Line | Cancer Type | Key Genetic Alteration | IC50 (µM) |
| Ipatasertib | ARK1 | Uterine Serous Carcinoma | PTEN wild-type | 6.62[12] |
| SPEC-2 | Uterine Serous Carcinoma | PTEN null | 2.05[12] | |
| HEC-1A | Endometrial Cancer | - | 4.65[13] | |
| ECC-1 | Endometrial Cancer | - | 2.92[13] | |
| This compound | - | Various Solid & Hematologic Tumors | - | < 3 (in 41 of 182 lines)[7] |
Downstream Pathway Inhibition
Consistent with their mechanism of action, both drugs effectively inhibit the phosphorylation of downstream AKT substrates. Treatment with either inhibitor leads to a decrease in the phosphorylation of targets like S6 ribosomal protein (p-S6), a key component of the mTOR pathway.[8][9][12][13] Interestingly, treatment can lead to a compensatory increase in the phosphorylation of AKT itself at sites like Ser473, which is indicative of target engagement by the drug within the cell.[8][9][12][13]
Induction of Apoptosis and Cell Cycle Arrest
By disrupting the pro-survival signaling of the AKT pathway, both this compound and Ipatasertib effectively induce apoptosis.[2][15] Studies on Ipatasertib show a dose-dependent increase in the activity of cleaved caspases 3, 8, and 9, indicating activation of both intrinsic and extrinsic apoptotic pathways.[12][13] Furthermore, these inhibitors can cause cell cycle arrest, with Ipatasertib inducing G1 or G2 phase arrest depending on the cell line.[12][13] this compound has also been shown to induce apoptosis and alter cell cycle progression.[16][17]
Experimental Protocols
The characterization and comparison of AKT inhibitors rely on standardized in vitro assays. Below are generalized protocols for key experiments.
In Vitro Kinase Inhibition Assay (Mobility Shift)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified AKT.
-
Objective: To determine the IC50 value of the inhibitor against each AKT isoform.
-
Principle: Active recombinant AKT enzymes are incubated with a fluorescently labeled peptide substrate and ATP in the presence of varying inhibitor concentrations. A microfluidic chip-based electrophoresis system (e.g., Caliper LabChip) separates the phosphorylated product from the non-phosphorylated substrate based on changes in charge. The degree of inhibition is quantified by measuring the reduction in the fluorescent product.[1][7]
-
Procedure Outline:
-
Prepare a reaction mixture containing assay buffer, active AKT1, AKT2, or AKT3 enzyme, a fluorescently-labeled peptide substrate, and ATP (at the Km concentration for each isoform).[7]
-
Add serial dilutions of this compound or Ipatasertib to the wells of a microplate.
-
Initiate the kinase reaction by adding the enzyme/substrate mixture.
-
Incubate for a defined period at a controlled temperature.
-
Stop the reaction.
-
Analyze the samples using a mobility shift assay instrument to separate and quantify the substrate and product.[7]
-
Calculate the percent inhibition at each concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay (MTT/MTS)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Objective: To determine the IC50 value of the inhibitor on cancer cell proliferation.
-
Principle: Viable cells contain mitochondrial dehydrogenases that convert a tetrazolium salt (e.g., MTT or MTS) into a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
-
Procedure Outline:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to attach overnight.[7][13][18]
-
Replace the medium with fresh medium containing serial dilutions of the inhibitor or vehicle control (e.g., DMSO).[7][18]
-
Incubate the plates for a specified duration (typically 72 hours).[7][12][13][19]
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours.[12][13][18]
-
If using MTT, add a solubilizing agent (like DMSO) to dissolve the formazan crystals.[12][18]
-
Measure the absorbance of the colored solution at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[12][13][18]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12][13]
-
Western Blotting
This technique is used to detect and quantify specific proteins in cell lysates, allowing for the assessment of target engagement and downstream pathway modulation.
-
Objective: To measure the effect of the inhibitor on the phosphorylation status of AKT and its downstream targets (e.g., GSK3β, S6, PRAS40).
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target proteins (both total and phosphorylated forms).
-
Procedure Outline:
-
Seed cells and treat with the inhibitor for a defined period (e.g., 2-24 hours).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1][18]
-
Block the membrane to prevent non-specific antibody binding.[18][20]
-
Incubate the membrane with a primary antibody specific for the target of interest (e.g., anti-p-AKT Ser473, anti-total-AKT).[20]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[18][20]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[18][20]
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the change in phosphorylation.[1]
-
Summary and Conclusion
Both this compound and Ipatasertib are highly potent, pan-AKT inhibitors that effectively suppress the PI3K/AKT signaling pathway in vitro, leading to reduced cell proliferation and increased apoptosis in cancer cell lines.
-
This compound demonstrates slightly greater biochemical potency against AKT1 and AKT2 isoforms.
-
Ipatasertib has been extensively characterized in various cancer cell lines, with its efficacy clearly linked to the genetic background of the cells, particularly PTEN status.
The choice between these inhibitors for research or therapeutic development may depend on the specific AKT isoform of interest, the cellular and genetic context of the cancer being studied, and the desired pharmacological profile. The provided experimental protocols offer a robust framework for conducting in vitro assays to further characterize and compare these and other AKT inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. “The emerging role of this compound in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound (AZD5363) | CAS#:1143532-39-1 | Chemsrc [chemsrc.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | AZD5363 | AKT inhibitor | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ipatasertib exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound combines with docetaxel to enhance anti-tumour activity through inhibition of AKT-mediated survival mechanisms in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. benchchem.com [benchchem.com]
Validating Capivasertib's In Vivo Target Engagement: A Comparative Guide to Western Blot and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent engages its intended target within a living organism is a critical step in preclinical and clinical development. This guide provides a comprehensive comparison of Western blot and alternative methodologies for validating the in vivo target engagement of Capivasertib, a potent and selective pan-AKT inhibitor. Experimental data and detailed protocols are provided to assist in the selection of the most appropriate technique for specific research needs.
This compound is a small molecule inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1] By competitively binding to the ATP-binding pocket of AKT, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2] Validating the engagement of this compound with AKT in vivo is crucial for establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship and determining the optimal dosing strategy.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which leads to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is activated through phosphorylation at two key sites: Threonine 308 (T308) and Serine 473 (S473). Activated AKT then phosphorylates a variety of downstream substrates, including glycogen (B147801) synthase kinase 3 beta (GSK3β) and proline-rich AKT substrate of 40 kDa (PRAS40), leading to the activation of mTOR and subsequent promotion of cell growth and proliferation.
Western Blot for In Vivo Target Engagement
Western blot is a widely used and robust technique to assess changes in protein expression and post-translational modifications, such as phosphorylation, providing a direct readout of target engagement for kinase inhibitors.[3] In the context of this compound, Western blot analysis of tumor lysates from in vivo studies can quantify the reduction in phosphorylation of key AKT downstream substrates.
Experimental Workflow for Western Blot
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetics of this compound in Patients with Advanced or Metastatic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Capivasertib Efficacy: A Comparative Guide to Biomarkers of Sensitivity and Resistance
For Researchers, Scientists, and Drug Development Professionals
Capivasertib, a potent and selective pan-AKT inhibitor, has emerged as a promising therapeutic agent in cancers characterized by aberrant PI3K/AKT/mTOR pathway signaling.[1] Its clinical development has underscored the critical importance of predictive biomarkers to identify patient populations most likely to benefit and to understand mechanisms of resistance. This guide provides a comprehensive comparison of biomarkers for this compound sensitivity versus resistance, supported by experimental data and detailed methodologies.
Predictive Biomarkers of this compound Sensitivity
The primary biomarkers predictive of sensitivity to this compound are genetic alterations within the PI3K/AKT pathway. These alterations lead to the constitutive activation of AKT, rendering cancer cells dependent on this signaling cascade for their growth and survival.
Table 1: Key Predictive Biomarkers for this compound Sensitivity
| Biomarker | Alteration Type | Prevalence in HR+/HER2- Breast Cancer | Clinical Significance |
| PIK3CA | Activating mutations | ~40% | Associated with sensitivity to this compound in combination with fulvestrant (B1683766).[2][3] |
| AKT1 | Activating mutations (e.g., E17K) | ~4-7% | The AKT1 E17K mutation is a direct activator of the pathway and a strong predictor of response.[3][4] |
| PTEN | Loss of function (mutations or protein loss) | ~5-34% | PTEN loss leads to increased AKT activation and is associated with this compound sensitivity.[3][5] |
Experimental Protocols for Detecting Sensitivity Biomarkers
Accurate and robust detection of these biomarkers is crucial for patient selection. The following are summaries of commonly employed experimental protocols.
1. Next-Generation Sequencing (NGS) for PIK3CA, AKT1, and PTEN Alterations:
-
Methodology: DNA is extracted from formalin-fixed, paraffin-embedded (FFPE) tumor tissue. A whole-genome shotgun library is constructed and subjected to hybridization-based capture of all coding exons from 324 cancer-related genes, including PIK3CA, AKT1, and PTEN.[9] The captured DNA is then sequenced using an Illumina NGS platform to a high uniform depth.[9]
-
Data Analysis: A proprietary bioinformatics pipeline is used to identify substitutions, insertions, deletions, copy number alterations, and select gene rearrangements.[9]
2. Droplet Digital PCR (ddPCR) for AKT1 E17K Mutation Detection:
ddPCR offers high sensitivity for detecting low-frequency mutations.
-
Methodology: DNA is extracted from tumor tissue or circulating tumor DNA (ctDNA). The ddPCR reaction mix includes primers and fluorescently labeled probes specific for the wild-type and E17K mutant AKT1 alleles.[10] The reaction mix is partitioned into thousands of nanoliter-sized droplets, and PCR amplification is performed in each droplet.
-
Data Analysis: After amplification, the fluorescence of each droplet is measured to determine the presence of the mutant and wild-type alleles. The fraction of mutant alleles can then be quantified.[10]
3. Immunohistochemistry (IHC) for PTEN Protein Loss:
IHC is a widely available method to assess protein expression levels.
-
Methodology: 3-5 micron sections of FFPE tumor tissue are deparaffinized and rehydrated.[11] Antigen retrieval is performed, followed by blocking of endogenous peroxidase activity. The sections are incubated with a primary antibody against PTEN (e.g., clone 6H2.1).[1] A secondary antibody conjugated to a peroxidase-labeled polymer is then applied, followed by a chromogen to visualize the staining.
-
Scoring: PTEN expression is evaluated in tumor cells, with surrounding benign glands and/or stroma serving as an internal positive control. Loss of PTEN is determined by a significant decrease or complete absence of staining in tumor cells compared to the internal control.[12] A common cutoff for PTEN deficiency is <10% of tumor cells showing positive staining.[13]
Pharmacodynamic Biomarkers of this compound Activity
Pharmacodynamic biomarkers are used to confirm that this compound is engaging its target and modulating downstream signaling pathways. These are typically assessed in "window-of-opportunity" studies or from pre- and on-treatment biopsies.
Table 2: Key Pharmacodynamic Biomarkers for this compound
| Biomarker | Change with this compound | Method of Detection | Clinical Significance |
| pPRAS40 | Decrease | Immunohistochemistry (IHC) | Indicates inhibition of AKT downstream signaling. |
| pGSK3β | Decrease | Immunohistochemistry (IHC) | Confirms target engagement and pathway inhibition. |
| Ki67 | Decrease | Immunohistochemistry (IHC) | Indicates a reduction in tumor cell proliferation. |
Experimental Protocols for Detecting Pharmacodynamic Biomarkers
1. Immunohistochemistry (IHC) for pPRAS40, pGSK3β, and Ki67:
-
Methodology: Similar to the PTEN IHC protocol, FFPE tumor sections are stained with primary antibodies specific for phosphorylated PRAS40, phosphorylated GSK3β, or Ki67.
-
Scoring:
-
pPRAS40 and pGSK3β: Staining intensity and the percentage of positive tumor cells are evaluated to generate an H-score. A significant decrease in the H-score from baseline to on-treatment biopsy indicates a pharmacodynamic response.
-
Ki67: The percentage of tumor cells with positive nuclear staining is calculated. A reduction in the Ki67 proliferation index indicates a therapeutic effect.[14][15] Global scoring methods, where multiple fields of view are assessed, are recommended to account for tumor heterogeneity.[14][15]
-
Mechanisms and Biomarkers of this compound Resistance
Resistance to this compound can be intrinsic or acquired. Understanding the molecular mechanisms of resistance is key to developing strategies to overcome it.
Table 3: Mechanisms and Biomarkers of Acquired Resistance to this compound
| Mechanism | Biomarker | Clinical Implication |
| Reactivation of mTORC1 signaling | Sustained or increased pS6 despite AKT inhibition | Suggests a potential benefit of combination therapy with mTOR inhibitors. |
| Upregulation of Estrogen Receptor (ER) signaling | Increased ER expression or activity | Provides a rationale for combining this compound with ER-targeting therapies like fulvestrant. |
| Reduced 4EBP1 activity | Low 4EBP1 expression | May predict for acquired resistance. |
Experimental Protocols for Investigating Resistance Mechanisms
1. Western Blotting for Phosphoprotein Analysis:
Western blotting is a standard laboratory technique to assess changes in protein phosphorylation.
-
Methodology: Protein lysates are extracted from tumor cells or tissues. Proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for total and phosphorylated forms of proteins of interest (e.g., AKT, S6). A secondary antibody conjugated to an enzyme is used for detection via chemiluminescence or fluorescence.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated and total proteins are quantified. A ratio of phosphorylated to total protein is calculated to assess changes in signaling activity.[16][17][18]
Performance Comparison with Alternative Therapies
This compound is often considered in the context of other PI3K/AKT/mTOR pathway inhibitors, particularly in HR+/HER2- breast cancer.
Table 4: Comparative Efficacy of this compound vs. Alpelisib and Everolimus in HR+/HER2- Advanced Breast Cancer
| Therapy | Clinical Trial | Patient Population | Median Progression-Free Survival (PFS) |
| This compound + Fulvestrant | CAPItello-291 | PIK3CA/AKT1/PTEN-altered | 7.3 months |
| Placebo + Fulvestrant | CAPItello-291 | PIK3CA/AKT1/PTEN-altered | 3.1 months |
| Alpelisib + Fulvestrant | SOLAR-1 | PIK3CA-mutated | 11.0 months |
| Placebo + Fulvestrant | SOLAR-1 | PIK3CA-mutated | 5.7 months |
| Everolimus + Exemestane | BOLERO-2 | Overall population | 7.8 months |
| Placebo + Exemestane | BOLERO-2 | Overall population | 3.2 months |
Table 5: Comparative Safety Profile of this compound vs. Alpelisib
| Adverse Event (Grade ≥3) | This compound + Fulvestrant | Alpelisib + Fulvestrant |
| Diarrhea | 9.3% | 6.7% |
| Rash | 12.1% | 9.9% |
| Hyperglycemia | 2.3% | 36.6% |
Data from ASCO Rapid Recommendation Update.[19]
Signaling Pathways and Experimental Workflows
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for biomarker-driven patient selection for this compound therapy.
References
- 1. Protocol for PTEN Expression by Immunohistochemistry in Formalin-fixed Paraffin-embedded Human Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of phosphoinositide 3-kinase inhibitors and AKT-inhibitors in combination with fulvestrant in PIK3CA mutated, HR-positive, HER2-negative invasive breast cancer: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ngsabc.com [ngsabc.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Mar 27,2024 | Chugai Obtains Approval for FoundationOne CDx Cancer Genomic Profile to Be Used as a Companion Diagnostic for the AKT Inhibitor, this compound for Advanced HR-positive, HER2-negative Breast Cancer with PIK3CA, AKT1 or PTEN Alterations | News | CHUGAI PHARMACEUTICAL CO., LTD. [chugai-pharm.co.jp]
- 8. Clinical Application of the FoundationOne CDx Assay to Therapeutic Decision‐Making for Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical and analytical validation of FoundationOne®CDx, a comprehensive genomic profiling assay for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accurate detection of low prevalence AKT1 E17K mutation in tissue or plasma from advanced cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Test Details - PTEN Expression by Immunohistochemistry [knightdxlabs.ohsu.edu]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Immunohistochemistry for PTEN testing in HR +/HER2˗ metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ki67inbreastcancerwg.org [ki67inbreastcancerwg.org]
- 15. Analytical validation of a standardized scoring protocol for Ki67: phase 3 of an international multicenter collaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reduced phosphorylation of ribosomal protein S6 is associated with sensitivity to MEK inhibition in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
Navigating Resistance: A Comparative Guide to the Cross-Resistance Profile of Capivasertib with other AKT Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapeutics. This guide provides an objective comparison of the cross-resistance profile of Capivasertib (AZD5363), an ATP-competitive pan-AKT inhibitor, with other AKT inhibitors. By examining experimental data and detailing underlying mechanisms, this document serves as a critical resource for navigating the complexities of acquired resistance to AKT-targeted therapies.
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a frequent event in various cancers.[1][2] This has made AKT a prime target for therapeutic intervention. This compound is a potent, selective, ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[3] However, as with many targeted therapies, the emergence of acquired resistance presents a significant clinical challenge.[4] This guide explores the cross-resistance patterns between this compound and other classes of AKT inhibitors, including other ATP-competitive inhibitors like Ipatasertib and allosteric inhibitors such as MK-2206.
Quantitative Analysis of Cross-Resistance
The development of this compound-resistant cancer cell lines has enabled the direct assessment of cross-resistance to other AKT inhibitors. The following table summarizes the 50% growth inhibition (GI50) values and resistance factors (RF) for this compound and other AKT inhibitors in a parental ovarian carcinoma cell line (A2780) and its this compound-resistant derivative (254Rp).[5]
| Compound | Class | A2780 Parental GI50 (µM) | A2780 254Rp (this compound-Resistant) GI50 (µM) | Resistance Factor (RF) |
| This compound | ATP-competitive | 0.14 | 6.33 | ~45 |
| Ipatasertib | ATP-competitive | 0.14 | 6.33 | ~45 |
| MK-2206 | Allosteric | 0.08 | 2.17 | ~27 |
Data sourced from Jakubowski, J. M. (2019). Investigating mechanisms of acquired resistance to the AKT inhibitor this compound (AZD5363) [PhD thesis]. University of Kent.[5]
These data clearly demonstrate significant cross-resistance between this compound and another ATP-competitive inhibitor, Ipatasertib, in this model system. Notably, the this compound-resistant cell line also exhibits substantial resistance to the allosteric inhibitor MK-2206, suggesting a resistance mechanism that impacts both classes of inhibitors in this specific context.
Mechanisms of Resistance and Cross-Resistance
The landscape of cross-resistance is dictated by the specific molecular alterations that drive resistance to the primary inhibitor.
Resistance to ATP-Competitive Inhibitors (e.g., this compound, Ipatasertib):
Acquired resistance to ATP-competitive AKT inhibitors often involves the activation of bypass signaling pathways that circumvent the need for AKT activity.[6] This can lead to a broader cross-resistance profile. For instance, in some models, resistance to Ipatasertib is driven by the rewiring of compensatory signaling pathways, which can also render the cells resistant to allosteric inhibitors.[6]
Resistance to Allosteric Inhibitors (e.g., MK-2206):
In contrast, resistance to allosteric inhibitors is frequently associated with mutations within the AKT gene itself, particularly in the allosteric binding pocket.[6] A notable example is the AKT1 W80C mutation, which confers resistance to MK-2206.[6] Importantly, cells harboring this specific mutation may remain sensitive to ATP-competitive inhibitors like Ipatasertib, indicating a lack of cross-resistance in this scenario.[6] This highlights the target-centric nature of resistance to this class of inhibitors.
The following diagram illustrates the AKT signaling pathway and the distinct binding sites of ATP-competitive and allosteric inhibitors.
Caption: PI3K/AKT signaling pathway and inhibitor targets.
Experimental Protocols
To facilitate the replication and validation of cross-resistance studies, detailed methodologies for key experiments are provided below.
Generation of this compound-Resistant Cell Lines
A common method for developing drug-resistant cell lines involves continuous exposure to escalating concentrations of the drug over a prolonged period.
-
Initial Culture: Parental cancer cell lines (e.g., A2780 ovarian carcinoma) are cultured in standard growth medium.
-
Drug Exposure: Cells are treated with an initial sub-lethal concentration of this compound (e.g., starting at the GI20 concentration).
-
Dose Escalation: As cells adapt and resume proliferation, the concentration of this compound is gradually increased in a stepwise manner. This process is continued over several months until the cells can proliferate in a high concentration of the drug (e.g., 1-5 µM).[7]
-
Verification: The resistant phenotype is confirmed by comparing the GI50 value of the resistant cell line to the parental cell line using a cell viability assay.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of the AKT inhibitors (this compound, Ipatasertib, MK-2206) is prepared and added to the wells. Control wells receive vehicle (e.g., DMSO) only.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Reagent Addition: MTT or MTS reagent is added to each well and incubated for 1-4 hours. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Data Acquisition: For MTT assays, a solubilization solution is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at the appropriate wavelength (e.g., 490-570 nm).[8]
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control, and GI50 values are calculated using non-linear regression analysis.
Western Blot Analysis for AKT Pathway Activation
Western blotting is used to detect changes in the phosphorylation status of key proteins in the AKT signaling pathway.
-
Cell Lysis: Cells are treated with AKT inhibitors for a specified time, then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against phosphorylated and total forms of AKT, and downstream targets like PRAS40 and S6 ribosomal protein.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of pathway inhibition.
Dual-Luciferase Reporter Assay for Cap-Dependent Translation
This assay can be used to investigate resistance mechanisms involving altered protein synthesis.
-
Transfection: Cells are co-transfected with a firefly luciferase reporter plasmid under the control of a cap-dependent promoter and a Renilla luciferase control plasmid.
-
Drug Treatment: After transfection, cells are treated with this compound or other inhibitors.
-
Cell Lysis: Cells are lysed using a passive lysis buffer.
-
Luciferase Activity Measurement: The firefly and Renilla luciferase activities are measured sequentially in the same lysate using a luminometer and a dual-luciferase reporter assay system. The firefly luciferase signal is first measured, then quenched, and the Renilla luciferase signal is initiated and measured.[10][11]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. A decrease in the normalized luciferase activity indicates inhibition of cap-dependent translation.
Conclusion
The cross-resistance profile of this compound is complex and context-dependent. While significant cross-resistance is observed with other ATP-competitive AKT inhibitors, the pattern of resistance to allosteric inhibitors is more variable and is dictated by the specific molecular mechanisms of resistance. A thorough understanding of these resistance profiles, supported by robust experimental data, is crucial for the rational design of combination therapies and for the development of strategies to overcome resistance to AKT-targeted agents in the clinic. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and validate these critical aspects of AKT inhibitor resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-protocol.org [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. kar.kent.ac.uk [kar.kent.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Generation of this compound resistant cell lines (capiR) [bio-protocol.org]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. assaygenie.com [assaygenie.com]
- 11. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Alliance of Capivasertib and Fulvestrant in Advanced Breast Cancer: A Comparative Guide
The combination of Capivasertib, a potent AKT inhibitor, and fulvestrant (B1683766), a selective estrogen receptor degrader (SERD), has emerged as a promising therapeutic strategy for patients with hormone receptor (HR)-positive, HER2-negative advanced breast cancer, particularly after progression on prior endocrine therapies. This guide provides a comprehensive comparison of the combination therapy against fulvestrant monotherapy, supported by key experimental data from pivotal clinical trials, detailed methodologies, and visualizations of the underlying biological pathways and study designs.
Comparative Efficacy: Insights from Clinical Trials
Key Quantitative Data from Clinical Trials
The following tables summarize the key efficacy data from the FAKTION and CAPItello-291 trials, highlighting the benefit of adding this compound to fulvestrant.
Table 1: Efficacy of this compound plus Fulvestrant in the FAKTION Trial (Phase II)
| Endpoint | This compound + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (95% CI) | p-value |
| Overall Population | ||||
| Median PFS | 10.3 months[7][9] | 4.8 months[7][9] | 0.56 (0.38–0.81)[9] | 0.0023[9] |
| Median OS | 29.3 months[7][9] | 23.4 months[7][9] | 0.66 (0.45–0.97)[9] | 0.035[9] |
| PI3K/AKT/PTEN-altered | ||||
| Median PFS | 12.8 months[10] | 4.6 months[10] | 0.44 (0.26–0.72)[10] | 0.0014[10] |
| Median OS | 38.9 months[10] | 20.0 months[10] | 0.46 (0.27–0.79)[10] | 0.0047[10] |
Table 2: Efficacy of this compound plus Fulvestrant in the CAPItello-291 Trial (Phase III)
| Endpoint | This compound + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (95% CI) | p-value |
| Overall Population | ||||
| Median PFS | 7.2 months[2][8] | 3.6 months[2][8] | 0.60 (0.51-0.71)[3] | <0.001[11] |
| Objective Response Rate | 22.9%[2][8] | 12.2%[2][8] | - | - |
| AKT pathway-altered | ||||
| Median PFS | 7.3 months[8][12] | 3.1 months[8][12] | 0.50 (0.38-0.65)[11] | <0.001[11] |
| Objective Response Rate | 28.8%[2][8] | 9.7%[2][8] | - | - |
Experimental Protocols
The robust clinical data supporting the synergistic effect of this compound and fulvestrant are derived from well-designed clinical trials. Below are the key aspects of the experimental protocols for the FAKTION and CAPItello-291 studies.
FAKTION Trial (Phase II)
-
Objective: To assess the efficacy and safety of adding this compound to fulvestrant in postmenopausal women with ER-positive, HER2-negative advanced breast cancer who had relapsed or progressed on an aromatase inhibitor.[7][13]
-
Study Design: A randomized, double-blind, placebo-controlled Phase II trial.[13]
-
Patient Population: 140 postmenopausal women with HR-positive, HER2-negative advanced breast cancer resistant to aromatase inhibitors.[9][13] Previous treatment with a CDK4/6 inhibitor was not an inclusion criterion.[13]
-
Treatment Arms:
-
Endpoints:
-
Biomarker Analysis: A prespecified examination of the effect of PI3K/AKT/PTEN pathway alterations was conducted.[13]
CAPItello-291 Trial (Phase III)
-
Treatment Arms:
-
Endpoints:
-
Key Secondary: Overall survival (OS), objective response rate (ORR), and safety.[14]
Visualizing the Science
To better understand the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: Dual inhibition of the PI3K/AKT and ER signaling pathways by this compound and Fulvestrant.
Caption: High-level overview of the CAPItello-291 clinical trial design.
Conclusion
References
- 1. Mechanism of Action (MOA) | TRUQAP® (this compound) Tablets | For HCPs [truqaphcp.com]
- 2. aacr.org [aacr.org]
- 3. Frontiers | Adding this compound to fulvestrant in patients with hormone receptor-positive advanced breast cancer: a cost-effectiveness analysis [frontiersin.org]
- 4. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 5. esmo.org [esmo.org]
- 6. onclive.com [onclive.com]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. Adding this compound to Fulvestrant May Improve Progression-Free Survival in Patients With Advanced HR-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 9. medpagetoday.com [medpagetoday.com]
- 10. Fulvestrant/Capivasertib for Aromatase Inhibitor–Resistant Advanced Breast Cancer Overall Survival and Expanded Genetic Panel Analysis From the FAKTION Trial - The ASCO Post [ascopost.com]
- 11. This compound/Fulvestrant in patients with HR+, HER2-low or HER2-negative locally advanced or metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Fulvestrant plus this compound versus placebo after relapse or progression on an aromatase inhibitor in metastatic, oestrogen receptor-positive, HER2-negative breast cancer (FAKTION): overall survival, updated progression-free survival, and expanded biomarker analysis from a randomised, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oncozine.com [oncozine.com]
Comparative Analysis of Capivasertib's Off-Target Kinase Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Capivasertib's Kinase Selectivity Against Other AKT Inhibitors
This compound (AZD5363) is a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3)[1][2][3]. As a central node in the PI3K/AKT/mTOR signaling pathway, AKT is a critical regulator of cell growth, proliferation, survival, and metabolism, making it a key target in oncology[4][5]. While this compound has demonstrated clinical efficacy, particularly in breast cancer, a thorough understanding of its off-target kinase inhibition profile is crucial for predicting potential side effects and identifying opportunities for combination therapies[6][7][8]. This guide provides a comparative analysis of this compound's off-target profile against other AKT inhibitors, supported by experimental data and detailed methodologies.
Quantitative Analysis of Kinase Inhibition
The following tables summarize the in vitro biochemical potency of this compound and the comparator AKT inhibitor, Ipatasertib (GDC-0068), against their primary targets and a panel of off-target kinases.
Table 1: On-Target Potency of AKT Inhibitors
| Inhibitor | Target | IC50 (nM) |
| This compound (AZD5363) | AKT1 | 3[1][9] |
| AKT2 | 7-8[1][9] | |
| AKT3 | 7-8[1][9] | |
| Ipatasertib (GDC-0068) | AKT1 | 5[9] |
| AKT2 | 18[9] | |
| AKT3 | 8[9] |
Table 2: Comparative Off-Target Kinase Inhibition Profile
| Kinase | This compound (AZD5363) IC50 (nM) | Ipatasertib (GDC-0068) IC50 (nM) | Ipatasertib (GDC-0068) % Inhibition @ 1µM |
| p70S6K | Similar to AKT isoforms | 860 | >70% |
| PKA | Similar to AKT isoforms | 3100 | <70% |
| ROCK1 | 470 | Not Reported | Not Reported |
| ROCK2 | 60 | Not Reported | Not Reported |
| PRKG1α | Not Reported | 98 | >70% |
| PRKG1β | Not Reported | 69 | >70% |
Note: A comprehensive kinome scan for this compound with percentage inhibition against a broad kinase panel was not publicly available at the time of this analysis. The data for Ipatasertib is from a screen against 230 kinases, where only the three kinases listed showed greater than 70% inhibition at a 1µM concentration.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
PI3K/AKT/mTOR Signaling Pathway
This pathway illustrates the central role of AKT and the mechanism of action for ATP-competitive inhibitors like this compound.
Caption: PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.
KINOMEscan Experimental Workflow
This diagram outlines the steps of the KINOMEscan competition binding assay used for kinase inhibitor profiling.
Caption: A generalized workflow for the KINOMEscan competition binding assay.
Caliper Mobility Shift Assay Workflow
This diagram illustrates the workflow for the Caliper mobility shift assay, a method to determine kinase activity and inhibition.
Caption: A generalized workflow for the Caliper mobility shift kinase assay.
Experimental Protocols
KINOMEscan® Competition Binding Assay
The KINOMEscan® assay is a high-throughput method that quantitatively measures the binding of a compound to a large panel of kinases. It is an ATP-independent assay, which provides a direct measure of the binding affinity (dissociation constant, Kd).
Principle: The assay is based on a competitive displacement of a proprietary, immobilized, broad-spectrum kinase inhibitor by the test compound. The amount of kinase that remains bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.
Methodology:
-
Kinase Preparation: A large panel of human kinases are expressed, typically as fusions with a DNA tag for quantification.
-
Ligand Immobilization: A broadly active kinase inhibitor is immobilized on a solid support, such as beads.
-
Competition Assay: The test compound (e.g., this compound) is incubated in solution with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the ATP-binding site of the kinase.
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified by detecting the DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) sample, where a lower percentage indicates stronger binding of the test compound. This can then be used to calculate a Kd value or percentage inhibition at a specific concentration.
Caliper Mobility Shift Kinase Assay
The Caliper Life Sciences mobility shift assay is a microfluidic-based method for measuring the activity of kinases. It separates the non-phosphorylated substrate from the phosphorylated product based on differences in their electrophoretic mobility.
Principle: A fluorescently labeled peptide substrate is incubated with a kinase and ATP. The kinase phosphorylates the substrate, adding a negatively charged phosphate (B84403) group. This change in charge allows the substrate and product to be separated by electrophoresis in a microfluidic chip. The amount of product formed is proportional to the kinase activity.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing the kinase, a fluorescently labeled peptide substrate, and ATP. Prepare serial dilutions of the test compound (e.g., this compound) in DMSO.
-
Kinase Reaction: In a microplate, combine the kinase reaction buffer with either the test compound or a vehicle control (DMSO).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination: The reaction can be stopped by adding a stop buffer containing EDTA.
-
Microfluidic Separation: Samples are introduced into a microfluidic chip on a LabChip® instrument. An electric field is applied, causing the negatively charged phosphorylated product to migrate at a different velocity than the less negatively charged substrate.
-
Detection: As the substrate and product pass a detector, their fluorescence is measured, resulting in two distinct peaks.
-
Data Analysis: The area of the product and substrate peaks are used to calculate the percentage of substrate conversion. The percentage of inhibition is then calculated by comparing the conversion in the presence of the test compound to the vehicle control. IC50 values are determined by fitting the data to a dose-response curve.
Discussion of Off-Target Profile
In comparison, Ipatasertib (GDC-0068) has been profiled against a broad panel of 230 kinases. At a concentration of 1µM, it inhibited only three kinases—PRKG1α, PRKG1β, and p70S6K—by more than 70%. This suggests a high degree of selectivity for Ipatasertib. The off-target inhibition of p70S6K by both this compound and Ipatasertib is noteworthy, as p70S6K is a downstream effector in the PI3K/AKT/mTOR pathway. Inhibition of both AKT and p70S6K could potentially lead to a more complete blockade of this signaling cascade.
The inhibition of ROCK kinases by this compound is another important consideration. ROCK kinases are involved in regulating cell shape, motility, and contraction. Inhibition of these kinases could contribute to both therapeutic and adverse effects.
The lack of a comprehensive, publicly available kinome scan for this compound limits a direct, head-to-head comparison of its off-target profile with that of Ipatasertib. Such data would be invaluable for a more complete understanding of this compound's selectivity and for anticipating its full range of biological effects. Future studies providing a broad kinase inhibition profile for this compound will be crucial for refining its clinical use and for the rational design of combination therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. “The emerging role of this compound in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An exposure–safety analysis to support the dosage of the novel AKT inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. komen.org [komen.org]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. An Electrophoretic Mobility Shift Assay Identifies a Mechanistically Unique Inhibitor of Protein Sumoylation - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Resistance: A Comparative Analysis of Capivasertib's Mechanism of Action in Resistant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Capivasertib, a potent and selective ATP-competitive pan-AKT inhibitor, has shown significant promise in clinical trials, particularly for hormone receptor-positive (HR+), HER2-negative breast cancer.[1][2][3] However, as with many targeted therapies, the emergence of drug resistance is a critical challenge.[4][5] This guide provides a comparative analysis of this compound's mechanism of action in sensitive versus resistant cell lines, supported by experimental data, to elucidate the molecular underpinnings of resistance and explore strategies to overcome it.
Unraveling the Mechanisms of this compound Resistance
Acquired resistance to this compound is multifactorial, often involving the reactivation of downstream signaling pathways or the activation of bypass tracks that circumvent AKT inhibition. Understanding these mechanisms is paramount for developing effective combination therapies and identifying predictive biomarkers.
Key Resistance Mechanisms:
-
Reactivation of mTORC1 Signaling: A frequent mechanism of resistance involves the reactivation of the mTORC1 pathway, a key downstream effector of AKT.[4][6] In resistant breast cancer models, this can occur despite sustained inhibition of AKT, often through the upregulation of PDK1 and mTORC2.[4] This highlights the pathway's ability to rewire and bypass the intended therapeutic blockade.
-
Upregulation of Estrogen Receptor (ER) Signaling: In ER-positive breast cancer models with AKT1 mutations, acquired resistance to this compound has been linked to the upregulation of ER signaling.[4][6] This increased ER activity can, in turn, contribute to the reactivation of mTORC1, creating a feedback loop that sustains proliferation.
-
Increased Cap-Dependent Protein Synthesis: Studies in ovarian carcinoma cell lines have demonstrated that resistance can be driven by increased cap-dependent protein synthesis.[7][8] This is mediated by a reduction in the expression of 4EBP1, a key inhibitor of translation initiation.[7][8] Overexpression of 4EBP1 has been shown to resensitize these resistant cells to this compound.[7][8]
-
Upregulation of Anti-Apoptotic Proteins: In esophageal cancer, resistance to chemotherapy, which can be reversed by this compound, is associated with the upregulation of the anti-apoptotic protein Mcl-1.[9] This upregulation is linked to the activation of the AKT pathway, and this compound's inhibition of AKT leads to a decrease in Mcl-1 levels, thereby restoring chemosensitivity.[9]
Comparative Performance Data
The following tables summarize key quantitative data from studies investigating this compound resistance, comparing its effects in sensitive and resistant cell lines and the efficacy of combination therapies.
| Cell Line Model | Cancer Type | Resistance Mechanism | Fold Change in this compound Resistance | Reference |
| A2780 254R-B | Ovarian Carcinoma | Reduced 4EBP1 expression, increased cap-dependent protein synthesis | Not explicitly stated, but overexpression of 4EBP1 reduced resistance by 6-11 fold. | [7] |
| AKT1 E17K mutant PDOs | Breast Cancer | Upregulation of ER signaling, reactivation of mTORC1 | Not explicitly quantified in fold change. | [4] |
| KYSE-70-R | Esophageal Cancer | Upregulation of Mcl-1 | Not explicitly quantified in fold change. | [9] |
| Therapeutic Strategy | Cancer Model | Outcome | Key Findings | Reference |
| This compound + Fulvestrant (B1683766) | ER+ HER2- Breast Cancer (CAPItello-291 trial) | Improved Progression-Free Survival (PFS) | Median PFS of 7.2 months vs. 3.6 months with placebo + fulvestrant. | [1] |
| mTOR Inhibition | This compound-resistant AKT1 mutant breast cancer models | Resensitization to this compound | mTOR inhibition restored sensitivity to this compound. | [4][6] |
| This compound + Cisplatin | Chemo-resistant Esophageal Cancer | Synergistic anti-tumor effect | Combination significantly inhibited tumor growth and extended overall survival in mouse models. | [9] |
Signaling Pathways in Sensitive vs. Resistant Cells
The following diagrams illustrate the key signaling pathways in cancer cells sensitive and resistant to this compound, highlighting the molecular alterations that drive resistance.
Figure 1. Simplified signaling pathways in this compound-sensitive versus -resistant cells.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below is a summary of the key methodologies employed in the cited studies to investigate this compound resistance.
Cell Culture and Development of Resistant Lines
-
Parental Cell Lines: Studies typically begin with well-characterized cancer cell lines known to be sensitive to this compound (e.g., A2780 ovarian cancer, various breast cancer cell lines).
-
Generation of Resistant Clones: Resistant cell lines are generated by chronically exposing the parental cells to gradually increasing concentrations of this compound over several months. The emergence of resistant colonies is monitored, and these are then isolated and expanded.
Molecular and Cellular Assays
-
Western Blotting: This technique is used to assess the protein expression and phosphorylation status of key components of the AKT/mTORC1 pathway (e.g., total AKT, phospho-AKT, 4EBP1, S6K, Mcl-1). Cell lysates from sensitive and resistant cells, treated with and without this compound, are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.
-
Cell Viability and Proliferation Assays: Assays such as MTT or CellTiter-Glo are used to determine the IC50 values of this compound in sensitive and resistant cell lines. Cells are seeded in 96-well plates and treated with a range of drug concentrations for a specified period (e.g., 72 hours).
-
Gene Expression Analysis: Techniques like quantitative real-time PCR (qRT-PCR) or RNA sequencing are employed to measure changes in the mRNA levels of genes implicated in resistance, such as ESR1 (encoding the estrogen receptor) or EIF4EBP1 (encoding 4EBP1).
-
Patient-Derived Organoids (PDOs): PDOs are three-dimensional cultures derived from patient tumors that more accurately recapitulate the in vivo tumor microenvironment. These are used to assess drug sensitivity and resistance in a more clinically relevant model.[4]
In Vivo Tumor Models
-
Xenograft Models: Human cancer cell lines (both sensitive and resistant) are implanted into immunocompromised mice. Once tumors are established, mice are treated with this compound, a combination therapy, or a vehicle control. Tumor growth is monitored over time to assess treatment efficacy.
Figure 2. General experimental workflow for studying this compound resistance.
Conclusion and Future Directions
The development of resistance to this compound is a complex process involving multiple molecular mechanisms, with the reactivation of the mTORC1 pathway being a central theme. The preclinical and clinical data strongly support the use of combination therapies to overcome or delay the onset of resistance. Strategies combining this compound with ER antagonists like fulvestrant or with mTOR inhibitors have shown considerable promise.
Future research should focus on:
-
Identifying robust biomarkers that can predict which patients are most likely to develop resistance and which combination therapies will be most effective.
-
Investigating the role of the tumor microenvironment in mediating resistance to AKT inhibition.
-
Developing novel therapeutic strategies that target the identified resistance mechanisms, potentially involving triplet combinations or next-generation inhibitors.
By continuing to dissect the intricate signaling networks that govern this compound resistance, the scientific community can pave the way for more durable and effective treatments for patients with advanced cancers.
References
- 1. oncologynewscentral.com [oncologynewscentral.com]
- 2. Addition of this compound to Fulvestrant Improves Outcomes in Metastatic Breast Cancer [theoncologynurse.com]
- 3. labiotech.eu [labiotech.eu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kar.kent.ac.uk [kar.kent.ac.uk]
- 8. Investigating mechanisms of acquired resistance to the AKT inhibitor this compound (AZD5363) - Kent Academic Repository [kar.kent.ac.uk]
- 9. This compound reverses chemotherapy-induced esophageal cancer resistance via inhibiting Akt-associated Mcl-1 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
Validating PIK3CA Mutations as a Predictive Biomarker for Capivasertib Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Capivasertib, an AKT inhibitor, with other therapeutic alternatives for cancers harboring PIK3CA mutations. It includes supporting experimental data from clinical trials, detailed experimental protocols for key validation assays, and visualizations of the relevant signaling pathway and experimental workflows.
This compound: An Overview
This compound (Truqap®) is a potent and selective inhibitor of all three isoforms of the AKT serine/threonine kinase (AKT1, AKT2, and AKT3).[1] The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and it is frequently hyperactivated in human cancers.[2] Mutations in PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, are among the most common oncogenic drivers, leading to constitutive activation of the PI3K/AKT pathway.[2] this compound's mechanism of action involves inhibiting this aberrant signaling, thereby hindering cancer cell growth and survival.[3]
In November 2023, the U.S. Food and Drug Administration (FDA) approved this compound in combination with fulvestrant (B1683766) for the treatment of adult patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative locally advanced or metastatic breast cancer with one or more PIK3CA/AKT1/PTEN alterations, following progression on at least one endocrine-based regimen.[4][5] This approval was based on the results of the Phase III CAPItello-291 trial.[5][6]
Comparative Efficacy of this compound
The CAPItello-291 trial demonstrated a significant improvement in progression-free survival (PFS) for patients treated with this compound plus fulvestrant compared to placebo plus fulvestrant, particularly in the population with PIK3CA/AKT1/PTEN alterations.
Table 1: Progression-Free Survival (PFS) in the CAPItello-291 Trial
| Patient Population | Treatment Arm | Median PFS (months) | Hazard Ratio (95% CI) | p-value |
| PIK3CA/AKT1/PTEN-altered | This compound + Fulvestrant (n=155) | 7.3[5][7][8] | 0.50 (0.38 - 0.65)[5][7] | < 0.0001[5][7] |
| Placebo + Fulvestrant (n=134) | 3.1[5][7][8] | |||
| Overall Population | This compound + Fulvestrant (n=355) | 7.2[8][9] | 0.60 (0.51 - 0.71)[9][10] | < 0.001[9] |
| Placebo + Fulvestrant (n=353) | 3.6[8][9] | |||
| Biomarker-negative | This compound + Fulvestrant | 5.3[11] | 0.79 (0.61 - 1.02)[5] | Not Statistically Significant[8] |
| Placebo + Fulvestrant | 3.7[11] |
Data sourced from the CAPItello-291 clinical trial.[5][7][8][9][11]
An exploratory analysis of patients without PIK3CA/AKT1/PTEN alterations showed a numerical but not statistically significant improvement in PFS, highlighting the importance of these mutations in predicting response to this compound.[5][8]
Comparison with an Alternative PI3K Inhibitor: Alpelisib (B612111)
Alpelisib (Piqray®) is a PI3Kα-specific inhibitor also approved for the treatment of HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer.[12] While direct head-to-head trial data is limited, a comparison of key clinical trial findings provides insight into their relative performance.
Table 2: Cross-Trial Comparison of this compound and Alpelisib
| Feature | This compound (CAPItello-291) | Alpelisib (SOLAR-1) |
| Mechanism of Action | Pan-AKT inhibitor[11] | PI3Kα inhibitor[12] |
| Patient Population | HR+/HER2- advanced breast cancer with PIK3CA/AKT1/PTEN alterations, post-endocrine therapy[4][5] | HR+/HER2- advanced breast cancer with PIK3CA mutations, post-endocrine therapy |
| Median PFS (mutant population) | 7.3 months[5][7][8] | 11.0 months |
| Hazard Ratio (vs. control) | 0.50[5][7] | 0.65 |
| Common Grade ≥3 Adverse Events | Diarrhea (9%), Rash (17%), Hyperglycemia (2.8%)[10] | Hyperglycemia (36.6%), Rash (9.9%), Diarrhea (6.7%) |
Note: This is an indirect comparison and results should be interpreted with caution due to differences in trial design and patient populations.
Experimental Protocols
Detailed methodologies are crucial for validating the role of PIK3CA mutations in this compound response. Below are standardized protocols for key experiments.
PIK3CA Mutation Analysis
-
Objective: To identify activating mutations in the PIK3CA gene in tumor tissue or circulating tumor DNA (ctDNA).
-
Methodology:
-
Sample Collection: Formalin-fixed paraffin-embedded (FFPE) tumor tissue or whole blood for ctDNA extraction.
-
DNA Extraction: Use of commercially available kits for DNA extraction from FFPE tissue or plasma.
-
Mutation Detection:
-
Next-Generation Sequencing (NGS): Targeted gene panels that include the PIK3CA gene are used for comprehensive mutation profiling. The FoundationOne®CDx assay is an FDA-approved companion diagnostic for this compound.[1][4][5]
-
PCR-based methods: Real-time PCR or digital droplet PCR (ddPCR) can be used for detecting specific known hotspot mutations in PIK3CA.
-
-
Data Analysis: Bioinformatics pipelines are used to call variants and annotate them based on known cancer mutation databases.
-
In Vitro Cell Viability Assays
-
Objective: To assess the dose-dependent effect of this compound on the viability of cancer cell lines with and without PIK3CA mutations.
-
Methodology:
-
Cell Culture: Culture PIK3CA-mutant and wild-type breast cancer cell lines in appropriate media.
-
Drug Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound for 72 hours.
-
Viability Assessment: Use a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo® to measure cell viability.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine sensitivity to this compound.
-
Western Blotting for Pathway Modulation
-
Objective: To confirm that this compound inhibits AKT signaling downstream of PI3K.
-
Methodology:
-
Protein Extraction: Treat PIK3CA-mutant cells with this compound for a short duration (e.g., 2-4 hours) and lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies against phosphorylated AKT (p-AKT), total AKT, and downstream targets like phosphorylated PRAS40 (p-PRAS40). Use a loading control like GAPDH or β-actin to ensure equal protein loading.
-
Imaging: Detect antibody binding using chemiluminescence or fluorescence and image the blot.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo setting.
-
Methodology:
-
Animal Model: Implant PIK3CA-mutant human breast cancer cells subcutaneously into immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., orally, twice daily, 4 days on/3 days off) and a vehicle control to the respective groups.[13]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare tumor growth inhibition between the treated and control groups.
-
Visualizing the Molecular Pathway and Experimental Design
To further clarify the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound's efficacy in relation to PIK3CA mutations.
Conclusion
References
- 1. oncologynewscentral.com [oncologynewscentral.com]
- 2. “The emerging role of this compound in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. FDA approves this compound with fulvestrant for breast cancer - ecancer [ecancer.org]
- 6. oncnursingnews.com [oncnursingnews.com]
- 7. onclive.com [onclive.com]
- 8. onclive.com [onclive.com]
- 9. targetedonc.com [targetedonc.com]
- 10. US Food and Drug Administration Approval Summary: this compound With Fulvestrant for Hormone Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Locally Advanced or Metastatic Breast Cancer With PIK3CA/ AKT1/ PTEN Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 12. komen.org [komen.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Comparative study of Capivasertib's effect on different AKT isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of Capivasertib (AZD5363) on the three isoforms of the serine/threonine kinase AKT: AKT1, AKT2, and AKT3. This compound is a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor that has demonstrated significant anti-tumor activity in numerous preclinical and clinical studies.[1][2][3] Understanding its differential activity against the AKT isoforms is crucial for elucidating its mechanism of action and predicting its therapeutic efficacy and potential side effects.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of all three AKT isoforms.[2][3] This prevents the phosphorylation and subsequent activation of AKT, thereby disrupting downstream signaling pathways crucial for cell growth, proliferation, survival, and metabolism, such as the PI3K/AKT/mTOR pathway.[2] By inhibiting all three isoforms, this compound provides a comprehensive blockade of AKT signaling.[2]
Comparative Inhibitory Activity
The inhibitory potency of this compound against each AKT isoform has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. While there are slight variations in the reported IC50 values across different studies, a consistent pattern of high potency against all three isoforms is observed.
| AKT Isoform | IC50 (nM) - Source A[4][5] | IC50 (nM) - Source B[1] | IC50 (nM) - Source C[3][6] |
| AKT1 | 3 | 3 | 0.1 |
| AKT2 | 7 | 8 | 2 |
| AKT3 | 7 | 8 | 2.6 |
Note: The variations in IC50 values may be attributable to differences in experimental conditions and assay formats.
PI3K/AKT Signaling Pathway and this compound Inhibition
The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer.[2] The following diagram illustrates this pathway and the point of intervention by this compound.
Experimental Protocols
The following is a representative protocol for an in vitro kinase assay used to determine the IC50 values of this compound against AKT isoforms.[1][4]
Objective: To measure the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant human AKT1, AKT2, and AKT3.
Materials:
-
Active recombinant human AKT1, AKT2, and AKT3 enzymes.
-
Fluorescently labeled peptide substrate (e.g., 5-FAM-labeled custom-synthesized peptide).
-
Adenosine triphosphate (ATP) at the Michaelis constant (Km) for each AKT isoform.
-
This compound (serially diluted).
-
Assay buffer: 100 mmol/L HEPES, 10 mmol/L MgCl2, 4 mmol/L DTT, 0.015% Brij-35.
-
Stop buffer: 100 mmol/L HEPES, 0.015% Brij-35, 0.1% coating reagent, 40 mmol/L EDTA, 5% DMSO.
-
Microplates.
-
Caliper LC3000 or similar microfluidic capillary electrophoresis system.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, combine the active AKT enzyme (1 to 3 nmol/L final concentration), the peptide substrate (1.5 µmol/L final concentration), and ATP at its Km for the specific isoform.
-
Add the different concentrations of this compound to the wells. Include a control with no inhibitor.
-
Incubate the reactions at room temperature for 1 hour.
-
Stop the reactions by adding the stop buffer.
-
Analyze the plates using a Caliper LC3000 system. This instrument separates the phosphorylated peptide product from the non-phosphorylated substrate via electrophoresis.
-
Quantify the amount of phosphorylated product by detecting the laser-induced fluorescence.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
The following diagram outlines the workflow for determining the in vitro inhibitory activity of this compound.
Conclusion
This compound is a potent pan-AKT inhibitor with low nanomolar IC50 values against all three AKT isoforms (AKT1, AKT2, and AKT3).[1][4][5][6] This broad-spectrum activity against the key nodes of the PI3K/AKT signaling pathway underscores its potential as a powerful anti-cancer therapeutic. The provided experimental protocol offers a robust framework for researchers to independently verify these findings or to evaluate the activity of other potential AKT inhibitors. Further research into the nuanced roles of each AKT isoform in different cancer types will continue to refine the clinical application of this compound and other targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 4. This compound | AZD5363 | AKT inhibitor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. “The emerging role of this compound in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Capivasertib: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Capivasertib's performance with other alternatives, supported by experimental data from published research.
This compound (AZD5363) is a potent and selective oral inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] It is a critical component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to increased cell proliferation and survival.[3] This guide synthesizes key findings from independent clinical trials and preclinical studies to provide a comprehensive overview of this compound's mechanism of action, clinical efficacy, safety profile, and comparison with other targeted therapies.
Clinical Efficacy in HR+/HER2- Breast Cancer
This compound, in combination with the estrogen receptor antagonist fulvestrant (B1683766), has demonstrated significant clinical benefit in patients with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer, particularly in tumors with alterations in the PIK3CA, AKT1, or PTEN genes.
CAPItello-291 Phase III Trial
The pivotal, randomized, double-blind, placebo-controlled CAPItello-291 trial (NCT04305496) evaluated the efficacy and safety of this compound plus fulvestrant versus placebo plus fulvestrant in patients with HR+/HER2- advanced breast cancer who had progressed on or after aromatase inhibitor therapy.
Table 1: Key Efficacy Outcomes from the CAPItello-291 Trial
| Endpoint | Overall Population (this compound + Fulvestrant vs. Placebo + Fulvestrant) | PIK3CA/AKT1/PTEN-Altered Population (this compound + Fulvestrant vs. Placebo + Fulvestrant) |
| Median Progression-Free Survival (PFS) | 7.2 months vs. 3.6 months (HR, 0.60; 95% CI, 0.51-0.71; P<0.001)[4] | 7.3 months vs. 3.1 months (HR, 0.50; 95% CI, 0.38-0.65; P<0.001) |
| Objective Response Rate (ORR) | 22.9% vs. 12.2% | 28.8% vs. 9.7% |
HR: Hazard Ratio; CI: Confidence Interval.
FAKTION Phase II Trial
The FAKTION trial provided earlier evidence for the efficacy of this compound in a similar patient population.
Table 2: Efficacy Data from the FAKTION Trial
| Endpoint | Overall Population (this compound + Fulvestrant vs. Placebo + Fulvestrant) |
| Median Progression-Free Survival (PFS) | 10.3 months vs. 4.8 months (HR, 0.58; 95% CI, 0.39-0.84) |
| Median Overall Survival (OS) | 29.3 months vs. 23.4 months (HR, 0.66; 95% CI, 0.45-0.97) |
Safety and Tolerability
The safety profile of this compound in combination with fulvestrant is considered manageable. The most common adverse events are summarized below.
Table 3: Common Adverse Events (Any Grade) in the CAPItello-291 Trial (this compound + Fulvestrant arm)
| Adverse Event | Percentage of Patients |
| Diarrhea | 72.4% |
| Rash | 38.0% |
| Nausea | 34.6% |
Comparison with Other AKT Pathway Inhibitors
This compound is an ATP-competitive pan-AKT inhibitor. A key comparator in the clinical setting for HR+/HER2- breast cancer with PIK3CA mutations is the PI3Kα inhibitor, alpelisib.
Table 4: Comparison of this compound and Alpelisib in HR+/HER2- Breast Cancer
| Feature | This compound (in combination with Fulvestrant) | Alpelisib (in combination with Fulvestrant) |
| Target | Pan-AKT (AKT1, AKT2, AKT3)[1][2] | PI3Kα |
| Biomarker for Efficacy | PIK3CA, AKT1, or PTEN alterations | PIK3CA mutations |
| Median PFS (in biomarker-positive population) | 7.3 months (CAPItello-291) | 11.0 months (SOLAR-1) |
| Key Grade ≥3 Adverse Events | Rash (12.1%), Diarrhea (9.3%) | Hyperglycemia (36.6%), Rash (9.9%) |
Preclinical studies have also compared the biochemical potency of this compound with other pan-AKT inhibitors like Ipatasertib (GDC-0068).
Table 5: In Vitro Biochemical Potency (IC50) of Pan-AKT Inhibitors
| Inhibitor | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) |
| This compound | 3[2] | 8[2] | 8[2] |
| Ipatasertib (GDC-0068) | 5[2] | 18[2] | 8[2] |
Lower IC50 values indicate greater potency.
Experimental Protocols
Detailed methodologies for key experiments cited in this compound research are provided below.
Cell Viability Assay (MTS Assay)
This protocol is based on methods used in preclinical studies to assess the effect of this compound on cancer cell proliferation.
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., ranging from 0.003 to 30 µM) or vehicle control (DMSO) for 72 hours.[3]
-
MTS Reagent Addition: Add 20 µL of MTS reagent (CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega) to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis for AKT Pathway Inhibition
This protocol is used to validate the inhibition of AKT signaling by this compound.
-
Cell Lysis: Treat cancer cells with this compound at various concentrations for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated AKT (Ser473), total AKT, phosphorylated PRAS40, and a loading control like β-actin overnight at 4°C. Recommended antibody dilutions typically range from 1:1000 to 1:2000.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Signaling Pathway
Caption: this compound inhibits AKT phosphorylation, blocking downstream signaling.
Experimental Workflow
Caption: Workflow for preclinical validation of this compound's activity.
Logical Relationship
Caption: The logical basis for this compound's therapeutic effect in cancer.
References
- 1. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Adding this compound to fulvestrant in patients with hormone receptor-positive advanced breast cancer: a cost-effectiveness analysis [frontiersin.org]
A Comparative Safety Analysis of AKT Inhibitors: Capivasertib, Ipatasertib, and MK-2206
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase AKT is a critical node in intracellular signaling pathways that govern cell survival, proliferation, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This guide provides a comparative analysis of the safety profiles of three prominent AKT inhibitors: Capivasertib (AZD5363), Ipatasertib (GDC-0068), and MK-2206, based on data from key clinical trials.
Quantitative Safety Comparison of AKT Inhibitors
The following table summarizes the most frequently reported adverse events (AEs) for this compound, Ipatasertib, and MK-2206, as observed in major clinical trials. This data is intended to provide a comparative overview of the toxicity profiles of these agents.
| Adverse Event | This compound (with Fulvestrant)[1][2][3][4] | Ipatasertib (with Abiraterone)[5][6][7] | MK-2206 (with Paclitaxel)[8][9][10][11][12][13] |
| Gastrointestinal | |||
| Diarrhea | 72.4% (Grade ≥3: 9.3-12%) | ~78% (Grade ≥3: 9%) | 36-61% (Grade ≥3: Uncommon) |
| Nausea | 34.6-35% (Grade ≥3: 1.3%) | Common, Grade 1-2 | 29-67% (Grade ≥3: Uncommon) |
| Stomatitis | 20-25% (Grade ≥3: 1.9-2.0%) | Not frequently reported | Common |
| Vomiting | 20.6-21% (Grade ≥3: 1.9%) | Common, Grade 1-2 | 67% (Grade ≥3: Uncommon) |
| Dermatological | |||
| Rash (Cutaneous Adverse Reactions) | 38-58% (Grade ≥3: 12.1-17%) | Common | 36-51.5% (Maculopapular/Acneiform) (Grade ≥3: 8.6-14%) |
| Metabolic | |||
| Hyperglycemia | 57% (random glucose) (Grade ≥3: 9%) | Common | 21-67% (Grade ≥3: 17-23%) |
| General | |||
| Fatigue | 20.8-38% (Grade ≥3: 1.9%) | Common, Grade 1-2 | 29-48% (Grade ≥3: 11%) |
| Decreased Appetite | 17% | Common | Not frequently reported |
| Hematological | |||
| Decreased Lymphocytes | 47% (Grade ≥3: 11%) | Not frequently reported | Not frequently reported |
| Decreased Hemoglobin | 45% | Not frequently reported | Not frequently reported |
| Renal | |||
| Renal Injury | 11% (Grade ≥3: 2.6%) | Not frequently reported | Not frequently reported |
| Discontinuation due to AEs | 9.3-10% | 18-21% | Not frequently reported |
Key Experimental Protocols
This compound: The CAPItello-291 Trial
The CAPItello-291 trial was a Phase III, double-blind, randomized study evaluating the efficacy and safety of this compound in combination with fulvestrant (B1683766) for patients with hormone receptor-positive (HR+), HER2-negative advanced breast cancer who had progressed on or after aromatase inhibitor therapy.[14][15][16][17]
-
Patient Population: Adult patients with HR+/HER2- locally advanced (inoperable) or metastatic breast cancer. Patients were required to have progressed on an aromatase inhibitor-based treatment.[3][15]
-
Treatment Arms:
-
Primary Endpoints: Progression-free survival (PFS) in the overall patient population and in a population with alterations in the PIK3CA, AKT1, or PTEN genes.[14]
-
Safety Assessment: Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).
Ipatasertib: The IPATential150 Trial
The IPATential150 trial was a Phase III, randomized, double-blind, placebo-controlled study assessing the efficacy and safety of Ipatasertib in combination with abiraterone (B193195) and prednisone/prednisolone (B192156) in patients with metastatic castration-resistant prostate cancer (mCRPC).[5][6][7][18][19][20][21][22]
-
Patient Population: Asymptomatic or mildly symptomatic patients with previously untreated mCRPC. A key stratification was based on tumor PTEN loss status.[18][19]
-
Treatment Arms:
-
Primary Endpoints: Radiographic progression-free survival (rPFS) in the overall population and in the subpopulation with PTEN loss tumors.[21]
-
Safety Assessment: Safety was evaluated in all patients who received at least one dose of the study drug, with AEs graded using CTCAE.[22]
MK-2206: The I-SPY 2 Trial
The I-SPY 2 TRIAL is an adaptively randomized Phase II platform trial designed to evaluate novel agents in the neoadjuvant setting for women with high-risk, early-stage breast cancer.[13][23][24]
-
Patient Population: Women with newly diagnosed, locally advanced, invasive breast cancer (tumor size ≥2.5 cm). Patients were stratified based on hormone receptor (HR) and HER2 status.[23]
-
Treatment Arms:
-
Experimental Arm: MK-2206 (135 mg, orally, weekly) in combination with standard neoadjuvant chemotherapy (paclitaxel, with trastuzumab if HER2-positive), followed by doxorubicin (B1662922) and cyclophosphamide (B585) (AC).[11][13]
-
Control Arm: Standard neoadjuvant chemotherapy (paclitaxel followed by AC, with trastuzumab for HER2-positive patients).[11]
-
-
Primary Endpoint: Pathologic complete response (pCR) in the breast and lymph nodes.[23]
-
Safety Assessment: Toxicities were monitored and graded throughout the treatment period.[11]
Signaling Pathway and Experimental Workflow
The diagram below illustrates the central role of AKT in the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is often hyperactivated in cancer.
Caption: The PI3K/AKT/mTOR signaling pathway.
The following diagram outlines a typical workflow for a clinical trial evaluating an AKT inhibitor.
Caption: Generalized workflow of a randomized clinical trial for an AKT inhibitor.
References
- 1. Clinical Review - this compound (Truqap) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Safety Profile | TRUQAP® (this compound) Tablets | For HCPs [truqaphcp.com]
- 3. This compound With Fulvestrant for Previously Treated Advanced Hormone Receptor–Positive HER2-Negative Breast Cancer - The ASCO Post [ascopost.com]
- 4. TRUQAP™ (this compound) plus fulvestrant approved in the US for patients with advanced HR-positive breast cancer [astrazeneca-us.com]
- 5. repository.icr.ac.uk [repository.icr.ac.uk]
- 6. Safety Profile of Ipatasertib Plus Abiraterone vs Placebo Plus Abiraterone in Metastatic Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A phase II study of MK-2206, an AKT inhibitor, in uterine serous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase II trial of AKT inhibitor MK-2206 in patients with advanced breast cancer who have tumors with PIK3CA or AKT mutations, and/or PTEN loss/PTEN mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MK-2206 and Standard Neoadjuvant Chemotherapy Improves Response in Patients With Human Epidermal Growth Factor Receptor 2–Positive and/or Hormone Receptor–Negative Breast Cancers in the I-SPY 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First-in-man clinical trial of the oral pan-AKT inhibitor MK-2206 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MK-2206 and Standard Neoadjuvant Chemotherapy Improves Response in Patients With Human Epidermal Growth Factor Receptor 2-Positive and/or Hormone Receptor-Negative Breast Cancers in the I-SPY 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound+Fulvestrant vs Placebo+Fulvestrant as Treatment for Locally Advanced (Inoperable) or Metastatic HR+/HER2− Breast Cancer [astrazenecaclinicaltrials.com]
- 15. This compound in Hormone Receptor-Positive Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 17. Rapid Guideline Update Supports this compound for Hormone Receptor–Positive, HER2-Negative Metastatic Breast Cancer - The ASCO Post [ascopost.com]
- 18. Ipatasertib plus abiraterone and prednisolone in metastatic castration-resistant prostate cancer (IPATential150): a multicentre, randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. IPATential150 - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 21. roche.com [roche.com]
- 22. occams.com [occams.com]
- 23. ascopubs.org [ascopubs.org]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to Biomarkers for Capivasertib Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established and novel biomarkers for predicting the efficacy of Capivasertib, a potent pan-AKT inhibitor. The information presented is based on clinical trial data and preclinical research, offering insights to guide patient selection and future biomarker validation studies.
Introduction to this compound and the Need for Predictive Biomarkers
This compound is a targeted therapy that inhibits all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3)[1]. Dysregulation of the PI3K/AKT/mTOR signaling pathway is a common driver of tumorigenesis and resistance to standard therapies in various cancers, particularly in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer[2]. This compound, in combination with fulvestrant, has demonstrated significant clinical benefit in this patient population, especially in tumors harboring alterations in the PI3K/AKT pathway[3][4][5][6][7]. The identification of robust predictive biomarkers is crucial for selecting patients most likely to respond to this compound and for the development of personalized cancer therapies.
Established Biomarkers: The PIK3CA/AKT1/PTEN Alteration Panel
The combination of alterations in PIK3CA, AKT1, and PTEN has been established as the primary predictive biomarker panel for this compound efficacy. Clinical trials have consistently shown that patients with tumors harboring one or more of these alterations derive the most significant benefit from this compound treatment.
Data Presentation: Efficacy of this compound in Biomarker-Defined Subgroups
The following tables summarize the key efficacy data from the pivotal CAPItello-291 and the supportive FAKTION clinical trials, comparing the performance of this compound in patients with and without PIK3CA/AKT1/PTEN alterations.
Table 1: Progression-Free Survival (PFS) in the CAPItello-291 Phase III Trial [3][6]
| Patient Subgroup | This compound + Fulvestrant (Median PFS, months) | Placebo + Fulvestrant (Median PFS, months) | Hazard Ratio (95% CI) | p-value |
| Overall Population | 7.2 | 3.6 | 0.60 (0.51-0.71) | <0.001 |
| PIK3CA/AKT1/PTEN-altered | 7.3 | 3.1 | 0.50 (0.38-0.65) | <0.001 |
| PIK3CA/AKT1/PTEN non-altered | 7.1 | 4.9 | 0.79 (0.61-1.02) | - |
Table 2: Overall Survival (OS) and Progression-Free Survival (PFS) in the FAKTION Phase II Trial (Updated Analysis) [1][8][9][10]
| Patient Subgroup | This compound + Fulvestrant (Median Survival, months) | Placebo + Fulvestrant (Median Survival, months) | Hazard Ratio (95% CI) | p-value |
| Overall Survival (OS) - Pathway-altered | 39.0 | 20.0 | 0.46 (0.27-0.79) | 0.005 |
| Progression-Free Survival (PFS) - Pathway-altered | 12.8 | 4.6 | 0.44 (0.26-0.72) | 0.001 |
| Overall Survival (OS) - Pathway non-altered | 26.0 | 25.2 | 0.86 (0.49-1.52) | 0.60 |
| Progression-Free Survival (PFS) - Pathway non-altered | 7.7 | 4.9 | 0.70 (0.40-1.25) | 0.23 |
A Novel Biomarker on the Horizon: mTORC1-Driven Protein Translation
Recent research suggests that while the PIK3CA/AKT1/PTEN alteration panel is effective, it may not capture all determinants of this compound response. Increased mTORC1-driven protein translation has emerged as a potential mechanism of intrinsic resistance to this compound, even in tumors with PI3K pathway alterations[11][12][13][14][15].
Comparative Analysis and Future Directions
A study investigating the proteomic profiles of tumors from a Phase I trial of this compound monotherapy found that increased mTORC1-driven translation was associated with a lack of clinical benefit in patients with PIK3CA-altered tumors[11][12][13][14][15]. This suggests that assessing mTORC1 activation could be a valuable addition to the current biomarker panel to further refine patient selection. However, direct head-to-head comparisons of the predictive power of mTORC1 activation versus the established genetic biomarker panel in large clinical trials are needed to validate its clinical utility.
Experimental Protocols
Accurate and reproducible biomarker testing is paramount for the clinical implementation of personalized therapies. Below are detailed methodologies for the detection of the discussed biomarkers.
A. Detection of PIK3CA, AKT1, and PTEN Alterations
1. Next-Generation Sequencing (NGS) of Formalin-Fixed Paraffin-Embedded (FFPE) Tumor Tissue
-
Purpose: To identify somatic mutations and copy number alterations in PIK3CA, AKT1, and PTEN genes.
-
Protocol:
-
DNA Extraction: Extract genomic DNA from FFPE tumor tissue sections using a commercially available kit optimized for FFPE samples. Quantify and assess the quality of the extracted DNA.
-
Library Preparation: Prepare sequencing libraries from the extracted DNA using a targeted gene panel that includes the full coding regions of PIK3CA, AKT1, and PTEN. This process typically involves DNA fragmentation, end-repair, A-tailing, and ligation of sequencing adapters.
-
Target Enrichment: Enrich for the target regions using hybrid capture-based or amplicon-based methods.
-
Sequencing: Sequence the enriched libraries on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to the human reference genome. Call variants (single nucleotide variants, insertions, and deletions) and copy number alterations using validated bioinformatics pipelines. Annotate the identified alterations for their potential clinical significance.
-
2. Immunohistochemistry (IHC) for PTEN Protein Expression
-
Purpose: To assess the loss of PTEN protein expression in tumor tissue.
-
Protocol:
-
Sectioning: Cut 4-5 µm thick sections from FFPE tumor blocks.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific antibody binding with a protein block solution.
-
Primary Antibody Incubation: Incubate the sections with a validated primary antibody against PTEN.
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a DAB chromogen substrate.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Interpretation: Score the percentage of tumor cells with positive PTEN staining. A common cutoff for PTEN loss is <10% of tumor cells showing any staining intensity.
-
3. Droplet Digital PCR (ddPCR) for AKT1 E17K Mutation in Circulating Tumor DNA (ctDNA)
-
Purpose: To detect the AKT1 E17K mutation in plasma-derived ctDNA.
-
Protocol:
-
Plasma Collection and cfDNA Extraction: Collect whole blood in specialized tubes that stabilize cfDNA. Separate plasma by centrifugation and extract cfDNA using a dedicated kit.
-
ddPCR Reaction Setup: Prepare a reaction mix containing the extracted cfDNA, ddPCR supermix, and a specific primer/probe assay for the AKT1 E17K mutation and the wild-type allele.
-
Droplet Generation: Partition the reaction mix into thousands of nanoliter-sized droplets using a droplet generator.
-
PCR Amplification: Perform PCR amplification of the DNA within the droplets.
-
Droplet Reading and Analysis: Read the fluorescence of each droplet to determine the number of positive droplets for the mutant and wild-type alleles. Calculate the fractional abundance of the AKT1 E17K mutation.
-
B. Assessment of Pharmacodynamic and Novel Biomarkers
1. Western Blot for Phosphorylated GSK3β (pGSK3β) and PRAS40 (pPRAS40)
-
Purpose: To measure the levels of phosphorylated GSK3β and PRAS40 as pharmacodynamic indicators of AKT pathway inhibition.
-
Protocol:
-
Protein Extraction: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies specific for pGSK3β (Ser9) and pPRAS40 (Thr246), as well as total GSK3β and PRAS40.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
2. Immunofluorescence for Nuclear FOXO3a Localization
-
Purpose: To assess the nuclear translocation of FOXO3a, a downstream target of AKT, as an indicator of pathway inhibition.
-
Protocol:
-
Cell Culture and Treatment: Culture cells on coverslips and treat with this compound or control.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Blocking and Antibody Incubation: Block non-specific binding and incubate with a primary antibody against FOXO3a.
-
Secondary Antibody and Staining: Incubate with a fluorescently labeled secondary antibody and counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of FOXO3a.
-
Visualizing the Pathways
The following diagrams illustrate the signaling pathways relevant to this compound's mechanism of action and potential resistance.
Caption: this compound inhibits AKT, blocking downstream signaling and promoting apoptosis.
Caption: Hyperactivation of mTORC1 can lead to resistance to this compound.
References
- 1. Revised Overall Survival and Progression-Free Survival Data from the FAKTION Study: this compound + Fulvestrant in Metastatic, ER-Positive Breast Cancer - Conference Correspondent [conference-correspondent.com]
- 2. “The emerging role of this compound in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. onclive.com [onclive.com]
- 5. This compound plus Faslodex significantly improved progression-free survival vs. Faslodex in CAPItello-291 Phase III trial in advanced HR-positive breast cancer [astrazeneca.com]
- 6. This compound With Fulvestrant for Previously Treated Advanced Hormone Receptor–Positive HER2-Negative Breast Cancer - The ASCO Post [ascopost.com]
- 7. Addition of this compound to Fulvestrant Improves Outcomes in Metastatic Breast Cancer [theoncologynurse.com]
- 8. Fulvestrant plus this compound versus placebo after relapse or progression on an aromatase inhibitor in metastatic, oestrogen receptor-positive, HER2-negative breast cancer (FAKTION): overall survival, updated progression-free survival, and expanded biomarker analysis from a randomised, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fulvestrant/Capivasertib for Aromatase Inhibitor–Resistant Advanced Breast Cancer Overall Survival and Expanded Genetic Panel Analysis From the FAKTION Trial - The ASCO Post [ascopost.com]
- 10. ascopubs.org [ascopubs.org]
- 11. mTORC1-Driven Protein Translation Correlates with Clinical Benefit of this compound within a Genetically Preselected Cohort of PIK3CA-Altered Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mTORC1-Driven Protein Translation Correlates with Clinical Benefit of this compound within a Genetically Preselected Cohort of PIK3CA-Altered Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Head-to-head preclinical trial design for Capivasertib vs. new AKT inhibitor
A Comparative Guide for Researchers and Drug Development Professionals
The serine/threonine kinase AKT is a pivotal node in intracellular signaling pathways that govern cell survival, proliferation, and metabolism. Its frequent dysregulation in a wide array of human cancers has established it as a compelling target for therapeutic intervention. Capivasertib (AZD5363), a potent pan-AKT inhibitor, has demonstrated clinical activity and recently gained regulatory approval in certain settings. This guide provides a head-to-head preclinical comparison between this compound and CCT128930, a novel and selective ATP-competitive AKT inhibitor, to aid researchers in understanding their relative preclinical profiles.
Data Presentation
In Vitro Kinase Inhibitory Activity
| Compound | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) | PKA IC50 (nM) | p70S6K IC50 (nM) | Mechanism of Action |
| This compound | 3[1][2] | 8[1][2] | 8[1][2] | Similar to AKT[3] | Similar to AKT[3] | ATP-competitive[2] |
| CCT128930 | - | 6[4][5] | - | 168[3][5] | 120[3][5] | ATP-competitive[4] |
Cellular Proliferation (GI50/IC50)
| Cell Line | Cancer Type | PTEN Status | PIK3CA Status | This compound IC50 (µM) | CCT128930 GI50 (µM) |
| U87MG | Glioblastoma | Null[6] | - | - | 6.3[6] |
| LNCaP | Prostate Cancer | Null[6] | - | - | 0.35[6] |
| PC3 | Prostate Cancer | Null[6] | - | - | 1.9[6] |
| HCT116 | Colon Cancer | Wild-Type | Mutant[7] | - | - |
| BT474 | Breast Cancer | Wild-Type | Mutant[6] | - | - |
| AGS | Gastric Cancer | - | - | 0.1[8] | - |
| N87 | Gastric Cancer | - | - | 14.18[8] | - |
| SNU-1 | Gastric Cancer | - | - | 24.04[8] | - |
| MKN45 | Gastric Cancer | - | - | 30.0[8] | - |
| MGC803 | Gastric Cancer | - | - | 44.4[8] | - |
In Vivo Xenograft Studies
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition |
| This compound | BT474c (Breast Cancer) | 100-300 mg/kg, p.o., BID for 2 weeks | Dose-dependent inhibition[8] |
| CCT128930 | U87MG (Glioblastoma) | 25 mg/kg, i.p., QD for 5 days | Significant antitumor activity[6][7] |
| CCT128930 | BT474 (Breast Cancer) | 40 mg/kg, i.p., BID for 5 days | Significant antitumor effects[6][7] |
Experimental Protocols
In Vitro Kinase Assay (Caliper Off-Chip Mobility Shift Assay for this compound)
Active recombinant AKT isoforms (1-3 nM) are incubated with a 5-FAM-labeled peptide substrate (1.5 µM) and varying concentrations of this compound in a buffer containing ATP at the Km for each isoform, 10 mM MgCl₂, 4 mM DTT, 100 mM HEPES, and 0.015% Brij-35. The reaction proceeds for 1 hour at room temperature and is terminated by adding a stop buffer containing 100 mM HEPES, 0.015% Brij-35, 0.1% coating reagent, 40 mM EDTA, and 5% DMSO. The separation of the peptide substrate and phosphorylated product is achieved by electrophoresis on a Caliper LC3000 instrument, with detection and quantification via laser-induced fluorescence.[1]
In Vitro Kinase Assay (Radiometric Filter Binding Assay for CCT128930)
The kinase reaction is initiated by adding a mixture of ATP and [γ-³³P]ATP to a reaction mixture containing the respective kinase, substrate, and serially diluted CCT128930. The final ATP concentration is equivalent to the apparent Km for each kinase. The reaction is incubated for a defined period (e.g., 20 minutes) at 30°C and then stopped by the addition of phosphoric acid. The reaction mixture is transferred to a 96-well filter plate that binds the phosphorylated substrate. Unincorporated [γ-³³P]ATP is removed by washing the filter plate multiple times with phosphoric acid. The radioactivity retained on the filter plate is measured using a scintillation counter.[9]
Cell Proliferation Assay (MTS)
Cells are seeded in 96-well plates (e.g., 5,000 cells/well) and allowed to attach overnight.[10] The cells are then treated with a range of inhibitor concentrations (e.g., 0.003 to 30 µM for this compound, 0.1 to 50 µM for CCT128930) for 72 hours.[1][10] Following incubation, MTS reagent is added to each well, and the plates are incubated for 1-4 hours at 37°C. The absorbance at 490 nm is measured using a microplate reader, with the amount of formazan (B1609692) product being proportional to the number of viable cells.[10][11]
Western Blotting
Cells are treated with the AKT inhibitor at the desired concentrations and for the specified time. Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[12] Protein concentration is determined using a BCA assay. Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature, followed by incubation with primary antibodies overnight at 4°C. After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an ECL substrate and an imaging system.[3][12]
In Vivo Tumor Xenograft Study
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are subcutaneously injected with a suspension of tumor cells (e.g., 1 x 10⁶ cells).[13] Once tumors reach a palpable size (e.g., ~100 mm³), the mice are randomized into treatment and control groups.[6] The control group receives the vehicle, while the treatment groups receive the AKT inhibitor at the specified dose and schedule. Tumor dimensions are measured regularly with calipers, and tumor volume is calculated using the formula: Volume = (Length x Width²)/2.[13] At the end of the study, tumors may be excised for further analysis.[6]
Mandatory Visualization
Caption: Simplified PI3K/AKT signaling pathway and points of inhibition.
Caption: Preclinical experimental workflow for AKT inhibitor comparison.
Caption: Logical flow of the head-to-head preclinical trial design.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | AZD5363 | AKT inhibitor | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Capivasertib in Clinical Trials: A Meta-Analysis and Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis and comparison of clinical trials involving Capivasertib, a potent and selective pan-AKT inhibitor. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows, this document serves as a critical resource for professionals in the field of oncology drug development.
Abstract
This compound, an inhibitor of the serine/threonine kinase AKT, has demonstrated significant antitumor efficacy in combination with chemotherapy or hormonal therapy across various solid tumors. A meta-analysis of randomized clinical trials indicates that this compound improves overall survival in the intent-to-treat (ITT) population.[1][2][3] This guide synthesizes findings from a pivotal meta-analysis and key clinical trials to objectively evaluate the performance of this compound against alternative therapeutic strategies.
Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway
This compound is a potent, ATP-competitive inhibitor of all three isoforms of AKT (AKT1, AKT2, and AKT3). The PI3K/AKT pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common oncogenic driver in many cancers. By inhibiting AKT, this compound effectively blocks downstream signaling, leading to decreased tumor cell proliferation and survival.
Caption: PI3K/AKT Signaling Pathway and the inhibitory action of this compound.
Meta-Analysis of this compound Clinical Trials
A systematic review and meta-analysis pooling data from four randomized controlled trials (RCTs) involving 540 patients with solid tumors provides a high-level overview of this compound's efficacy and safety.[1][2][3]
Efficacy Data
The primary efficacy endpoints evaluated were Progression-Free Survival (PFS) and Overall Survival (OS). The meta-analysis demonstrated a statistically significant improvement in OS for the overall patient population (Intent-to-Treat, ITT) receiving this compound combinations.[1][2][3] Interestingly, while a trend towards improved PFS was observed in patients with alterations in the PI3K/AKT/PTEN pathway, it did not reach statistical significance in the pooled analysis.[1][2][3]
| Population | Endpoint | Hazard Ratio (HR) (95% CI) | p-value | Citation |
| ITT Population | Progression-Free Survival (PFS) | 0.75 (0.62 - 0.90) | 0.002 | [1][2][3] |
| ITT Population | Overall Survival (OS) | 0.61 (0.47 - 0.78) | 0.0001 | [1][2][3] |
| PI3K/AKT/PTEN-altered | Progression-Free Survival (PFS) | 0.61 (0.32 - 1.16) | 0.13 | [1][2][3] |
Safety and Tolerability
The meta-analysis also assessed the safety profile of this compound. The most significant finding was a higher rate of treatment discontinuation due to adverse events (AEs) in the this compound arm compared to placebo.
| Outcome | Metric | Relative Risk (RR) (95% CI) | p-value | Citation |
| Discontinuation due to AE | 2.37 (1.37 - 4.10) | 0.002 | [1][2][3] |
Key Clinical Trial Comparison: CAPItello-291 and FAKTION
Two key phase III and phase II trials, respectively, provide more specific insights into the clinical utility of this compound in hormone receptor-positive (HR+), HER2-negative advanced breast cancer.
Experimental Protocols
A generalized workflow for these clinical trials is depicted below.
Caption: Generalized workflow of a randomized controlled clinical trial.
| Feature | CAPItello-291 | FAKTION |
| Phase | Phase 3 | Phase 2 |
| Patient Population | HR+/HER2- advanced breast cancer, recurrence/progression on or after aromatase inhibitor therapy. | Postmenopausal women with ER+/HER2- metastatic or locally advanced inoperable breast cancer, relapsed or progressed on an aromatase inhibitor. |
| Intervention Arm | This compound + Fulvestrant (B1683766) | This compound + Fulvestrant |
| Control Arm | Placebo + Fulvestrant | Placebo + Fulvestrant |
| Primary Endpoint | Progression-Free Survival (PFS) | Progression-Free Survival (PFS) |
| Key Inclusion Criteria | Histologically confirmed HR+/HER2- breast cancer. Progression on or within 12 months of (neo)adjuvant aromatase inhibitor, or during first-line aromatase inhibitor for advanced disease. | Postmenopausal status. ER+ and/or PgR+ breast cancer. Relapsed or progressed on an aromatase inhibitor. |
| Key Exclusion Criteria | Prior treatment with fulvestrant, PI3K/AKT/mTOR inhibitors, or chemotherapy for advanced disease. Symptomatic visceral disease. | More than one prior chemotherapy regimen for metastatic breast cancer. Prior treatment with fulvestrant or any PI3K/AKT/mTOR inhibitor. |
| Dosage | This compound 400 mg orally twice daily (4 days on, 3 days off) + Fulvestrant 500 mg intramuscularly on days 1 and 15 of cycle 1, then every 28 days. | This compound 400 mg orally twice daily (4 days on, 3 days off) + Fulvestrant 500 mg intramuscularly on days 1 and 15 of cycle 1, then every 28 days. |
Performance Data from FAKTION Trial
The FAKTION trial demonstrated a significant improvement in progression-free survival with the addition of this compound to fulvestrant.
| Endpoint | This compound + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (HR) (95% CI) | p-value |
| Median PFS | 10.3 months | 4.8 months | 0.58 (0.39 - 0.84) | 0.004 |
Conclusion
The available evidence from a meta-analysis of randomized controlled trials and specific data from key studies like FAKTION strongly supports the clinical benefit of this compound in combination with hormonal therapy for patients with solid tumors, particularly in HR+/HER2- advanced breast cancer. The improvement in overall survival is a significant finding. While the safety profile indicates a higher rate of discontinuation due to adverse events, these are generally considered manageable. The data presented in this guide underscores the potential of this compound as a valuable addition to the therapeutic armamentarium in oncology, especially for patient populations with activated PI3K/AKT pathway signaling. Further research is warranted to refine patient selection and optimize combination strategies.
References
Safety Operating Guide
Navigating the Final Steps: A Researcher's Guide to the Proper Disposal of Capivasertib
For researchers and scientists at the forefront of drug development, the lifecycle of an investigational drug extends beyond its experimental application to its safe and compliant disposal. Capivasertib, an inhibitor of the serine/threonine kinase AKT, requires meticulous handling not only in the laboratory but also at the end of its use. Adherence to proper disposal protocols is paramount to ensure personnel safety, environmental protection, and regulatory compliance.
This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with general best practices for investigational pharmaceutical waste.
Step-by-Step Disposal Protocol for this compound
The disposal of investigational drugs like this compound is governed by stringent federal, state, and local regulations. While specific procedures may vary by institution, the following steps provide a comprehensive framework for its safe disposal.
1. Initial Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to consult the Safety Data Sheet (SDS). The SDS for this compound indicates that it may cause damage to organs through prolonged or repeated exposure and may damage fertility or the unborn child. Therefore, appropriate PPE, including gloves, lab coat, and eye protection, should be worn.[1][2]
2. Waste Segregation and Containerization
This compound waste, including expired, unused, or partially used drug product, as well as contaminated materials (e.g., vials, syringes, PPE), should be segregated as hazardous or pharmaceutical waste, in accordance with institutional and regulatory guidelines.
-
Do not discard with household garbage or into the sewage system.
-
Place all this compound waste into a designated, compatible hazardous waste container.[3][4] This is often a specifically colored and labeled container, such as a white 5-gallon screw-top container for hazardous waste.[4]
-
Original containers, such as vials or ampules, do not need to be emptied and can be disposed of "as is" within the designated waste container.[3]
3. Labeling of Waste Containers
Proper labeling is critical for tracking and compliant disposal. The hazardous waste container must be clearly labeled.[3] While specific requirements may vary, the label should generally include:
-
The words "Hazardous Waste"
-
The name of the active ingredient (this compound) and its concentration[3]
-
The name and contact information of the Principal Investigator (PI)[3]
-
The location (building and room number) where the waste is stored[3]
4. Storage in a Satellite Accumulation Area (SAA)
Labeled hazardous waste containers must be stored in a designated Satellite Accumulation Area (SAA) until they are collected for disposal.[3]
-
The SAA should be a secure, designated space, such as a locked cabinet or a secondary containment tub.[3]
-
The SAA must be registered with the institution's Environmental Health and Safety (EHS) department.[3]
-
Regular inspections of the SAA, often weekly, are required and must be documented.[3]
5. Arranging for Disposal
The final step is to arrange for the pickup and disposal of the waste by a licensed hazardous waste management company.
-
Contact your institution's EHS department to initiate the disposal process.[3][5]
-
The EHS department will coordinate with an approved vendor for the transportation and incineration of the pharmaceutical waste.[4][5]
-
Incineration is the generally accepted method for the final destruction of pharmaceutical waste to prevent environmental contamination.[4][5][6]
Summary of Key Disposal Parameters
While specific quantitative data for this compound disposal is not available in public documentation, the procedural requirements are clearly defined by regulatory standards for investigational drugs.
| Parameter | Guideline | Source |
| Waste Category | Investigational Pharmaceutical Waste; potentially hazardous. | [3] |
| Disposal Method | Incineration via a licensed hazardous waste facility. | [4][5][6] |
| Container Type | Compatible, labeled hazardous waste container. | [3][4] |
| On-site Storage | Secure, registered Satellite Accumulation Area (SAA). | [3] |
| Key Regulation | Resource Conservation and Recovery Act (RCRA). | [5][6][7] |
Experimental Protocols and Signaling Pathways
The scope of this document is to provide procedural guidance on the safe disposal of this compound. Detailed experimental protocols for studies involving this compound are specific to the research being conducted and are not pertinent to disposal procedures. Similarly, while this compound is known to target the PI3K/AKT signaling pathway, a diagram of this pathway is beyond the scope of this disposal guide.[8] The workflow for the disposal process itself is the most relevant visualization for this context.
This compound Disposal Decision Workflow
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemfaces.com [chemfaces.com]
- 3. research.cuanschutz.edu [research.cuanschutz.edu]
- 4. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. An Overview of Pharmaceutical Waste Disposal [northamerica.covetrus.com]
- 8. oncologynewscentral.com [oncologynewscentral.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
